1-Isobutyl-1h-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methylpropyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-10(2)9-13-8-7-11-5-3-4-6-12(11)13/h3-8,10H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHDDNDXUPTLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of the Indole Scaffold
An In-Depth Technical Guide to the Physicochemical Properties of 1-Isobutyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a cornerstone of modern drug design. 1-Isobutyl-1H-indole, a specific N-alkylated derivative, presents a case study in how substitution on the indole nitrogen can modulate physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This guide provides a comprehensive overview of the core physicochemical properties of 1-Isobutyl-1H-indole. More than a mere compilation of data, this document serves as a practical manual, detailing the experimental methodologies required to characterize this and similar molecules. As a Senior Application Scientist, the emphasis here is not just on the what, but on the why—elucidating the causality behind experimental choices and ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Molecular and Structural Characteristics
The foundational properties of a molecule are derived from its structure. 1-Isobutyl-1H-indole possesses the chemical formula C₁₂H₁₅N.[1] Its structure consists of a bicyclic indole core with an isobutyl group attached to the nitrogen atom at position 1.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N | PubChem CID: 21800469[1] |
| Molecular Weight | 173.25 g/mol | PubChem CID: 11148010 (for isomer 1-Butyl-1H-indole)[2] |
| IUPAC Name | 1-isobutyl-1H-indole | PubChem CID: 21800469[1] |
The presence of the flexible, non-polar isobutyl group is expected to significantly influence properties such as solubility, lipophilicity, and steric interactions compared to the parent indole.
Thermal Properties: Melting and Boiling Points
The melting and boiling points are critical indicators of a compound's purity and the strength of its intermolecular forces.[3] For a pure, crystalline solid, a sharp melting point range (typically <1°C) is expected.[3] Impurities tend to depress and broaden this range.[3]
Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid state.
This is the most common and pharmacopeia-recognized method for melting point determination.[4]
-
Sample Preparation: Ensure the 1-Isobutyl-1H-indole sample is completely dry and finely powdered to facilitate uniform heat transfer.[4]
-
Capillary Loading: Load the powdered sample into a thin-walled capillary tube to a height of 2-3 mm. Pack the sample tightly by tapping the tube or dropping it through a longer glass tube.[5]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block).
-
Approximate Determination: Conduct a rapid initial heating (10-20°C/min) to find the approximate melting point.[3][4]
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, heat at a much slower rate (1-2°C/min) near the expected melting point.[5]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] It is a key indicator of volatility.
This method is advantageous for its simplicity and requirement of a small sample volume (less than 0.5 mL).[8]
-
Sample Preparation: Place about 0.5 mL of 1-Isobutyl-1H-indole into a small test tube (fusion tube).
-
Capillary Inversion: Place a standard melting point capillary tube, open end down, into the fusion tube.
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Insert the assembly into a Thiele tube containing high-boiling mineral oil. Gently heat the side arm of the Thiele tube with a microburner.[8]
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Recording: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[9] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.[9]
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
Lipophilicity is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). It is most commonly quantified as the octanol-water partition coefficient (P), or its logarithmic form, logP.[10]
LogP = log ( [Concentration in Octanol] / [Concentration in Water] )
A positive logP value indicates a preference for the lipid (octanol) phase (hydrophobic), while a negative value indicates a preference for the aqueous phase (hydrophilic). Based on its structure (indole ring and isobutyl group), 1-Isobutyl-1H-indole is predicted to be hydrophobic with a significantly positive logP value. For comparison, the computed XLogP3 for the similar 1-isopropyl-1H-indole is 3.4.[11]
This is the classic and most reliable method for logP determination.[10][12]
-
Phase Preparation: Pre-saturate 1-octanol with water and water with 1-octanol to ensure thermodynamic equilibrium.
-
Stock Solution: Prepare a stock solution of 1-Isobutyl-1H-indole in the phase in which it is more soluble (predicted to be 1-octanol).
-
Partitioning: In a separatory funnel or vial, combine a known volume of the octanol stock solution with a known volume of the saturated water phase. The volume ratio should be adjusted based on the expected logP to ensure a measurable concentration remains in both phases.[12]
-
Equilibration: Shake the mixture vigorously for a sufficient time (e.g., 30 minutes) to allow equilibrium to be reached. Centrifugation may be required to fully separate the phases.
-
Concentration Measurement: Carefully separate the two phases. Determine the concentration of 1-Isobutyl-1H-indole in each phase using a suitable analytical technique, typically UV-Vis spectroscopy, by referencing a standard calibration curve.
-
Calculation: Calculate the partition coefficient using the measured concentrations. The experiment should be repeated at least twice.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
Aromatic Protons (Indole Ring): Expected in the range of δ 6.5-7.7 ppm . The signals for H-3 (δ ~6.5 ppm) and H-2 (δ ~7.1 ppm) will be distinct, with the benzene ring protons (H-4, H-5, H-6, H-7) appearing between δ 7.1 and 7.7 ppm.[13][14]
-
N-CH₂ (Methylene): The two protons on the methylene group attached to the indole nitrogen will appear as a doublet, likely around δ 3.8-4.0 ppm , due to coupling with the adjacent methine proton.
-
CH (Methine): The single methine proton of the isobutyl group will be a multiplet (septet or nonet) around δ 2.0-2.2 ppm .
-
CH₃ (Methyl): The six equivalent protons of the two methyl groups will appear as a doublet around δ 0.9-1.0 ppm , due to coupling with the methine proton.
-
Aromatic Carbons: Eight signals are expected in the range of δ 100-140 ppm .[14][15]
-
N-CH₂ (Methylene): Expected around δ 50-55 ppm .
-
CH (Methine): Expected around δ 28-32 ppm .
-
CH₃ (Methyl): Expected around δ 20-22 ppm .
-
Sample Preparation: Dissolve 5-10 mg of 1-Isobutyl-1H-indole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) is preferable.[15]
-
Data Acquisition: Record spectra on a 400 MHz or higher field NMR spectrometer. A standard single-pulse experiment is sufficient for ¹H NMR, while a proton-decoupled experiment is used for ¹³C NMR to obtain singlets for each carbon.[15]
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Indole and its derivatives typically exhibit two main absorption bands corresponding to the ¹Lₐ and ¹Lₑ transitions.[16] For indole in a non-polar solvent like cyclohexane, these bands appear around 270-290 nm.[16][17] The spectrum of 1-Isobutyl-1H-indole is expected to be very similar to that of the parent indole.
-
Solvent Selection: Choose a UV-transparent solvent, such as methanol or cyclohexane.[18]
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent.
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference. The typical scan range would be 200-400 nm.
Conclusion
The physicochemical properties of 1-Isobutyl-1H-indole, while not extensively documented in public literature, can be systematically determined through a series of well-established experimental protocols. This guide outlines the necessary methodologies, from thermal analysis to lipophilicity and spectroscopic characterization, providing the scientific framework required for its comprehensive evaluation. The principles and protocols described herein are broadly applicable across the field of medicinal chemistry, forming the bedrock of characterization for novel chemical entities. By applying these rigorous methods, researchers can generate the high-quality, reliable data essential for advancing drug discovery and development programs.
References
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Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (n.d.). Retrieved January 15, 2026, from [Link]
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Melting point determination. (n.d.). Retrieved January 15, 2026, from [Link]
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Boiling Point Determination of Organic Compounds: Chemistry Guide - Vedantu. (n.d.). Retrieved January 15, 2026, from [Link]
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Boiling Points - Concept - JoVE. (2020). Retrieved January 15, 2026, from [Link]
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UV Vis Spectra of Indole Analogues - Research Data Australia. (n.d.). Retrieved January 15, 2026, from [Link]
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Melting Point Determination - thinkSRS.com. (n.d.). Retrieved January 15, 2026, from [Link]
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Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. (2020). Journal of Chemical & Engineering Data, 65(4), 1834-1843. [Link]
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UV-vis spectra and mass spectra of the products from indole and its... (n.d.). Retrieved January 15, 2026, from [Link]
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Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022). Retrieved January 15, 2026, from [Link]
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Determination Of Boiling Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved January 15, 2026, from [Link]
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A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
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Partition coefficient - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Melting point determination - SSERC. (n.d.). Retrieved January 15, 2026, from [Link]
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UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. (2018). Chinese Journal of Chemical Physics, 31(4), 477-484. [Link]
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Partition coefficients. (n.d.). Retrieved January 15, 2026, from [Link]
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UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. (2014). Journal of the American Chemical Society, 136(33), 11634-11642. [Link]
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Determination of a Partition Coefficient. (n.d.). Retrieved January 15, 2026, from [Link]
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Measuring the Melting Point - Westlab Canada. (2023). Retrieved January 15, 2026, from [Link]
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Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022). Retrieved January 15, 2026, from [Link]
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Practical Understanding of Partition Coefficients | LCGC International. (2023). Retrieved January 15, 2026, from [Link]
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1-Isobutyl-1h-indole | C12H15N | CID 21800469 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
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1-isopropyl-1H-indole | C11H13N | CID 4389257 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). (n.d.). Retrieved January 15, 2026, from [Link]
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Indole | C8H7N | CID 798 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
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1-Butyl-1H-indole | C12H15N | CID 11148010 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]
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An In-Depth Technical Guide to 1-Isobutyl-1H-indole: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 1-Isobutyl-1H-indole, a member of the N-alkylindole family of heterocyclic compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals. This document details the chemical identity, synthesis, physicochemical properties, and potential applications of 1-Isobutyl-1H-indole, offering valuable insights for researchers engaged in drug discovery and organic synthesis. While specific experimental data for this particular analogue is limited, this guide synthesizes information from closely related compounds and established synthetic methodologies to provide a robust and practical resource.
Chemical Identity and Structure
Chemical Name: 1-Isobutyl-1H-indole
CAS Number: 205658-69-1[1]
Molecular Formula: C₁₂H₁₅N
Molecular Weight: 173.26 g/mol
The structure of 1-Isobutyl-1H-indole consists of a bicyclic indole core, where the nitrogen atom of the pyrrole ring is substituted with an isobutyl group.
Figure 1: 2D Structure of 1-Isobutyl-1H-indole.[1]
Synthesis of 1-Isobutyl-1H-indole
The synthesis of 1-Isobutyl-1H-indole can be achieved through several established methods for N-alkylation of indoles. Two primary and reliable strategies are direct N-alkylation of indole and the Fischer indole synthesis.
Direct N-Alkylation of Indole
This is the most straightforward approach, involving the deprotonation of indole followed by nucleophilic substitution with an isobutyl halide. The causality behind this two-step process lies in the need to increase the nucleophilicity of the indole nitrogen. The N-H proton of indole is weakly acidic, and its removal by a strong base generates a highly nucleophilic indolide anion, which readily attacks the electrophilic carbon of the isobutyl halide.
Experimental Protocol: N-Alkylation of Indole with Isobutyl Bromide
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Isobutyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 eq) and anhydrous DMF. Stir until the indole is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation, evidenced by the cessation of hydrogen gas evolution.
-
Slowly add isobutyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-Isobutyl-1H-indole.
Sources
The Isobutyl Moiety at N-1: A Subtle Driver of Potency and Selectivity in Bioactive Indole Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The indole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. While substitutions at various positions on the indole ring have been extensively explored, the influence of the substituent at the N-1 position is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. This technical guide focuses specifically on the biological activity of 1-isobutyl-1H-indole derivatives. Although direct, extensive research on this specific substitution is not as widespread as for other moieties, by synthesizing data from studies on N-alkylated indoles and structure-activity relationships, we can elucidate the significant, albeit subtle, impact of the isobutyl group. This guide will delve into the synthesis, known and extrapolated biological activities—including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects—and provide detailed experimental protocols for the evaluation of these compounds, offering a comprehensive resource for researchers in drug discovery and development.
The Strategic Importance of the N-1 Position on the Indole Ring
The nitrogen atom of the indole ring is a key site for chemical modification. Substitution at this position, moving from the parent indole's N-H to an N-alkyl group, profoundly alters the molecule's properties. The introduction of an alkyl group, such as isobutyl, increases lipophilicity, which can enhance membrane permeability and influence how the molecule interacts with biological targets.[1] The size, shape, and flexibility of the N-1 substituent can dictate the orientation of the indole core within a binding pocket, thereby affecting potency and selectivity. The isobutyl group, with its branched alkyl nature, offers a unique steric and electronic profile compared to linear alkyl chains, potentially leading to distinct biological outcomes.
Synthesis of 1-Isobutyl-1H-indole Derivatives: A Practical Approach
The N-alkylation of indoles is a fundamental transformation in organic synthesis. For the introduction of an isobutyl group, several reliable methods can be employed.
Classical N-Alkylation
The most common method involves the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic substitution with an isobutyl halide (e.g., isobutyl bromide). The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.
Experimental Protocol: Synthesis of 1-Isobutyl-1H-indole
-
Deprotonation: To a solution of indole (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stirring: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the indolide anion.
-
Alkylation: Add isobutyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: The use of a strong base like NaH is necessary to deprotonate the weakly acidic N-H of the indole. A polar aprotic solvent like DMF is chosen to dissolve the resulting indolide salt and facilitate the SN2 reaction with the alkyl halide.
Modern Synthetic Approaches
More recent methods, such as copper-catalyzed cross-coupling reactions, offer alternative routes for N-alkylation that can be milder and more versatile.[1]
Biological Activities of 1-Isobutyl-1H-indole Derivatives: A Multifaceted Profile
While specific studies focusing exclusively on 1-isobutyl-1H-indole derivatives are limited, we can infer their potential biological activities based on broader research on N-alkyl indoles and the known pharmacological profiles of the indole scaffold.[2]
Anticancer Activity
The indole nucleus is a common feature in many anticancer agents.[3] N-alkylation can enhance the cytotoxic effects of indole derivatives. The increased lipophilicity imparted by the isobutyl group may improve the compound's ability to cross cell membranes and interact with intracellular targets.
-
Mechanism of Action (Hypothesized): 1-Isobutyl-1H-indole derivatives could potentially act as inhibitors of key cellular processes involved in cancer progression, such as cell cycle regulation and apoptosis. For instance, they might interact with protein kinases or induce apoptosis through pathways involving Bcl-2 family proteins.[4] The steric bulk of the isobutyl group could influence binding to specific protein targets.
Data on Anticancer Activity of N-Alkyl Indole Derivatives
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| N-Alkyl Indoles | Various | Varies with alkyl chain | [5] |
| 1-Benzyl-3-(...)-indole | HeLa, C6, A549 | Micromolar range | [5] |
Antimicrobial Activity
Indole derivatives have been investigated for their antimicrobial properties against a range of pathogens.[6][7] The N-alkylation of indoles has been shown to modulate their antimicrobial activity. The isobutyl group could enhance the interaction of the indole moiety with bacterial or fungal cell membranes, leading to disruption of cellular processes.
-
Structure-Activity Relationship Insights: Studies on N-alkyl amines and amides have shown that the chain length and branching of the alkyl group can significantly impact antimicrobial efficacy.[8] It is plausible that the isobutyl group on the indole nitrogen could confer a favorable lipophilic character for penetrating microbial cell walls.
Anti-inflammatory Effects
Many indole derivatives exhibit anti-inflammatory properties, with indomethacin being a well-known example.[9] The anti-inflammatory action is often mediated through the inhibition of enzymes like cyclooxygenase (COX). N-substitution can influence the selectivity and potency of COX inhibition.[10]
Neuroprotective Properties
The indole core is present in many neuroactive compounds, including neurotransmitters like serotonin. Derivatives of indole have shown promise as neuroprotective agents, often through their antioxidant and anti-inflammatory activities.[11][12] Tryptophan-derived indole compounds, for instance, have been studied for their ability to scavenge free radicals.[13] The N-isobutyl group, by increasing lipophilicity, could potentially enhance the ability of an indole derivative to cross the blood-brain barrier, a critical factor for neuroprotective agents.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of 1-isobutyl-1H-indole derivatives, a series of well-established in vitro and in vivo assays should be performed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 1-isobutyl-1H-indole derivative for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validation: This protocol includes untreated control wells to establish baseline cell viability and a positive control (a known cytotoxic drug) to validate the assay's sensitivity.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Compound Dilution: Prepare serial dilutions of the 1-isobutyl-1H-indole derivative in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Self-Validation: The inclusion of a positive control (a known antibiotic) and a negative control (no compound) in each plate ensures the validity of the results.
Conclusion and Future Directions
The 1-isobutyl-1H-indole scaffold, while not extensively studied as a distinct class, holds considerable promise for the development of novel therapeutic agents. The isobutyl group at the N-1 position offers a unique combination of steric bulk and lipophilicity that can be strategically exploited to fine-tune the biological activity of the indole core. Based on the broader understanding of N-alkyl indoles, it is reasonable to hypothesize that 1-isobutyl-1H-indole derivatives will exhibit a range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.
Future research should focus on the systematic synthesis and biological evaluation of a library of 1-isobutyl-1H-indole derivatives with diverse substitutions at other positions of the indole ring. Such studies will be crucial for establishing definitive structure-activity relationships and for identifying lead compounds for further preclinical and clinical development. The experimental protocols provided in this guide offer a robust framework for initiating such investigations. The exploration of this underexplored chemical space is a promising avenue for the discovery of new and effective therapeutic agents.
References
- Zhang, Y., et al. (2017). An efficient method for the direct N-alkylation of indoles via copper-catalyzed reductive cross coupling between N-tosylhydrazones and indole reagents. Tetrahedron Letters, 58(3), 235-238.
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- Shaikh, T. M., & Debebe, H. (2020). Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives. Journal of Chemistry, 2020, 8828375.
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A Technical Guide to the Spectroscopic Characterization of 1-Isobutyl-1H-indole
This guide provides an in-depth analysis of the spectroscopic data for 1-isobutyl-1H-indole, a significant heterocyclic compound in the landscape of medicinal chemistry and materials science. As a key structural motif, the N-alkylated indole core is present in numerous pharmacologically active agents. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and professionals in drug development to ensure structural integrity, purity, and for the elucidation of reaction outcomes. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data associated with 1-isobutyl-1H-indole, grounded in established scientific principles and methodologies.
The Significance of Spectroscopic Analysis in Drug Discovery and Development
In the rigorous process of drug discovery and development, unequivocal structural confirmation of synthesized compounds is a critical checkpoint. Spectroscopic techniques such as NMR, IR, and MS serve as the bedrock of molecular characterization. They provide a detailed "fingerprint" of a molecule, revealing the connectivity of atoms, the types of functional groups present, and the overall molecular weight. For indole derivatives, which are often synthesized through multi-step sequences, these analytical methods are indispensable for verifying the success of N-alkylation and ensuring the absence of isomeric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment of each atom, allowing for the reconstruction of the molecular skeleton.
¹H NMR Spectroscopy
Predicted ¹H NMR Spectral Data for 1-Isobutyl-1H-indole (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~7.10 | d | ~3.1 |
| H-3 | ~6.50 | d | ~3.1 |
| H-4 | ~7.62 | d | ~7.9 |
| H-7 | ~7.25 | d | ~8.2 |
| H-5 | ~7.18 | t | ~7.6 |
| H-6 | ~7.11 | t | ~7.5 |
| N-CH₂ | ~3.95 | d | ~7.3 |
| CH(CH₃)₂ | ~2.15 | m | |
| CH(CH₃)₂ | ~0.90 | d | ~6.7 |
Note: Predicted values are based on the data for 1-butyl-1H-indole and general substituent effects. Actual experimental values may vary slightly.
The chemical shifts of the indole ring protons (H-2 to H-7) are characteristic of the indole nucleus. The isobutyl group introduces a doublet for the N-CH₂ protons, a multiplet for the methine proton, and a doublet for the two equivalent methyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.
Predicted ¹³C NMR Spectral Data for 1-Isobutyl-1H-indole (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~128.5 |
| C-3 | ~101.5 |
| C-7a | ~136.0 |
| C-3a | ~128.8 |
| C-4 | ~121.4 |
| C-5 | ~120.9 |
| C-6 | ~119.2 |
| C-7 | ~109.4 |
| N-CH₂ | ~53.5 |
| CH(CH₃)₂ | ~29.0 |
| CH(CH₃)₂ | ~20.5 |
Note: Predicted values are based on the data for 1-butyl-1H-indole and general substituent effects. Actual experimental values may vary slightly.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Sample Preparation:
-
Weigh 5-10 mg of the 1-isobutyl-1H-indole sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube and gently agitate until the sample is fully dissolved.
Data Acquisition:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used.
-
¹H NMR:
-
Experiment: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Experiment: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2 seconds.
-
NMR Data Acquisition and Analysis Workflow
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending.
Expected IR Absorption Bands for 1-Isobutyl-1H-indole
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium |
| C-N Stretch | 1360 - 1250 | Medium |
| C-H Bending (out-of-plane) | 900 - 675 | Strong |
The absence of a broad N-H stretching band around 3400 cm⁻¹ is a key indicator of successful N-alkylation of the indole ring. The spectrum will be dominated by C-H stretching vibrations from both the aromatic indole ring and the aliphatic isobutyl group, as well as characteristic aromatic C=C stretching bands.
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid and liquid samples.
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the 1-isobutyl-1H-indole sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan of the empty ATR crystal before running the sample.
ATR-FTIR Experimental Setup
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.
For 1-isobutyl-1H-indole (C₁₂H₁₅N), the expected exact mass is 173.1204 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 173.
Expected Fragmentation Pattern:
The fragmentation of 1-isobutyl-1H-indole would likely involve the loss of the isobutyl group or parts of it. A prominent peak would be expected at m/z 117, corresponding to the indole radical cation, resulting from the cleavage of the N-isobutyl bond. Further fragmentation of the isobutyl group could lead to peaks at m/z 130 (loss of a propyl radical) and m/z 116 (loss of a butyl radical).
Experimental Protocol for Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is often employed for accurate mass determination.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode to observe the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺).
Conclusion
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An In-depth Technical Guide to 1-Isobutyl-1H-indole: Synthesis, Characterization, and Historical Context
Abstract
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Its derivatives exhibit a wide spectrum of biological activities, making them a focal point of intensive research in drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of 1-Isobutyl-1H-indole, a representative N-alkylated indole. We delve into the historical context of its discovery through the lens of classical indole synthesis methodologies, explore modern and efficient synthetic routes with detailed experimental protocols, and discuss its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important class of molecules.
Introduction: The Significance of the Indole Scaffold
The indole ring system, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, is a privileged scaffold in medicinal chemistry.[1][4] Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into numerous biologically active compounds.[5] The nitrogen atom of the indole ring can be substituted, and N-alkylation is a common strategy to modulate the physicochemical and pharmacological properties of indole derivatives.[6][7] 1-Isobutyl-1H-indole serves as a valuable model compound for understanding the synthesis and properties of N-alkylated indoles.
Historical Perspective: The Dawn of Indole Synthesis
While a singular, seminal paper detailing the first synthesis of 1-Isobutyl-1H-indole is not readily apparent in the historical literature, its discovery is intrinsically linked to the development of general methods for N-alkylation of indoles. Early approaches to such compounds were extensions of fundamental indole syntheses.
The Fischer Indole Synthesis: A Classic Route
Discovered by Hermann Emil Fischer in 1883, the Fischer indole synthesis is a venerable and versatile method for constructing the indole core.[8][9][10] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and an aldehyde or ketone.[8][9][11]
The synthesis of an N-alkylated indole like 1-Isobutyl-1H-indole via a classical Fischer approach would likely have involved the reaction of N-isobutyl-N-phenylhydrazine with a suitable carbonyl compound, followed by acid-catalyzed cyclization. The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid and sulfuric acid to Lewis acids such as zinc chloride and boron trifluoride.[8][10]
Conceptual Fischer Indole Synthesis Pathway
Caption: Conceptual workflow of the Fischer indole synthesis for a 1-isobutyl-1H-indole derivative.
Early N-Alkylation of the Indole Core
Direct alkylation of the indole nitrogen represents a more straightforward approach. Historically, this would have been achieved by treating indole with an alkylating agent in the presence of a base. A patent from 1958 describes a process for the N-alkylation of indoles using an alkylating agent in a two-phase system of an aqueous alkali solution and a water-immiscible organic solvent.[12] This method aimed to overcome issues of exothermic reactions and the need for anhydrous conditions.[12]
Modern Synthetic Methodologies
While the classical methods are foundational, contemporary organic synthesis offers more efficient, versatile, and milder routes to 1-Isobutyl-1H-indole and its analogs. These methods often employ transition metal catalysis.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a powerful tool for the formation of carbon-nitrogen bonds.[13] This reaction allows for the coupling of amines with aryl halides or triflates and has been successfully applied to the N-arylation and N-alkylation of indoles.[14][15] The synthesis of 1-Isobutyl-1H-indole via this method would involve the coupling of indole with an isobutyl halide or a related electrophile. The choice of palladium catalyst and ligand is critical for achieving high yields and good functional group tolerance.[15]
Experimental Protocol: Buchwald-Hartwig N-Alkylation of Indole (Representative)
-
Reaction Setup: To an oven-dried Schlenk tube, add indole (1.0 mmol), isobutyl bromide (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).
-
Solvent and Base: Add a strong base (e.g., NaOtBu, 1.4 mmol) and an anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-110 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[16][17] While traditionally requiring harsh reaction conditions such as high temperatures, modern modifications have made it a more viable method for the N-alkylation of indoles.[18][19] The reaction typically involves heating the indole with an alkyl halide in the presence of a copper catalyst and a base.[16]
Ullmann Condensation vs. Buchwald-Hartwig Amination
Caption: A comparison of typical catalysts and reaction conditions for Ullmann and Buchwald-Hartwig reactions.
Physicochemical Properties and Characterization
1-Isobutyl-1H-indole is a chemical compound with the molecular formula C₁₂H₁₅N.[20] Its structure and purity are typically confirmed using a combination of spectroscopic techniques.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅N | [20] |
| Molecular Weight | 173.25 g/mol | [21] |
| IUPAC Name | 1-isobutylindole | [21] |
Spectroscopic Data (Representative)
The following are expected spectroscopic characteristics for 1-Isobutyl-1H-indole, based on data for analogous N-alkylated indoles.[7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, typically in the range of 6.5-7.7 ppm. The protons of the isobutyl group will appear in the aliphatic region, with the N-CH₂ protons appearing as a doublet, the CH proton as a multiplet, and the two methyl groups as a doublet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the eight aromatic carbons of the indole core and the four carbons of the isobutyl substituent.
-
IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as C=C stretching of the aromatic ring.
-
MS (Mass Spectrometry): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of the compound.
Applications in Research and Drug Discovery
The indole scaffold is a key component in many bioactive natural products and pharmaceuticals.[1][2][22] N-alkylated indoles, including those with an isobutyl group, are important intermediates in the synthesis of more complex molecules with potential therapeutic applications.[23][24] The isobutyl group can influence the lipophilicity and steric profile of the molecule, which in turn can affect its biological activity and pharmacokinetic properties.
Conclusion
1-Isobutyl-1H-indole, while a seemingly simple molecule, provides a valuable lens through which to view the historical development and modern advancements in indole chemistry. From the classical Fischer synthesis to the sophisticated palladium- and copper-catalyzed cross-coupling reactions, the methods for its preparation have evolved significantly. A thorough understanding of these synthetic routes, coupled with robust analytical characterization, is essential for researchers working in the fields of organic synthesis, medicinal chemistry, and drug discovery. The continued exploration of novel synthetic methodologies for indole derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
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Synthesis of new indolo[1,2-b]isoquinoline derivatives from N-(2-bromobenzyl)indole. (n.d.). Retrieved from [Link]
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Indole chemistry breakthrough opens doors for more effective drug synthesis. (n.d.). Retrieved from [Link]
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Methyl 1H-indole-3-carboxylate. (n.d.). Retrieved from [Link]
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Preparation and Properties of INDOLE. (n.d.). Retrieved from [Link]
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Exploring the Research Frontier: A Technical Guide to the Potential of 1-Isobutyl-1H-indole
An in-depth technical guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its unique electronic and structural properties allow it to interact with a wide array of biological targets, leading to diverse pharmacological activities.[2][4] While the core indole structure is well-explored, the specific therapeutic potential of many of its simple derivatives remains largely untapped. This guide focuses on 1-isobutyl-1H-indole, an N-alkylated indole that combines the foundational bioactivity of the indole ring with the specific steric and lipophilic characteristics of an isobutyl group.
This document serves as a technical roadmap for researchers, outlining promising, data-driven avenues for investigation into 1-isobutyl-1H-indole. We move beyond theoretical discussions to provide robust, detailed experimental protocols that are self-validating and grounded in established scientific principles. By synthesizing current knowledge on related indole derivatives, this guide proposes three primary research thrusts: Neuromodulatory and CNS Applications , Anticancer and Antiproliferative Activity , and Antimicrobial Properties . Each section explains the scientific rationale, presents actionable research hypotheses, and details the necessary experimental workflows, complete with data presentation formats and visualizations, to empower scientists to unlock the potential of this compelling molecule.
The 1-Isobutyl-1H-indole Scaffold: Synthesis and Foundation
Chemical Properties and the Significance of N-Alkylation
1-Isobutyl-1H-indole (C₁₂H₁₅N) is a derivative of indole where the nitrogen atom of the pyrrole ring is substituted with an isobutyl group.[5] This seemingly simple modification is critical. The N-H proton of the parent indole (pKa ≈ 16-17) can act as a hydrogen bond donor.[6] Its replacement with an alkyl group removes this capability and significantly increases the molecule's lipophilicity. This alteration can profoundly impact its pharmacokinetic and pharmacodynamic profile by:
-
Enhancing Membrane Permeability: Increased lipophilicity can improve passage across biological membranes, including the blood-brain barrier, which is crucial for CNS-acting agents.[7]
-
Modifying Receptor Interactions: The size and shape of the N-substituent can introduce specific steric interactions within a receptor's binding pocket, potentially altering affinity, selectivity, and functional activity (e.g., agonist vs. antagonist).[1]
-
Improving Metabolic Stability: Masking the N-H bond can prevent certain metabolic transformations, potentially increasing the compound's half-life.
Synthesis Protocol: N-Alkylation of Indole
The synthesis of 1-isobutyl-1H-indole is most directly achieved via the N-alkylation of indole, a fundamental reaction in organic chemistry.[6][8] The following protocol is a standard, reliable method.
Causality of Experimental Choices:
-
Base (Sodium Hydride, NaH): Indole's N-H is weakly acidic. A strong, non-nucleophilic base like NaH is required to quantitatively deprotonate it, forming the highly nucleophilic indolide anion.[6] Using a weaker base would result in an incomplete reaction.
-
Solvent (Anhydrous DMF or THF): A polar aprotic solvent is essential. It dissolves the ionic intermediates (indolide salt) without having an acidic proton that could quench the anion. Anhydrous conditions are critical as NaH reacts violently with water.
-
Alkylating Agent (1-bromo-2-methylpropane): This is the source of the isobutyl group. It is a primary alkyl halide, which is ideal for an Sₙ2 reaction, minimizing the competing E2 elimination pathway.[6]
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) and wash with anhydrous hexane (3x) to remove the oil. Suspend the NaH in anhydrous Dimethylformamide (DMF).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve indole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should cease, indicating the complete formation of the sodium indolide salt.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromo-2-methylpropane (isobutyl bromide, 1.1 equivalents) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting indole spot has disappeared.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-isobutyl-1H-indole.
Visualization of Synthesis Workflow
Caption: CNS Screening Cascade.
Key Experimental Protocols
Protocol 1: Cannabinoid Receptor (CB1/CB2) Radioligand Binding Assay
-
Principle: This is a competitive binding assay to determine the affinity (Ki) of the test compound for the CB1 and CB2 receptors. The assay measures the ability of 1-isobutyl-1H-indole to displace a known high-affinity radioligand (e.g., [³H]CP-55,940) from the receptor.
-
Methodology:
-
Membrane Preparation: Use commercially available cell membranes prepared from cells overexpressing human CB1 or CB2 receptors.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
Receptor membranes (5-10 µg protein/well).
-
Radioligand [³H]CP-55,940 at a concentration near its Kd (e.g., 0.5-1.0 nM).
-
Varying concentrations of 1-isobutyl-1H-indole (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known non-radioactive ligand (e.g., 10 µM WIN 55,212-2).
-
-
Incubation: Incubate the plate at 30 °C for 90 minutes.
-
Termination & Harvesting: Terminate the binding by rapid filtration through a GF/B glass fiber filter plate using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cholinesterase Inhibition Assay (Ellman's Method)
-
Principle: This colorimetric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of color formation. [9]* Methodology:
-
Reagents: Prepare solutions of AChE or BuChE, the substrate (ATCI or BTCI), DTNB, and 1-isobutyl-1H-indole in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Setup (96-well plate):
-
Add buffer, DTNB solution, and varying concentrations of 1-isobutyl-1H-indole to each well.
-
Include a positive control (a known inhibitor like Donepezil) and a negative control (no inhibitor).
-
Add the enzyme solution to all wells except the blank. Pre-incubate for 15 minutes at 37 °C.
-
-
Initiate Reaction: Start the reaction by adding the substrate solution (ATCI or BTCI) to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds for 10-15 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration. Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the log concentration of the inhibitor. Determine the IC₅₀ value by non-linear regression.
-
Proposed Data Summary
All quantitative results should be summarized for clear comparison.
| Compound | Target | Assay Type | Result (Mean ± SD) |
| 1-Isobutyl-1H-indole | hCB1 | Binding (Ki) | e.g., 750 ± 55 nM |
| 1-Isobutyl-1H-indole | hCB2 | Binding (Ki) | e.g., 150 ± 21 nM |
| 1-Isobutyl-1H-indole | hAChE | Inhibition (IC₅₀) | e.g., 12.5 ± 2.1 µM |
| 1-Isobutyl-1H-indole | hBuChE | Inhibition (IC₅₀) | e.g., > 50 µM |
| Donepezil (Control) | hAChE | Inhibition (IC₅₀) | e.g., 8.9 ± 1.3 nM |
Proposed Research Area 2: Anticancer and Antiproliferative Activity
Scientific Rationale
Indole derivatives are a wellspring of anticancer agents, with mechanisms ranging from tubulin polymerization inhibition to kinase modulation and apoptosis induction. [3]The success of indole-based drugs like Vincristine highlights the scaffold's potential. [4]The antiproliferative profile of 1-isobutyl-1H-indole is completely unknown. A systematic screening against a diverse panel of cancer cell lines is a logical and high-potential first step to uncover any cytotoxic or cytostatic effects.
Experimental Investigation Plan
The research plan involves a tiered approach, starting with broad screening for antiproliferative activity, followed by mechanistic studies for any confirmed "hits."
Caption: Anticancer Screening Workflow.
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay assesses cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be solubilized and quantified. A decrease in signal indicates reduced cell viability.
-
Methodology:
-
Cell Seeding: Seed cancer cells from various lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 1-isobutyl-1H-indole in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours in a humidified incubator at 37 °C with 5% CO₂.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of HCl in isopropanol) to dissolve the purple formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log concentration of the compound and determine the IC₅₀ value using non-linear regression.
-
Proposed Data Summary
| Cell Line | Tissue of Origin | IC₅₀ of 1-Isobutyl-1H-indole (µM) | IC₅₀ of Doxorubicin (µM) |
| MCF-7 | Breast Adenocarcinoma | e.g., 8.7 ± 1.2 | e.g., 0.9 ± 0.1 |
| A549 | Lung Carcinoma | e.g., 22.1 ± 3.5 | e.g., 1.2 ± 0.2 |
| HCT116 | Colorectal Carcinoma | e.g., > 50 | e.g., 0.6 ± 0.1 |
| HeLa | Cervical Cancer | e.g., 15.4 ± 2.8 | e.g., 0.8 ± 0.1 |
Proposed Research Area 3: Antimicrobial Properties
Scientific Rationale
The indole ring is a component of many natural antimicrobial compounds. [10]Indole itself is a signaling molecule in bacterial communities. Derivatives with increased lipophilicity, conferred by the isobutyl group, may exhibit enhanced ability to disrupt bacterial cell membranes or inhibit key intracellular processes. Given the urgent need for new classes of antibiotics, screening 1-isobutyl-1H-indole for activity against clinically relevant pathogens is a highly valuable endeavor. [11]
Key Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
-
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized, quantitative technique.
-
Methodology:
-
Strain Selection: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa), as well as a fungal strain (Candida albicans).
-
Inoculum Preparation: Grow the microbial strains to the logarithmic phase and dilute them in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of 1-isobutyl-1H-indole to create a range of concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).
-
Controls:
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative (Growth) Control: Inoculum with no compound.
-
Sterility Control: Broth only (no inoculum).
-
-
Inoculation: Add the prepared inoculum to all wells containing the test compound and controls (except the sterility control).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.
-
Proposed Data Summary
| Microbial Strain | Strain Type | MIC of 1-Isobutyl-1H-indole (µg/mL) | MIC of Control Drug (µg/mL) |
| Staphylococcus aureus | Gram (+) | e.g., 16 | Ciprofloxacin: e.g., 0.5 |
| Escherichia coli | Gram (-) | e.g., >128 | Ciprofloxacin: e.g., 0.06 |
| Pseudomonas aeruginosa | Gram (-) | e.g., >128 | Ciprofloxacin: e.g., 0.25 |
| Candida albicans | Fungus | e.g., 32 | Fluconazole: e.g., 1 |
Conclusion and Future Directions
1-Isobutyl-1H-indole stands as a molecule of significant, albeit unexplored, potential. Its straightforward synthesis and the foundational importance of its indole core provide a compelling basis for systematic investigation. This guide has outlined three high-priority research areas—CNS modulation, anticancer activity, and antimicrobial efficacy—complete with the rationale and validated experimental protocols necessary to begin this exploration.
Positive results in any of these primary screens should serve as a launchpad for more advanced studies, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues with modifications to both the isobutyl group and the indole ring to optimize potency and selectivity.
-
ADME/Tox Profiling: For promising lead compounds, in vitro assessment of metabolic stability, plasma protein binding, and cytotoxicity against non-cancerous cell lines is a critical next step.
-
In Vivo Efficacy Studies: Ultimately, the validation of any therapeutic potential requires testing in relevant animal models of disease.
By pursuing these research avenues, the scientific community can systematically determine the therapeutic value of 1-isobutyl-1H-indole and potentially uncover a new scaffold for the development of next-generation medicines.
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- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC - PubMed Central.
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- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment - MDPI.
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An In-depth Technical Guide to the Solubility of 1-Isobutyl-1H-indole in Different Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 1-isobutyl-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive publicly available quantitative data, this document establishes a robust framework for understanding and determining its solubility profile. We delve into the theoretical principles governing the dissolution of N-alkylated indoles, present a predicted solubility profile based on these principles, and provide a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the physicochemical properties of 1-isobutyl-1H-indole for applications in synthesis, purification, formulation, and biological screening.
Introduction to 1-Isobutyl-1H-indole and the Significance of its Solubility
1-Isobutyl-1H-indole is a derivative of indole, a prominent heterocyclic scaffold found in a vast array of biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin. The indole core is a crucial pharmacophore, and its derivatives are widely explored in drug discovery for their potential therapeutic applications in areas such as oncology, neurology, and infectious diseases[1][2][3]. The N-alkylation of the indole ring, in this case with an isobutyl group, significantly modifies the parent molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, critically, its solubility[4][5][6].
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a paramount consideration throughout the drug development pipeline. It directly impacts:
-
Synthetic Chemistry: The choice of solvent for a chemical reaction is often dictated by the solubility of the reactants, reagents, and the resulting products. Poor solubility can lead to low reaction yields and the formation of impurities.
-
Purification and Isolation: Techniques such as crystallization and chromatography are heavily reliant on the differential solubility of the target compound and its impurities in various solvent systems.
-
Formulation Development: For a drug to be effective, it must be formulated in a manner that allows for its dissolution and absorption in the body. Understanding the solubility in aqueous and organic media is fundamental to designing effective drug delivery systems.
-
Biological Screening: In vitro and in vivo assays typically require the compound to be in solution to interact with its biological target.
Given the importance of solubility, this guide aims to provide a comprehensive resource for researchers working with 1-isobutyl-1H-indole.
Theoretical Principles Governing Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle[7]. A more nuanced understanding can be gained by considering the specific molecular features of 1-isobutyl-1H-indole and the properties of the solvents.
Molecular Structure and Polarity of 1-Isobutyl-1H-indole
1-Isobutyl-1H-indole possesses a bicyclic aromatic indole ring system and an aliphatic isobutyl group attached to the nitrogen atom.
-
The Indole Ring: The indole nucleus is a conjugated system with ten π-electrons, rendering it aromatic. While the benzene portion is nonpolar, the pyrrole ring contains a nitrogen atom with a lone pair of electrons, contributing to a degree of polarity and the ability to act as a hydrogen bond acceptor.
-
The Isobutyl Group: The four-carbon isobutyl group is nonpolar and contributes to the overall lipophilicity (fat-solubility) of the molecule. This alkyl chain will favor interactions with nonpolar solvents through van der Waals forces.
The combination of the somewhat polar indole ring and the nonpolar isobutyl substituent results in a molecule of low to moderate overall polarity.
Influence of Solvent Properties
The solubility of 1-isobutyl-1H-indole will be dictated by the properties of the solvent, primarily its polarity, hydrogen bonding capability, and dispersion forces.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are characterized by the presence of O-H or N-H bonds, making them strong hydrogen bond donors and acceptors. While the nitrogen atom of the indole ring can accept a hydrogen bond, the bulky, nonpolar isobutyl group will hinder interactions with the highly polar and structured network of these solvents. Therefore, the solubility in polar protic solvents, particularly water, is expected to be low.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess a significant dipole moment but lack O-H or N-H bonds. They are effective at solvating polar molecules and can act as hydrogen bond acceptors. It is anticipated that 1-isobutyl-1H-indole will exhibit good solubility in these solvents due to favorable dipole-dipole interactions and hydrogen bonding with the indole nitrogen.
-
Nonpolar Solvents (e.g., hexanes, toluene, dichloromethane): These solvents have low dielectric constants and interact primarily through London dispersion forces. The nonpolar isobutyl group and the aromatic benzene portion of the indole ring will favor interactions with these solvents. Consequently, 1-isobutyl-1H-indole is expected to be readily soluble in many common nonpolar organic solvents.
Predicted Solubility Profile of 1-Isobutyl-1H-indole
In the absence of comprehensive experimental data, a qualitative solubility profile can be predicted based on the theoretical principles discussed above and by analogy to structurally similar N-alkylindoles. For a more quantitative prediction, computational methods such as Quantitative Structure-Property Relationship (QSPR) models or the use of Hansen Solubility Parameters (HSP) could be employed[8][9][10][11].
The following table provides a predicted qualitative solubility profile for 1-isobutyl-1H-indole in a range of common laboratory solvents.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Very Low | The large nonpolar isobutyl group dominates the molecule's character, leading to poor interactions with the highly polar water network. |
| Methanol | Low to Moderate | The small size and hydrogen bonding ability of methanol may allow for some solvation, but the isobutyl group will limit high solubility. | |
| Ethanol | Moderate | The slightly larger alkyl chain of ethanol makes it less polar than methanol, potentially improving its interaction with the isobutyl group. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A highly polar solvent and excellent hydrogen bond acceptor, capable of strong interactions with the indole moiety. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity should effectively solvate 1-isobutyl-1H-indole. | |
| Acetonitrile (ACN) | Moderate to High | The polar nature of acetonitrile should facilitate dissolution. | |
| Acetone | Moderate to High | A good general-purpose polar aprotic solvent that should readily dissolve the compound. | |
| Nonpolar | Dichloromethane (DCM) | High | The moderate polarity and ability to engage in dipole-dipole interactions make DCM a good solvent for many organic compounds. |
| Toluene | High | The aromatic nature of toluene can engage in π-stacking interactions with the indole ring, and its nonpolar character is compatible with the isobutyl group. | |
| Hexanes | Moderate to High | The nonpolar nature of hexanes will favorably interact with the isobutyl group, though the polarity of the indole ring may limit very high solubility. |
Disclaimer: This predicted solubility profile is for guidance purposes only. Accurate quantitative solubility data must be determined experimentally.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol details the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a compound in a given solvent. This method is robust and provides accurate, reproducible results when performed correctly.
Materials and Equipment
-
1-Isobutyl-1H-indole (high purity)
-
Selected solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., UV-Vis spectrophotometer, NMR).
-
Pipettes and other standard laboratory glassware
Experimental Workflow Diagram
Caption: Experimental workflow for the determination of solubility using the isothermal shake-flask method.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an amount of 1-isobutyl-1H-indole that is in excess of its expected solubility and add it to a series of vials.
-
To each vial, add a precise volume (e.g., 5.0 mL) of the desired solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to ensure that equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can be performed to determine the optimal equilibration time.
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.
-
-
Sampling and Sample Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and dispense the solution into a clean, tared vial. This step is crucial to remove any undissolved microparticles.
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a pre-validated analytical method, such as HPLC. A calibration curve should be prepared using standard solutions of 1-isobutyl-1H-indole of known concentrations.
-
Determine the concentration of 1-isobutyl-1H-indole in the diluted samples by comparing their response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
The solubility is typically expressed in units of mg/mL, g/L, or mol/L.
-
Practical Applications and Implications of the Solubility Profile
A well-characterized solubility profile for 1-isobutyl-1H-indole is invaluable for its practical application in a research and development setting.
-
Reaction Optimization: Knowledge of solubility in different solvents allows for the selection of an appropriate reaction medium that can maximize reactant concentration and, consequently, reaction rates and yields.
-
Crystallization and Purification: By identifying solvent systems in which 1-isobutyl-1H-indole has high solubility at elevated temperatures and low solubility at room temperature or below, efficient crystallization protocols can be developed for its purification.
-
Chromatographic Purification: The choice of mobile phase in chromatographic techniques like flash chromatography and HPLC is guided by the solubility of the compound. A good understanding of its solubility in various organic solvents is essential for developing effective separation methods.
-
Formulation for Biological Assays: For in vitro screening, the compound often needs to be dissolved in a solvent like DMSO to create a stock solution, which is then diluted in an aqueous buffer. Knowing the solubility in DMSO is therefore critical. For in vivo studies, the solubility in pharmaceutically acceptable co-solvents or excipients will inform the development of a suitable formulation for administration.
Conclusion
References
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Delgado, D. R., & Martinez, F. (2013). A QSPR study for the solubility of drugs in water and ethanol. Revista de la Academia Colombiana de Ciencias Exactas, Físicas y Naturales, 37(144), 379-390. [Link]
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Liu, J., et al. (2013). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Journal of Chemical & Engineering Data, 58(8), 2194-2198. [Link]
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A Comprehensive Theoretical and Spectroscopic Guide to 1-Isobutyl-1H-indole for Advanced Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and pharmaceuticals.[1] This technical guide provides an in-depth examination of 1-Isobutyl-1H-indole, a representative N-alkylated indole, from both a theoretical and practical spectroscopic standpoint. Tailored for researchers, scientists, and drug development professionals, this document outlines a comprehensive computational workflow using Density Functional Theory (DFT) to predict the molecule's structural, electronic, and spectroscopic properties. These theoretical predictions are then contextualized with detailed experimental protocols for its synthesis and spectroscopic characterization, creating a self-validating framework for the study of this and similar indole derivatives. By bridging the gap between computational prediction and experimental verification, this guide aims to provide a robust toolkit for the rational design and development of novel indole-based therapeutic agents.
Introduction: The Significance of the N-Alkylated Indole Scaffold
The indole ring system, a bicyclic aromatic heterocycle, is a fundamental structural motif in a multitude of biologically active compounds. Its unique electronic properties, arising from the fusion of a benzene and a pyrrole ring, make it an exceptional pharmacophore capable of engaging in various biological interactions.[2] The nitrogen atom of the indole ring offers a convenient handle for synthetic modification, and N-alkylation is a common strategy to modulate the physicochemical and pharmacological properties of indole-containing molecules. The introduction of an isobutyl group at the N1 position, as in 1-Isobutyl-1H-indole, can influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
A thorough understanding of the structural and electronic consequences of such N-alkylation is paramount for rational drug design. Computational chemistry provides a powerful avenue to probe these properties at a molecular level, offering insights that can guide synthetic efforts and accelerate the drug discovery process.[3] This guide presents a holistic approach, combining a proposed theoretical investigation of 1-Isobutyl-1H-indole with the experimental methodologies required for its synthesis and validation.
A Proposed Framework for the Theoretical Investigation of 1-Isobutyl-1H-indole
The following sections detail a comprehensive computational workflow designed to elucidate the key structural and electronic features of 1-Isobutyl-1H-indole. This workflow is grounded in well-established quantum chemical methods that have been successfully applied to the study of various indole derivatives.[4][5]
Computational Methodology: A Self-Validating System
The theoretical calculations will be performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules. The choice of functional and basis set is critical for obtaining accurate results. For indole systems, the B3LYP functional combined with a 6-311+G(d,p) basis set has been shown to provide a good balance between computational cost and accuracy for predicting geometries, vibrational frequencies, and electronic properties.[2][6][7] All calculations would be performed using a quantum chemistry software package such as Gaussian.
The causality behind this choice lies in the B3LYP functional's inclusion of a portion of the exact Hartree-Fock exchange, which improves the description of electronic correlation, crucial for aromatic systems like indole. The 6-311+G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (+) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules, which is essential for describing bonding and reactivity.
Predicted Molecular Geometry
The initial step in the computational study is the geometry optimization of 1-Isobutyl-1H-indole. This process determines the most stable three-dimensional arrangement of the atoms in the molecule. The expected outcome is a planar indole ring system with the isobutyl group attached to the nitrogen atom. The bond lengths and angles of the indole core are anticipated to be similar to those of the parent indole molecule, with minor perturbations due to the electronic effects of the isobutyl substituent.
| Parameter | Predicted Value (Å or °) |
| C2-C3 Bond Length | ~1.37 Å |
| N1-C2 Bond Length | ~1.38 Å |
| N1-C7a Bond Length | ~1.39 Å |
| C4-C5 Bond Length | ~1.39 Å |
| C-N-C Bond Angle | ~108° |
| C2-C3-C3a Bond Angle | ~107° |
| Table 1: Predicted key geometrical parameters for 1-Isobutyl-1H-indole based on DFT calculations. |
Spectroscopic Properties: A Bridge Between Theory and Experiment
A key aspect of this guide is the synergy between theoretical prediction and experimental verification. The following sections detail the predicted spectroscopic properties of 1-Isobutyl-1H-indole and the experimental protocols for their measurement.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation in organic chemistry. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of 1-Isobutyl-1H-indole, which can then be compared with experimental data.
Predicted ¹H NMR Spectrum: The protons on the indole ring are expected to appear in the aromatic region (δ 6.5-7.7 ppm). The protons of the isobutyl group will be in the aliphatic region, with the N-CH₂ protons appearing as a doublet, the CH proton as a multiplet, and the two methyl groups as a doublet.
Predicted ¹³C NMR Spectrum: The carbon atoms of the indole ring will resonate in the downfield region (δ 100-140 ppm), while the carbons of the isobutyl group will be in the upfield region.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of synthesized 1-Isobutyl-1H-indole in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically used.[8]
Vibrational Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule. The vibrational frequencies of 1-Isobutyl-1H-indole can be calculated from the optimized geometry.
Predicted IR Spectrum: Key vibrational modes will include the C-H stretching of the aromatic and aliphatic groups, the C=C stretching of the aromatic rings, and the C-N stretching vibrations.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: A small amount of the purified 1-Isobutyl-1H-indole can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by Attenuated Total Reflectance (ATR).
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Electronic Spectroscopy (UV-Vis)
UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of 1-Isobutyl-1H-indole.
Predicted UV-Vis Spectrum: The spectrum is expected to show characteristic π-π* transitions of the indole chromophore, typically in the range of 200-300 nm.[9]
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of 1-Isobutyl-1H-indole in a suitable solvent (e.g., methanol or ethanol).
-
Data Acquisition: Record the UV-Vis spectrum using a spectrophotometer, scanning from approximately 200 to 400 nm.
Electronic Properties and Reactivity: A Deeper Dive
Beyond spectroscopy, theoretical calculations can reveal a wealth of information about the electronic nature and reactivity of 1-Isobutyl-1H-indole.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For 1-Isobutyl-1H-indole, the HOMO is expected to be localized on the indole ring, indicating that this is the primary site for electrophilic attack. The LUMO is also anticipated to be distributed over the aromatic system.
Molecular Electrostatic Potential (MEP) Map
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 1-Isobutyl-1H-indole, the MEP map is expected to show a negative potential (red color) around the pyrrole ring, particularly at the C3 position, indicating its susceptibility to electrophilic attack. The region around the hydrogen atoms will show a positive potential (blue color).[10]
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:
-
Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud.
-
Chemical Softness (S): The reciprocal of chemical hardness.
-
Electronegativity (χ): The power of an atom in a molecule to attract electrons to itself.
These parameters provide a quantitative basis for comparing the reactivity of 1-Isobutyl-1H-indole with other indole derivatives.
Experimental Validation: Synthesis of 1-Isobutyl-1H-indole
The theoretical predictions outlined above require experimental validation. A common and versatile method for the synthesis of N-alkylated indoles is the Fischer indole synthesis.
Experimental Protocol for Fischer Indole Synthesis of 1-Isobutyl-1H-indole:
-
Hydrazone Formation: Phenylhydrazine is reacted with isovaleraldehyde (3-methylbutanal) in the presence of an acid catalyst (e.g., acetic acid) to form the corresponding phenylhydrazone.
-
Cyclization: The phenylhydrazone is then heated in the presence of a stronger acid catalyst (e.g., polyphosphoric acid or zinc chloride) to induce a-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield 1-Isobutyl-1H-indole.
-
Purification: The crude product is then purified by column chromatography on silica gel.
Conclusion
This technical guide has presented a comprehensive, dual-pronged approach to the study of 1-Isobutyl-1H-indole, integrating state-of-the-art computational methods with established experimental protocols. The detailed theoretical framework, centered on Density Functional Theory, provides a roadmap for predicting the molecule's structural, spectroscopic, and electronic properties with a high degree of confidence. The inclusion of detailed experimental procedures for synthesis and spectroscopic analysis creates a self-validating system, ensuring the trustworthiness and practical applicability of the theoretical findings.
By understanding the fundamental properties of 1-Isobutyl-1H-indole, researchers and drug development professionals can make more informed decisions in the design and optimization of novel indole-based therapeutic agents. This synergistic approach of "in silico" prediction and "in vitro" validation is a powerful paradigm in modern medicinal chemistry, accelerating the journey from molecular concept to clinical reality.
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Introduction: The Privileged Indole Scaffold
An In-Depth Technical Guide to the Synthesis and Application of Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring, is a cornerstone of medicinal chemistry and materials science.[1][2][3][4] Its unique electronic properties and the ability to participate in various biological interactions have rendered it a "privileged scaffold" – a molecular framework that is recurrently found in bioactive compounds.[2] From the essential amino acid tryptophan to potent anticancer agents and organic electronic materials, the versatility of the indole ring is vast.[3][4] This guide provides a comprehensive review of the synthesis of substituted indoles, delving into the core methodologies, the rationale behind experimental choices, and their diverse applications.
The functionalization of the indole core, particularly with various substituents, is crucial for modulating its physicochemical and biological properties.[1] The position and nature of these substituents can profoundly influence a molecule's potency, selectivity, and pharmacokinetic profile.[1] This guide will explore the rich chemistry of indole substitution, providing researchers with the foundational knowledge and practical insights necessary to harness the full potential of this remarkable heterocycle.
I. Synthetic Methodologies for Substituted Indoles: A Chemist's Toolkit
The construction of the indole ring and the subsequent introduction of substituents have been the subject of intense research for over a century.[5] Modern synthetic chemistry offers a diverse array of methods, from classical name reactions to cutting-edge metal-catalyzed cross-couplings.
Classical Indole Syntheses
Several foundational methods for constructing the indole core remain highly relevant in contemporary organic synthesis.
-
Fischer Indole Synthesis: Discovered in 1883, the Fischer synthesis is a robust and widely used method that involves the acid-catalyzed cyclization of an arylhydrazone.[5] The arylhydrazone is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[5] The choice of acid catalyst is critical, with options ranging from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂.[5]
-
Causality of Catalyst Choice: The strength of the acid catalyst can influence the reaction rate and the tolerance of various functional groups. For sensitive substrates, milder Lewis acids are often preferred to prevent degradation. The reaction mechanism is believed to proceed through a[6][6]-sigmatropic rearrangement of the enehydrazine tautomer.[5]
Experimental Protocol: Fischer Indole Synthesis of 2-phenylindole
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Acid Catalysis: Add a catalytic amount of glacial acetic acid and heat the mixture to reflux for 2 hours. Monitor the reaction by TLC until the starting materials are consumed.
-
Cyclization: To the cooled reaction mixture, add a Lewis acid catalyst such as zinc chloride (ZnCl₂) (1.2 eq) and heat to 170-180 °C.
-
Work-up and Purification: After cooling, quench the reaction with water and extract the product with ethyl acetate. The organic layer is then washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-phenylindole.
-
Modern Synthetic Approaches: Precision and Efficiency
Recent decades have witnessed the development of powerful new methods for indole synthesis, often leveraging transition metal catalysis to achieve high levels of regioselectivity and functional group tolerance.[6][7][8]
-
Palladium-Catalyzed Syntheses: Palladium catalysts are particularly versatile in indole synthesis.[8] For instance, the Heck reaction can be employed to couple o-haloanilines with alkenes, followed by cyclization to form the indole ring. Another powerful approach is the Buchwald-Hartwig amination for the formation of the N-aryl bond, a key step in many indole syntheses.
-
Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. They are particularly useful in cross-coupling reactions for the synthesis of functionalized indoles.
-
Multi-Component Reactions (MCRs): MCRs are highly efficient processes in which three or more reactants combine in a single operation to form a complex product.[9] Several MCRs have been developed for the synthesis of substituted indoles, offering advantages in terms of atom economy and reduced waste generation.[9]
-
Yonemitsu Three-Component Reaction: This reaction provides an efficient route to 3-substituted indoles from the condensation of an aldehyde, an active methylene compound (like malononitrile), and an indole.[10][11]
Experimental Protocol: Yonemitsu Three-Component Synthesis of a 3-Substituted Indole
-
Reaction Setup: In a flask, combine indole (1.0 eq), an aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of a base, such as piperidine or triethylamine.[9]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If necessary, the product can be purified by recrystallization or column chromatography.
-
Green Synthesis of Indoles
In recent years, there has been a significant shift towards more environmentally friendly synthetic methods.[12] This includes the use of greener solvents like water or ionic liquids, solid acid catalysts that can be easily recovered and reused, and microwave-assisted synthesis to reduce reaction times and energy consumption.[12][13]
II. Biological Activities and Structure-Activity Relationships (SAR)
Substituted indoles exhibit a remarkable spectrum of biological activities, making them a fertile ground for drug discovery.[1][2][4][14][15][16]
Anticancer Activity
The indole scaffold is present in numerous anticancer agents, both natural and synthetic.[1][12][15] For example, vinca alkaloids like vincristine and vinblastine, which contain an indole moiety, are potent tubulin polymerization inhibitors used in chemotherapy.[15] Synthetic indole derivatives have been developed to target various cancer-related pathways, including protein kinases and histone deacetylases (HDACs).[1]
-
Tubulin Inhibitors: Many indole-based compounds exert their anticancer effects by interfering with microtubule dynamics.[1]
-
Kinase Inhibitors: The indole ring can serve as a scaffold for designing inhibitors of various protein kinases that are often dysregulated in cancer.[1]
-
HDAC Inhibitors: Some indole-based hydroxamic acid derivatives have shown potent inhibitory activity against HDACs, which are promising targets for cancer therapy.[1]
| Compound Class | Target | Example IC₅₀ Values | Reference |
| Indole-based tubulin inhibitors | Tubulin polymerization | EC₅₀ values in the low micromolar range against various cancer cell lines. | [1] |
| Indole-based kinase inhibitors | EGFR, CDK-2 | IC₅₀ values in the nanomolar range. | [1] |
| Indole-based HDAC inhibitors | HDAC1, HDAC6 | IC₅₀ values in the low nanomolar range. | [1] |
Anti-inflammatory and Analgesic Activity
Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), features an indole core and functions by inhibiting cyclooxygenase (COX) enzymes.[1][14] This has inspired the development of numerous other indole derivatives with anti-inflammatory and analgesic properties.[12][14]
Antimicrobial and Antiviral Activity
Indole derivatives have also demonstrated significant potential in combating infectious diseases.[2][12][14] They have been shown to possess antibacterial, antifungal, and antiviral activities, including activity against HIV.[12][14] The ability of some indole compounds to disrupt bacterial membranes and inhibit biofilm formation is a particularly promising avenue for antimicrobial drug development.[1]
III. Applications in Drug Discovery and Materials Science
The versatility of the substituted indole scaffold extends beyond medicine into the realm of materials science.
Central Nervous System (CNS) Agents
The structural similarity of the indole nucleus to the neurotransmitter serotonin has made it a key component in the development of drugs targeting the CNS.[1] This includes antidepressants, antipsychotics, and anxiolytics.
Organic Electronics
Indole-based molecules have found applications in organic electronics due to their favorable electronic and photophysical properties.[12] They have been incorporated into organic solar cells and as non-linear optical chromophores.[12]
IV. Visualizing Key Processes
To better understand the synthesis and biological relevance of substituted indoles, the following diagrams illustrate key concepts.
Caption: Fischer Indole Synthesis Workflow
Caption: Multi-Component Reaction for 3-Substituted Indoles
Conclusion
The substituted indole scaffold continues to be a vibrant and highly productive area of chemical research. Its prevalence in nature and its remarkable versatility have cemented its importance in medicinal chemistry and materials science. A deep understanding of the synthetic methodologies for accessing substituted indoles, coupled with insights into their structure-activity relationships, is essential for the continued development of novel therapeutics and advanced materials. The ongoing innovation in synthetic methods, particularly in the realm of green chemistry and catalysis, promises to further expand the already vast chemical space accessible to researchers working with this privileged heterocyclic system.
References
-
Sarkar D, Amin A, Qadir T, Sharma P. Synthesis of Medicinally Important Indole Derivatives: A Review. Open Med Chem J, 2021, 15. Available from: [Link][12]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 2024, 29(11), 2588. Available from: [Link][1]
-
Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry, 2023, 21(38), 7721-7740. Available from: [Link][6]
-
Multi-Component Synthesis of Indole-Substituted Heterocycles– A Review. Polycyclic Aromatic Compounds, 2023, 43(5), 4478-4514. Available from: [Link][9]
-
A brief review of the biological potential of indole derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 2021, 10(1), 1-11. Available from: [Link][14]
-
Synthesis of Indole Derivatives with Biological Activity by Reactions Between Unsaturated Hydrocarbons and N-Aromatic Precursors. Current Organic Chemistry, 2010, 14(20), 2409-2441. Available from: [Link][17]
-
Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections, 2022. Available from: [Link][2]
-
Recent Advances in the Construction of Indole Scaffolds. Der Pharma Chemica, 2016, 8(1), 209-222. Available from: [Link][7]
-
Biomedical Importance of Indoles. Molecules, 2013, 18(6), 6620-6660. Available from: [Link][15]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 2024, 14(22), 15835-15865. Available from: [Link][10]
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 2018, 23(1), 143. Available from: [Link][8]
-
3-Substituted indole: A review. International Journal of Chemical Studies, 2019, 7(2), 1-10. Available from: [Link][3]
-
Recent advances in the synthesis of indoles and their applications. RSC Publishing, 2025. Available from: [Link]
-
Versatility in pharmacological actions of 3-substituted indoles. International Journal of Chemical Studies, 2019, 7(3), 2248-2457. Available from: [Link][4]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. Open University of Chemical and Industrial Journals, 2021. Available from: [Link][13]
-
RECENT ADVANCES IN THE SYNTHESIS AND APPLICATIONS OF INDOLE FUSED DERIVATIVES: A BRIEF REVIEW. ResearchGate, 2023. Available from: [Link][16]
-
Synthesis of 3-Substituted Indoles by Yonemitsu Three-Component Reactions Accelerated in Microdroplet/Thin Film. The Journal of Organic Chemistry, 2024. Available from: [Link][11]
-
Substituted indoles: Significance and symbolism. ScienceDirect, 2025. Available from: [Link][18]
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Methodological & Application
Synthesis of 1-Isobutyl-1H-indole: An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for the synthesis of 1-Isobutyl-1H-indole, a valuable intermediate in medicinal chemistry and materials science. The featured protocol details a robust and efficient N-alkylation of indole using isobutyl bromide under basic conditions. This application note offers in-depth technical insights, a step-by-step experimental procedure, safety guidelines, and characterization data to ensure reproducible and successful synthesis for researchers in drug development and related scientific fields.
Introduction
The indole scaffold is a privileged heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials. Modification of the indole nitrogen (N-1 position) provides a powerful avenue for tuning the molecule's steric and electronic properties, thereby influencing its biological activity and material characteristics. 1-Isobutyl-1H-indole, in particular, serves as a key building block for the synthesis of various target molecules in drug discovery programs.
This application note details a widely employed and reliable method for the synthesis of 1-Isobutyl-1H-indole via the N-alkylation of indole. The underlying principle of this reaction is the deprotonation of the weakly acidic N-H proton of indole by a strong base, generating a nucleophilic indolide anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with an alkyl halide, in this case, isobutyl bromide, to form the desired N-alkylated product.[1]
Reaction Mechanism and Rationale
The synthesis of 1-Isobutyl-1H-indole proceeds through a two-step sequence initiated by the deprotonation of indole.
Step 1: Deprotonation of Indole
Indole possesses a pKa of approximately 17, making its N-H proton amenable to removal by a sufficiently strong base. Sodium hydride (NaH), a non-nucleophilic strong base, is an excellent choice for this transformation. The reaction of indole with NaH in an anhydrous aprotic solvent, such as N,N-dimethylformamide (DMF), generates the sodium salt of the indolide anion and hydrogen gas. The choice of an aprotic solvent is crucial to prevent the quenching of the highly reactive hydride.
Step 2: Nucleophilic Substitution (SN2)
The resulting indolide anion is a potent nucleophile. The subsequent addition of isobutyl bromide, a primary alkyl halide, initiates an SN2 reaction. The indolide anion attacks the electrophilic carbon of the isobutyl bromide, displacing the bromide leaving group and forming the new N-C bond, yielding 1-Isobutyl-1H-indole.
The overall transformation is depicted in the workflow diagram below:
Caption: Workflow for the synthesis of 1-Isobutyl-1H-indole.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 1-Isobutyl-1H-indole.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Indole | 99% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Isobutyl Bromide | 98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Saturated aq. NH4Cl | Fisher Scientific | |
| Brine | Fisher Scientific | |
| Anhydrous MgSO4 | Fisher Scientific |
Equipment
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Argon or Nitrogen gas supply with a manifold
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
Caption: Schematic of the reaction setup.
Step-by-Step Procedure:
-
Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add indole (5.0 g, 42.7 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen gas for 10-15 minutes.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask via syringe. Stir the mixture until the indole is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 2.05 g, 51.2 mmol) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and perform this in a fume hood.
-
Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes, during which the solution may become a grayish-brown color.
-
Alkylation: Slowly add isobutyl bromide (6.4 g, 46.9 mmol) dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl, 50 mL) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) to afford 1-Isobutyl-1H-indole as a colorless to pale yellow oil.
Expected Yield and Characterization
-
Yield: 6.5 - 7.3 g (88 - 98% theoretical yield).
-
Appearance: Colorless to pale yellow oil.
-
Boiling Point: Approximately 135-138 °C at 15 mmHg.
-
1H NMR (400 MHz, CDCl3): δ 7.64 (d, J = 7.9 Hz, 1H), 7.29 (d, J = 8.2 Hz, 1H), 7.19 (t, J = 7.6 Hz, 1H), 7.10 (t, J = 7.4 Hz, 1H), 7.06 (d, J = 3.1 Hz, 1H), 6.49 (d, J = 3.1 Hz, 1H), 3.97 (d, J = 7.3 Hz, 2H), 2.15 (m, 1H), 0.88 (d, J = 6.7 Hz, 6H).
-
13C NMR (100 MHz, CDCl3): δ 135.9, 128.7, 128.0, 121.2, 120.8, 119.1, 109.2, 100.9, 50.8, 29.5, 20.3.
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Indole: Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction.[2] Handle with gloves and eye protection in a well-ventilated area.
-
Sodium Hydride (NaH): Flammable solid. Reacts violently with water, liberating extremely flammable gases. Causes severe skin burns and eye damage. Handle under an inert atmosphere and away from water.
-
Isobutyl Bromide: Flammable liquid and vapor. Causes skin and eye irritation.[3] Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
-
N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Can cause serious eye irritation. It is also a suspected teratogen. Use in a well-ventilated fume hood and wear appropriate gloves and eye protection.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing work.[2][4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete deprotonation | Ensure NaH is fresh and properly handled to avoid deactivation by moisture. Use anhydrous solvent. |
| Inactive alkylating agent | Use fresh isobutyl bromide. | |
| Reaction not gone to completion | Extend the reaction time and monitor by TLC. | |
| Presence of starting indole | Insufficient base or alkylating agent | Use a slight excess of NaH and isobutyl bromide. |
| Formation of C-3 alkylated product | Reaction conditions favoring C-alkylation | While N-alkylation is generally favored with the indolide anion, ensure the reaction is run at room temperature. Higher temperatures may lead to some C-alkylation. |
| Difficult purification | Residual mineral oil from NaH | Wash the crude product with hexane before column chromatography to remove the mineral oil. |
Conclusion
The protocol described in this application note provides a reliable and high-yielding method for the synthesis of 1-Isobutyl-1H-indole. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can confidently prepare this valuable building block for a wide range of applications in synthetic chemistry. The detailed characterization data provided will aid in the verification of the final product's identity and purity.
References
- Cee, V. J., & Erlanson, D. A. (2019). N-alkylation of an indole. ACS Medicinal Chemistry Letters, 10(9), 1302-1308.
- Heaney, H., & Ley, S. V. (1974). 1-Benzylindole. Organic Syntheses, 54, 58.
- Potts, K. T., & Saxton, J. E. (1954). 1-Methylindole. Organic Syntheses, 34, 68.
- Sundberg, R. J. (2002). Indoles. Academic Press.
Sources
The Versatile Role of 1-Isobutyl-1H-indole in Modern Organic Synthesis: Application Notes and Protocols
Abstract: The indole scaffold is a cornerstone in medicinal chemistry and materials science, with N-substituted indoles offering a valuable vector for modulating biological activity and material properties. This application note provides a detailed guide to the synthetic utility of 1-isobutyl-1H-indole, a key building block in organic synthesis. We will explore its application in pivotal transformations such as directed C-H functionalization and palladium-catalyzed cross-coupling reactions, providing field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Substituted Indoles
The indole nucleus is a privileged structure, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Substitution at the nitrogen atom of the indole ring provides a powerful tool for fine-tuning the steric and electronic properties of the molecule, which can have profound effects on its biological activity and physical characteristics.[3] The isobutyl group in 1-isobutyl-1H-indole offers a moderately bulky and lipophilic substituent, making it an attractive moiety in drug design for enhancing membrane permeability and modulating protein-ligand interactions.
This guide will delve into the practical applications of 1-isobutyl-1H-indole, focusing on reactions that are fundamental to modern organic synthesis. We will provide not only the "how" but also the "why" behind key experimental choices, ensuring a thorough understanding of the underlying principles.
Section 1: Synthesis of 1-Isobutyl-1H-indole
The preparation of N-alkylindoles is a well-established transformation in organic chemistry.[4][5][6] A common and efficient method involves the N-alkylation of indole with an appropriate alkyl halide in the presence of a base.
Protocol 1: Synthesis of 1-Isobutyl-1H-indole
This protocol details the synthesis of 1-isobutyl-1H-indole from indole and 1-bromo-2-methylpropane.
Reaction Scheme:
Caption: General scheme for the N-alkylation of indole.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Indole | 117.15 | 1.17 g | 10.0 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 0.44 g | 11.0 |
| 1-Bromo-2-methylpropane | 137.02 | 1.51 g (1.2 mL) | 11.0 |
| Anhydrous Dimethylformamide (DMF) | - | 20 mL | - |
| Saturated aq. NH4Cl solution | - | 50 mL | - |
| Diethyl ether | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol).
-
Wash the sodium hydride with hexanes (2 x 5 mL) to remove the mineral oil, decanting the hexanes carefully.
-
Add anhydrous DMF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve indole (1.17 g, 10.0 mmol) in anhydrous DMF (10 mL).
-
Slowly add the indole solution to the sodium hydride suspension at 0 °C. The reaction is exothermic, and hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes, or until the gas evolution ceases and the solution becomes clear.
-
Add 1-bromo-2-methylpropane (1.51 g, 1.2 mL, 11.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution (50 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 1-isobutyl-1H-indole as a colorless oil.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong base is required to deprotonate the indole N-H (pKa ≈ 17), generating the highly nucleophilic indolide anion.
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the indole and the indolide salt, facilitating the SN2 reaction with the alkyl halide. It is crucial that the solvent is anhydrous as sodium hydride reacts violently with water.
-
Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the highly reactive sodium hydride and the intermediate indolide with atmospheric oxygen and moisture.
-
Excess Alkyl Halide: A slight excess of the alkylating agent is used to ensure complete consumption of the starting indole.
Section 2: C-H Functionalization of 1-Isobutyl-1H-indole
Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis, avoiding the need for pre-functionalized starting materials.[7] The indole nucleus possesses several C-H bonds with different reactivities. While the C3 position is the most nucleophilic and prone to electrophilic substitution, functionalization at other positions often requires specific strategies.
Directed ortho-Metalation (DoM) at the C2-Position
Directed ortho-metalation (DoM) is a potent method for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic compounds.[8][9][10] The N-substituent on the indole ring can act as a directing group, facilitating lithiation at the adjacent C2 position.
Caption: Workflow for C2-functionalization via Directed ortho-Metalation.
Protocol 2: C2-Deuteration of 1-Isobutyl-1H-indole via DoM
This protocol demonstrates the principle of DoM by quenching the lithiated intermediate with a simple electrophile, deuterium oxide (D₂O).
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 1-Isobutyl-1H-indole | 173.26 | 0.87 g | 5.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 2.2 mL | 5.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
| Deuterium Oxide (D₂O) | 20.03 | 0.5 mL | ~27.5 |
| Saturated aq. NaHCO₃ solution | - | 20 mL | - |
| Diethyl ether | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a flame-dried 50 mL Schlenk flask under an inert atmosphere, add 1-isobutyl-1H-indole (0.87 g, 5.0 mmol) and anhydrous THF (20 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.5 M in hexanes, 2.2 mL, 5.5 mmol) dropwise to the stirred solution. The solution may develop a color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the rapid addition of deuterium oxide (0.5 mL, ~27.5 mmol).
-
Allow the reaction mixture to warm to room temperature.
-
Add saturated aqueous NaHCO₃ solution (20 mL) and extract the mixture with diethyl ether (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
The crude product can be analyzed by ¹H NMR to determine the extent of deuteration at the C2 position. Further purification by column chromatography may be performed if necessary.
Expert Insights:
-
Choice of Base: n-Butyllithium is a commonly used strong base for lithiation. tert-Butyllithium can also be used and is more reactive, which may be beneficial for less acidic substrates but can also lead to side reactions.[11]
-
Temperature Control: Maintaining a low temperature (-78 °C) is crucial to prevent side reactions, such as decomposition of the lithiated intermediate or reaction with the solvent (THF).
-
Electrophilic Quench: A wide variety of electrophiles can be used to functionalize the C2 position, including alkyl halides, aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and silyl halides.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds.[7][12][13][14][15] 1-Isobutyl-1H-indole can participate in these reactions either as a nucleophilic partner (after C-H activation or metalation) or as an electrophilic partner if pre-functionalized with a halide or triflate.
Suzuki-Miyaura Coupling for C2-Arylation
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds by coupling an organoboron reagent with an organohalide.[7][13][16] To apply this to 1-isobutyl-1H-indole, the indole must first be halogenated, typically at the C2 or C3 position. C2-arylation of 3-substituted indoles has been reported, providing a pathway to 1,2,3-trisubstituted indoles.[17]
Caption: Suzuki-Miyaura coupling for C2-arylation of 1-isobutyl-1H-indole.
Protocol 3: C2-Arylation of 1-Isobutyl-1H-indole via Suzuki-Miyaura Coupling (Illustrative)
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a hypothetical 2-bromo-1-isobutyl-1H-indole with phenylboronic acid. The synthesis of the 2-bromoindole precursor would be a necessary preceding step.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2-Bromo-1-isobutyl-1H-indole (assumed) | 252.16 | 0.25 g | 1.0 |
| Phenylboronic Acid | 121.93 | 0.18 g | 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.058 g | 0.05 |
| Potassium Carbonate | 138.21 | 0.41 g | 3.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
| Ethyl Acetate | - | 50 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a 25 mL Schlenk flask, add 2-bromo-1-isobutyl-1H-indole (0.25 g, 1.0 mmol), phenylboronic acid (0.18 g, 1.5 mmol), and potassium carbonate (0.41 g, 3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.058 g, 0.05 mmol).
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-isobutyl-2-phenyl-1H-indole.
Trustworthiness of the Protocol:
This protocol is based on well-established Suzuki-Miyaura coupling conditions. The choice of catalyst, base, and solvent system is standard for this type of transformation.[18][19] The progress of the reaction should be monitored by TLC to ensure completion and to check for the formation of byproducts.
Conclusion
1-Isobutyl-1H-indole is a valuable and versatile building block in organic synthesis. Its N-isobutyl group allows for facile C2-functionalization through directed ortho-metalation, opening up a wide range of possibilities for derivatization. Furthermore, as a scaffold, it can be readily incorporated into palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient utilization of this important synthetic intermediate.
References
-
General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. J. Am. Chem. Soc.2023 , 145 (49), 26540–26544. [Link]
-
Strategies for the enantioselective N-functionalization of indoles. Molecules2023 , 28(19), 7450. [Link]
-
General Synthesis of N-Alkylindoles from N, N-Dialkylanilines via [4 + 1] Annulative Double C-H Functionalization. PubMed. [Link]
-
General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4 + 1] Annulative Double C–H Functionalization. Journal of the American Chemical Society. [Link]
-
Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel- Catalyzed Modular, Unified C-C Coupling. ChemRxiv. [Link]
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Directed Metalation: A Survival Guide. Baran Lab. [Link]
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Directed ortho metalation. Wikipedia. [Link]
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Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett.2004 , 6(16), 2705–2708. [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules2021 , 26(17), 5287. [Link]
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Synthesis of indoles. Organic Chemistry Portal. [Link]
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Exploration of C–H and N–H-bond functionalization towards 1-(1,2-diarylindol-3-yl)tetrahydroisoquinolines. Beilstein J. Org. Chem.2014 , 10, 2186–2195. [Link]
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Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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A General and Scalable Synthesis of Polysubstituted Indoles. Molecules2020 , 25(23), 5643. [Link]
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Metalation of Indole. Topics in Heterocyclic Chemistry2010 , 23, 1-105. [Link]
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Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Adv.2020 , 10, 27724-27756. [Link]
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20230818 Indole Synthesis SI. Supporting Information. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Selective Ni-Catalyzed Cross-Electrophile Coupling of Heteroaryl Chlorides and Aryl Bromides at 1:1 Substrate Ratio. ACS Catal.2023 , 13(2), 1083–1091. [Link]
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Heck Reaction—State of the Art. Molecules2007 , 12(5), 1085-1108. [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Molecules2011 , 16(3), 2141-2162. [Link]
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Heck reactions of n-butyl acrylate or styrene with aryl halides. ResearchGate. [Link]
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Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis2020 , 17(6), 435-456. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Molecules2023 , 28(14), 5489. [Link]
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Heck reaction of n-butyl acrylate or styrene with aryl halides. ResearchGate. [Link]
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Recent Progress Concerning the N-Arylation of Indoles. Molecules2021 , 26(17), 5079. [Link]
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Arylation of indole at C2 catalyzed by palygorskite grafted covalent organic frameworks supported palladium catalyst. ResearchGate. [Link]
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Heck reaction of n-butyl acrylate or styrene with aryl halides. ResearchGate. [Link]
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Recent Progress Concerning the N-Arylation of Indoles. ResearchGate. [Link]
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Palladium-catalyzed C2-H arylation of unprotected (N-H)-indoles "on water" using primary diamantyl phosphine oxides as a new class of PPO ligands. ResearchGate. [Link]
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Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][5]-Fused Indole Heterocycles. J. Org. Chem.2014 , 79(7), 3192–3202. [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Sci Rep2021 , 11, 3505. [Link]
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Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. J. Comb. Chem.2007 , 9(4), 596–607. [Link]
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Application Notes & Protocols: The Strategic Use of 1-Isobutyl-1H-indole as a Versatile Building Block in Medicinal Chemistry
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Modification of the indole core, particularly at the N-1 position, is a critical strategy for fine-tuning the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth exploration of 1-isobutyl-1H-indole as a strategic building block in drug discovery. We will detail its synthesis, characteristic reactivity, and its application in constructing molecules for various therapeutic targets. The isobutyl group, a simple alkyl substituent, serves as an excellent exemplar for illustrating how N-alkylation can enhance lipophilicity, modulate metabolic stability, and provide a steric handle to influence ligand-receptor interactions. The protocols and case studies herein are designed to provide researchers, scientists, and drug development professionals with both the practical "how-to" and the critical "why" behind its use.
Introduction: The Significance of N-Alkylation in Indole-Based Drug Design
The indole ring is a privileged structure in pharmacology due to its ability to mimic the side chain of tryptophan and participate in various non-covalent interactions, including hydrogen bonding (via the N-H), π-stacking, and hydrophobic interactions.[3] However, the acidic proton of the indole N-H can be a metabolic liability or may be suboptimal for binding to certain biological targets.
Strategic N-substitution serves several key purposes:
-
Blocking Metabolism: Prevents N-glucuronidation or oxidation at the nitrogen atom.
-
Modulating Lipophilicity: The introduction of an alkyl group like isobutyl increases the molecule's lipophilicity (logP), which can enhance membrane permeability and oral bioavailability.
-
Tuning Receptor Interactions: The substituent can occupy specific hydrophobic pockets within a receptor binding site or sterically orient other parts of the molecule for optimal interaction.
-
Improving Solubility: While alkyl groups increase lipophilicity, they can also disrupt crystal lattice packing, sometimes leading to improved solubility in organic solvents used for formulation.
The 1-isobutyl group, in particular, offers a balance of moderate steric bulk and increased lipophilicity without introducing overly complex metabolic pathways. This makes 1-isobutyl-1H-indole a valuable and versatile starting point for library synthesis and lead optimization campaigns.
Synthesis and Functionalization of the 1-Isobutyl-1H-indole Scaffold
The foundational step in utilizing this building block is its efficient synthesis and subsequent functionalization. The protocols provided are designed to be robust and scalable.
Protocol 1: Synthesis of 1-Isobutyl-1H-indole
This protocol describes the direct N-alkylation of indole. The choice of a strong base like sodium hydride (NaH) ensures complete deprotonation of the indole nitrogen, leading to a clean and high-yielding reaction.
Experimental Protocol:
-
Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous N,N-Dimethylformamide (DMF, 80 mL).
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol, 1.2 equiv) portion-wise to the stirred DMF at 0 °C (ice bath).
-
Indole Addition: Slowly add a solution of indole (5.85 g, 50 mmol, 1.0 equiv) in anhydrous DMF (20 mL) to the NaH suspension at 0 °C. Allow the mixture to stir for 1 hour at room temperature. The formation of the sodium salt of indole is often indicated by a color change and cessation of hydrogen gas evolution.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromo-2-methylpropane (isobutyl bromide, 8.22 g, 60 mmol, 1.2 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (50 mL). Transfer the mixture to a separatory funnel containing water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 1-isobutyl-1H-indole as a clear oil.
Causality Behind Choices:
-
Base (NaH): An irreversible base is used to ensure complete deprotonation, preventing side reactions and driving the equilibrium towards the N-alkylated product.
-
Solvent (DMF): A polar aprotic solvent is ideal as it solubilizes the indole anion and does not interfere with the nucleophilic substitution reaction.
Caption: Synthetic workflow for the N-alkylation of indole.
Protocol 2: C-3 Functionalization via Vilsmeier-Haack Reaction
With the N-1 position occupied, the most electron-rich and sterically accessible position for electrophilic substitution is C-3. The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group, creating the versatile intermediate, 1-isobutyl-1H-indole-3-carbaldehyde.
Experimental Protocol:
-
Vilsmeier Reagent Formation: In a flame-dried flask under an inert atmosphere, cool anhydrous DMF (15 mL) to 0 °C. Add phosphorus oxychloride (POCl₃, 3.0 mL, 32 mmol) dropwise with vigorous stirring. A solid may form. Stir the mixture for 30 minutes at 0 °C.
-
Substrate Addition: Add a solution of 1-isobutyl-1H-indole (3.46 g, 20 mmol) in anhydrous DMF (10 mL) dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, warm the mixture to 40 °C and stir for 2 hours.
-
Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice (100 g). Then, add a 5 M sodium hydroxide (NaOH) solution until the mixture is basic (pH > 10).
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM, 3 x 75 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 1-isobutyl-1H-indole-3-carbaldehyde.
Caption: C-3 formylation via the Vilsmeier-Haack reaction.
Applications in Medicinal Chemistry: Case Studies & SAR Insights
The true value of 1-isobutyl-1H-indole is demonstrated by its application as a precursor to biologically active molecules.
Case Study 1: Scaffolds for Cannabinoid Receptor (CB1) Allosteric Modulators
A series of 1H-indole-2-carboxamides have been identified as negative allosteric modulators of the CB1 receptor.[4][5] Structure-activity relationship (SAR) studies on this scaffold revealed that N-1 substitution is a key modification point. While the original work focused on other substituents, we can extrapolate the potential role of a 1-isobutyl group.
Synthetic Rationale: Starting from 1-isobutyl-1H-indole, a synthetic sequence involving C-2 lithiation followed by quenching with an isocyanate or a multi-step sequence via an acid chloride could yield the desired carboxamides.
Predicted SAR Impact of the 1-Isobutyl Group:
-
Potency: SAR studies showed that short alkyl groups at other positions can enhance potency.[4] The isobutyl group would occupy a hydrophobic region of the allosteric binding site, potentially increasing binding affinity compared to N-H or N-methyl analogs.
-
Pharmacokinetics: The increased lipophilicity imparted by the isobutyl group could improve cell permeability and oral absorption, favorably impacting the compound's DMPK (Drug Metabolism and Pharmacokinetics) profile.
| Compound Scaffold | Key Substituent | Reported Activity (IC₅₀) | Predicted Role of 1-Isobutyl Group |
| Indole-2-carboxamide[4][5] | 5-Chloro, 3-Alkyl | 79 nM (for most potent analog) | Enhance lipophilicity, potentially improve potency and cell permeability. |
| Indole-2-carboxamide[4][5] | N-H (unsubstituted) | ~800 nM | The isobutyl group would replace the H-bond donor with a hydrophobic group, altering the binding mode. |
Case Study 2: Domino Synthesis of Complex Indole Cores
The 1-isobutyl moiety can be incorporated directly during the formation of the indole ring itself, showcasing its utility in diversity-oriented synthesis. A reported domino strategy allows for the one-pot synthesis of 1,2,5-trisubstituted 1H-indole-3-carboxylic esters.[6]
In this approach, a deprotonated fluoronitrophenylacetate reacts with an in situ formed N-isobutyl-1-phenylmethanimine. The subsequent addition-elimination and cyclization cascade directly yields the complex indole.[6]
Reaction: Methyl 2-(2-fluoro-5-nitrophenyl)acetate + Phenylmethanimine (from isobutylamine and benzaldehyde) → Methyl 1-isobutyl-5-nitro-2-phenyl-1H-indole-3-carboxylate.[6]
This method is highly efficient for rapidly generating a library of complex indole derivatives, where the 1-isobutyl group is installed as a foundational element.
Caption: Workflow for drug discovery using 1-isobutyl-1H-indole.
Conclusion
1-Isobutyl-1H-indole is more than just a single molecule; it represents a strategic gateway for accessing novel chemical space in drug discovery. Its synthesis is straightforward, and its reactivity is predictable, allowing for controlled functionalization at the C-3 position. By leveraging the physicochemical properties of the isobutyl group, medicinal chemists can effectively modulate the lipophilicity, metabolic stability, and target engagement of indole-based therapeutics. The protocols and applications discussed herein provide a robust framework for incorporating this valuable building block into programs targeting a wide range of diseases.
References
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Szkatuła, D., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. Available at: [Link]
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Hrizi, O., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]
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Kaczocha, M., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. Available at: [Link]
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Lyons, T. W., et al. (2012). Direct, Chemoselective N-tert-Prenylation of Indoles via C–H Functionalization. PubMed Central. Available at: [Link]
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Kaczocha, M., et al. (2015). Structure-activity Relationships of Substituted 1H-indole-2-carboxamides as CB1 Receptor Allosteric Modulators. PubMed. Available at: [Link]
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Hrizi, O., et al. (2021). Synthesis of New Highly Functionalized 1 H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed. Available at: [Link]
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Hrizi, O., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: [Link]
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Hrizi, O., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central. Available at: [Link]
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Kaushik, N., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. PubMed. Available at: [Link]
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Sharma, V., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]
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Toll, L., et al. (2020). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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de Sá, A. L., et al. (2009). Biomedical Importance of Indoles. PubMed Central. Available at: [Link]
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Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research. Available at: [Link]
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Johnson, R. W., et al. (2019). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. MDPI. Available at: [Link]
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Kesteleyn, B., et al. (2007). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. Available at: [Link]
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A Robust, Validated HPLC Method for the Quantification of 1-Isobutyl-1h-indole
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Isobutyl-1h-indole. As a member of the indole class of heterocyclic aromatic compounds, 1-Isobutyl-1h-indole and its derivatives are of significant interest in medicinal chemistry and organic synthesis.[1][2] The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for purity assessment, stability studies, and quality control applications in research and drug development environments. The protocol herein is structured to be a self-validating system, grounded in the principles of the International Conference on Harmonisation (ICH) guidelines.[3][4]
Principle of Separation: A Mechanistic Approach
The successful separation and quantification of 1-Isobutyl-1h-indole are achieved through reversed-phase chromatography. This technique is ideally suited for this analyte due to its inherent chemical properties.
-
Analyte Polarity: 1-Isobutyl-1h-indole (C12H15N) is a moderately nonpolar molecule.[5] The aromatic indole ring system and the aliphatic isobutyl group contribute to its hydrophobicity. This characteristic dictates its interaction with the HPLC stationary and mobile phases.
-
Stationary Phase Interaction: A C18 (octadecylsilane) column is selected as the stationary phase. The long alkyl chains of the C18 packing create a nonpolar environment. The nonpolar 1-Isobutyl-1h-indole molecule exhibits a strong affinity for this stationary phase through hydrophobic (van der Waals) interactions.
-
Mobile Phase Elution: A polar mobile phase, consisting of a gradient mixture of water and acetonitrile, is used to elute the analyte. Initially, a higher percentage of water promotes the retention of the analyte on the nonpolar column. As the proportion of the organic solvent (acetonitrile) increases over the course of the gradient, the mobile phase becomes more nonpolar. This increased polarity competes for interaction with the analyte, eventually displacing it from the stationary phase and allowing it to travel through the column to the detector. The use of a mild acid, such as formic acid, in the mobile phase helps to ensure consistent ionization of any residual silanol groups on the column packing, leading to improved peak shape and reproducibility.[6]
This dynamic interplay between the analyte and the two phases ensures a robust and reproducible separation from both more polar and less polar impurities.
Methodology: Materials and Protocols
This section provides a comprehensive protocol for the analysis, from solution preparation to data acquisition.
Instrumentation, Chemicals, and Reagents
-
Instrumentation: An HPLC system equipped with a binary or quaternary pump, a degasser, an autosampler, a thermostatted column compartment, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.
-
Data Acquisition: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Chemicals:
-
1-Isobutyl-1h-indole reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade, Type I)
-
Formic acid (LC-MS grade, ~99%)
-
-
Labware:
-
Analytical balance (4-5 decimal places)
-
Class A volumetric flasks and pipettes
-
HPLC vials with caps and septa
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
-
Chromatographic Conditions
All quantitative data and operating parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition | Causality and Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A C18 stationary phase provides excellent hydrophobic retention for the nonpolar analyte. The specified dimensions and particle size offer a good balance between resolution and backpressure.[6] |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | The aqueous component of the mobile phase. Formic acid ensures a low pH to sharpen peaks and improve reproducibility. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency and elution strength for indole derivatives. |
| Gradient Elution | 0-15 min: 50% to 95% B; 15-17 min: 95% B; 17.1-20 min: 50% B | A gradient is employed to ensure elution of the main peak with good symmetry while also separating potential impurities with different polarities and cleaning the column effectively after each injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Detection Wavelength | 280 nm (or λmax) | Indole and its derivatives typically exhibit strong absorbance around 280 nm.[7][8] A DAD should be used initially to confirm the absorbance maximum (λmax) of 1-Isobutyl-1h-indole for maximum sensitivity. |
| Injection Volume | 10 µL | A suitable volume to achieve good signal-to-noise without overloading the column. |
| Run Time | 20 minutes | Sufficient time to elute the analyte and any potential impurities, followed by column re-equilibration. |
Preparation of Standard and Sample Solutions
Protocol 1: Standard Solution Preparation (100 µg/mL)
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the 1-Isobutyl-1h-indole reference standard into a 10 mL Class A volumetric flask.
-
Dissolve the standard in acetonitrile and dilute to the mark. Mix thoroughly by inversion. This is the Stock Standard Solution.
-
Working Solution (100 µg/mL): Pipette 1.0 mL of the Stock Standard Solution into a 10 mL Class A volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (the diluent). Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol 2: Sample Solution Preparation (500 µg/mL)
-
Accurately weigh approximately 25 mg of the 1-Isobutyl-1h-indole sample into a 50 mL Class A volumetric flask.
-
Dissolve the sample in the diluent (50:50 Water:Acetonitrile) and dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis. This concentration is suitable for purity analysis where impurities may be present at low levels.
System Suitability and Method Validation
To ensure the trustworthiness and reliability of the results, the HPLC system must meet predefined performance criteria before analysis, and the method itself must be rigorously validated according to ICH guidelines.[9][10][11]
System Suitability Testing (SST)
Before injecting any samples, perform five replicate injections of the Standard Solution (100 µg/mL). The system is deemed suitable for use if the following criteria are met.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A value >2 indicates peak tailing, which can affect integration accuracy. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and performance. Higher numbers indicate sharper peaks. |
| % RSD of Peak Area | ≤ 2.0% | Measures the precision of the injection and detection system. |
| % RSD of Retention Time | ≤ 1.0% | Measures the stability and precision of the pump and mobile phase delivery. |
Method Validation Protocol
The following protocols outline the experiments required to validate the analytical method.
Protocol 3: Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities or degradation products.
-
Procedure:
-
Inject the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.
-
Inject the Standard Solution and identify the retention time of 1-Isobutyl-1h-indole.
-
Subject the sample to forced degradation conditions (e.g., acid, base, oxidation, heat, light) as described in ICH guideline Q1A(R2).
-
Analyze the stressed samples. The method is specific if the main peak is resolved from all degradation product peaks (purity angle should be less than purity threshold if using a DAD).
-
Protocol 4: Linearity and Range
-
Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range.
-
Procedure:
-
From the Stock Standard Solution (1000 µg/mL), prepare a series of at least five calibration standards. A typical range for a purity assay would be 50% to 150% of the working standard concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Protocol 5: Accuracy (Recovery)
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure:
-
Prepare a sample matrix (placebo) if applicable. If not, use a known sample of 1-Isobutyl-1h-indole.
-
Spike the sample/placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration).
-
Prepare each level in triplicate (for a total of nine determinations).[3]
-
Analyze the samples and calculate the percentage recovery for each.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Protocol 6: Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-assay precision): Prepare and analyze six individual sample preparations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the % RSD for the results from both sets of experiments.
-
-
Acceptance Criteria: The % RSD should be ≤ 2.0%.
Data Analysis and Workflow
The purity of a sample is typically determined by an area percent normalization method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Experimental and Validation Workflow Diagram
The following diagram illustrates the logical process for implementing and validating the HPLC method.
Caption: Workflow for HPLC method validation and sample analysis.
Conclusion
The reversed-phase HPLC method detailed in this application note is a robust, reliable, and efficient tool for the quantitative analysis of 1-Isobutyl-1h-indole. The methodology is grounded in established chromatographic principles and adheres to the rigorous validation standards set forth by the ICH. By following the outlined protocols for system suitability and method validation, researchers, scientists, and drug development professionals can generate high-quality, defensible data for purity assessment and quality control, ensuring confidence in their analytical outcomes.
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Kojima, M., Ohnishi, M., & Itoh, S. (1994). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A, 676(2), 405-410. [Link]
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International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467. [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
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Dziadkowiec, J., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-691. [Link]
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Fernández-Fueyo, E., et al. (2019). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. [Link]
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GC-MS Analysis of 1-Isobutyl-1H-indole: A Comprehensive Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed methodology for the analysis of 1-isobutyl-1H-indole using Gas Chromatography-Mass Spectrometry (GC-MS). 1-Isobutyl-1H-indole and its derivatives are of increasing interest in chemical synthesis and forensic science, potentially serving as precursors or appearing as novel psychoactive substances (NPS). The development of robust, validated analytical methods is crucial for the unambiguous identification and quantification of these compounds.[1][2] This guide offers a comprehensive protocol, from sample preparation to data interpretation, grounded in established analytical principles. We will delve into the causality behind experimental choices, discuss the expected fragmentation patterns, and provide a self-validating framework for researchers.
The Analytical Imperative: Why GC-MS for 1-Isobutyl-1H-indole?
Gas Chromatography-Mass Spectrometry is the gold standard for the analysis of volatile and semi-volatile organic compounds, making it exceptionally well-suited for 1-isobutyl-1H-indole.[2][3] The power of this technique lies in its dual-stage approach:
-
Gas Chromatography (GC): This stage separates the analyte from other components in the sample matrix. 1-Isobutyl-1H-indole, being thermally stable and volatile, travels through a heated capillary column. Its separation is based on its boiling point and affinity for the column's stationary phase. Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane phase (e.g., DB-5 or equivalent), are often preferred for their versatility and robustness in analyzing a wide range of compounds, including indole derivatives.[4]
-
Mass Spectrometry (MS): Following separation, the isolated analyte enters the mass spectrometer. The standard ionization technique for this application is Electron Ionization (EI) at 70 eV. This high-energy process is not gentle; it fragments the molecule in a predictable and reproducible manner. This fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that is highly specific to the compound's structure. This fingerprint can be compared against spectral libraries like those from NIST for confident identification.[5]
The coupling of these two techniques provides exceptional selectivity and sensitivity, allowing for the confident identification of 1-isobutyl-1H-indole even in complex mixtures.[6]
Experimental Protocol and Workflow
This section details the step-by-step methodology for the analysis. The protocol is designed to be a self-validating system, ensuring robustness and reproducibility.
Reagents and Materials
-
Solvents: HPLC-grade or analytical-grade methanol, ethyl acetate, or dichloromethane.[6]
-
1-Isobutyl-1H-indole Standard: Certified reference material (CRM) or a well-characterized in-house standard.
-
Vials: 1.5 mL glass autosampler vials with PTFE-lined caps.[4]
-
Pipettes and Syringes: Calibrated precision micropipettes and syringes.
Standard Preparation Protocol
The foundation of accurate analysis is the careful preparation of standards.
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of 1-isobutyl-1H-indole standard.
-
Transfer the standard to a 10 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with methanol. Stopper and invert several times to ensure homogeneity.
-
This stock solution should be stored at -20°C to minimize degradation.[7]
-
-
Working Standard Solution (10 µg/mL):
-
Transfer 100 µL of the Primary Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with the chosen solvent (e.g., methanol or ethyl acetate).
-
This working solution is used for direct injection to verify instrument performance and for spiking into sample matrices. For routine analysis, a concentration of ~10 µg/mL is often a suitable starting point for achieving a good signal-to-noise ratio with a 1 µL injection.[4]
-
Sample Preparation Protocol
The goal of sample preparation is to extract the analyte from its matrix and present it to the instrument in a clean, compatible solvent. The complexity of this step is matrix-dependent.
-
For Simple Matrices (e.g., Powders, Seized Materials):
-
Accurately weigh a portion of the homogenized sample.
-
Perform a solvent extraction using a suitable solvent like methanol. Vortexing or sonicating for 10-15 minutes can enhance extraction efficiency.[6][8]
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial.
-
Dilute the extract as necessary to bring the analyte concentration within the instrument's linear range.
-
-
For Complex Matrices (e.g., Biological Fluids): More extensive cleanup is required. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed to remove interferences such as proteins and lipids.[7][9][10] While a detailed protocol for every matrix is beyond the scope of this note, the principles outlined in forensic toxicology literature for synthetic cannabinoids or other NPS provide an excellent starting point.[7][9]
GC-MS Instrumentation and Parameters
The following parameters are recommended as a robust starting point for method development.
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible chromatography. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A versatile, non-polar column suitable for a wide range of semi-volatile compounds.[11] |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A standard flow rate for this column dimension, balancing speed and resolution.[12] |
| Inlet | Split/Splitless | Allows for both high-concentration screening (split) and trace analysis (splitless). |
| Inlet Mode | Splitless (for sensitivity) or Split 20:1 | Splitless mode is ideal for concentrations in the low µg/mL range.[4] A split injection prevents column overload for more concentrated samples. |
| Inlet Temp. | 280 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation.[11] |
| Oven Program | Start at 100 °C, hold 1 min. Ramp at 15 °C/min to 290 °C, hold 5 min. | This temperature program provides good separation of the analyte from solvent and potential impurities. |
| Transfer Line | 290 °C | Prevents condensation of the analyte between the GC and MS. |
| MS Source | Electron Ionization (EI) | Standard ionization technique for generating reproducible spectra. |
| Ion Source Temp. | 230 °C | A standard temperature that balances ionization efficiency and minimizes source contamination.[11][13] |
| Quadrupole Temp. | 150 °C | Ensures mass accuracy and stability. |
| Electron Energy | 70 eV | The industry standard for creating fragmentation patterns that are comparable to established libraries (e.g., NIST, Wiley).[11] |
| Scan Range | 40 - 450 m/z | Covers the expected molecular ion and all significant fragment ions. |
Experimental Workflow Diagram
The entire analytical process can be visualized as a logical sequence of steps.
Caption: Workflow for the GC-MS analysis of 1-isobutyl-1H-indole.
Data Interpretation: From Signal to Structure
Chromatographic Results
Under the conditions specified, 1-isobutyl-1H-indole will produce a sharp, symmetrical peak in the total ion chromatogram (TIC). The retention time is a characteristic, but not unique, identifier. It should be consistent across multiple injections under identical conditions.
Mass Spectral Fragmentation Pattern
The mass spectrum provides the definitive structural confirmation. The molecular weight of 1-isobutyl-1H-indole (C₁₂H₁₅N) is 173.25 g/mol . The following fragments are predicted based on the principles of mass spectrometry and data from analogous structures like 1-butyl-1H-indole.[14]
-
Molecular Ion ([M]⁺, m/z 173): The presence of a peak at m/z 173 confirms the molecular weight of the compound. For many indole derivatives, this is a relatively abundant peak due to the stability of the aromatic ring system.[15]
-
Base Peak (m/z 130): The most likely base peak (most abundant fragment) results from the loss of an isopropyl radical (•CH(CH₃)₂) from the parent ion. This cleavage is favorable as it leads to the formation of a stable, resonance-stabilized quinolinium-like cation.
-
McLafferty Rearrangement (m/z 117): A gamma-hydrogen transfer from the isobutyl chain to the indole nitrogen, followed by the elimination of a neutral isobutylene molecule, will produce the indole radical cation at m/z 117. This is the same m/z as the molecular ion of indole itself.[16][17][18]
-
Isobutyl Cation (m/z 57): Cleavage of the N-C bond can result in the formation of the isobutyl cation ([C₄H₉]⁺).
-
Other Fragments (m/z 91, 77): Further fragmentation of the indole ring structure can lead to common aromatic fragments like the tropylium ion (m/z 91) and the phenyl cation (m/z 77).
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Significance |
| 173 | [C₁₂H₁₅N]⁺ | Molecular Ion |
| 130 | [M - C₃H₇]⁺ | Base Peak: Loss of isopropyl radical |
| 117 | [C₈H₇N]⁺ | Loss of isobutylene via McLafferty rearrangement |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Conclusion
This application note presents a robust and reliable GC-MS method for the identification of 1-isobutyl-1H-indole. The detailed protocol for sample preparation, instrument parameters, and data interpretation provides researchers, forensic scientists, and drug development professionals with a solid foundation for their analytical work. The causality-driven approach ensures that users can not only follow the protocol but also understand the underlying principles, allowing for effective troubleshooting and adaptation to specific analytical challenges. The predictable fragmentation pattern, centered around key ions at m/z 173, 130, and 117, allows for confident identification of this compound.
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Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]
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GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases. Future Science. [Link]
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1-Butyl-1H-indole | C12H15N | CID 11148010. PubChem, National Institutes of Health. [Link]
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Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. Semantic Scholar. [Link]
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A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology. [Link]
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Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega. [Link]
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Development and validation of a GC–MS/MS method for the determination of 11 amphetamines and 34 synthetic cathinones in whole blood. ResearchGate. [Link]
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Synthetic Cannabinoids Degradation Studied Using GC–MS. LCGC International. [Link]
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Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
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1-Isobutyl-1h-indole | C12H15N | CID 21800469. PubChem, National Institutes of Health. [Link]
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Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. [Link]
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Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry. [Link]
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Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. [Link]
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Identification of Genetic Variants via Bacterial Respiration Gas Analysis. Frontiers in Microbiology. [Link]
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Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Agilent. [Link]
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Application Note: A Researcher's Guide to the Regioselective Functionalization of 1-Isobutyl-1H-indole
Abstract
The indole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The functionalization of this nucleus allows for the systematic exploration of chemical space to optimize biological activity. This guide provides a comprehensive overview and detailed experimental protocols for the regioselective functionalization of 1-isobutyl-1H-indole, a representative N-alkylated indole. We will delve into the underlying principles of indole reactivity and present validated, step-by-step protocols for targeting the C3, C2, and benzenoid positions of the indole ring through classic electrophilic substitutions and modern C-H activation strategies.
Introduction: The Chemical Versatility of the Indole Nucleus
The indole ring system is a cornerstone of modern drug development. Its unique electronic properties and structural rigidity make it an ideal scaffold for interacting with a wide array of biological targets. N-alkylation, as seen in 1-isobutyl-1H-indole, enhances lipophilicity and can modulate the steric and electronic environment of the core, influencing its pharmacological profile. However, accessing the full potential of this scaffold requires precise control over the introduction of new functional groups. The challenge lies in achieving high regioselectivity, as the indole ring possesses multiple reactive sites.[1][2] This document serves as a practical guide for researchers, explaining the causality behind common synthetic strategies and providing robust protocols to achieve predictable and high-yielding functionalization of the 1-isobutyl-1H-indole core.
Foundational Principles: Understanding Indole Reactivity
The reactivity of the indole ring is governed by the electron-donating character of the nitrogen atom, which enriches the heterocyclic portion of the molecule with electron density. This makes the indole nucleus highly susceptible to electrophilic aromatic substitution (EAS).[3][4]
-
Regioselectivity of Electrophilic Attack : For N-alkylated indoles, electrophilic attack is overwhelmingly favored at the C3 position. This preference is explained by the stability of the cationic intermediate (the sigma complex). Attack at C3 allows the positive charge to be delocalized over the nitrogen atom and the benzene ring without disrupting the aromaticity of the latter.[5] Attack at the C2 position leads to a less stable intermediate where the benzene ring's aromaticity is compromised.[5] The N-isobutyl group, being a weak electron-donating group, further activates the ring system for these transformations.
Caption: Preferred sites of electrophilic attack on the 1-isobutyl-1H-indole nucleus.
Protocol I: C3-Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is one of the most reliable methods for introducing a formyl (-CHO) group at the C3 position of electron-rich heterocycles like indole.[6] The reaction utilizes a "Vilsmeier reagent," typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[7][8] This electrophilic iminium salt is readily attacked by the nucleophilic indole.[9] The resulting 1-isobutyl-1H-indole-3-carboxaldehyde is a versatile building block for synthesizing more complex molecules.[10][11]
Caption: Generalized workflow for the Vilsmeier-Haack formylation of indole.
Experimental Protocol:
-
Reagent Preparation (Vilsmeier Reagent): In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, add N,N-dimethylformamide (DMF, 3.5 eq). Cool the flask in an ice-salt bath to 0°C. Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.[12] Stir the resulting solution for an additional 30 minutes at 0-5°C.
-
Reaction: Dissolve 1-isobutyl-1H-indole (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature below 10°C.[12] After the addition is complete, remove the ice bath and allow the mixture to warm to 35°C. Stir at this temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.[12] Basify the resulting aqueous solution by the slow addition of a 30% NaOH solution until the pH is >10, keeping the mixture cool in an ice bath. The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture.
| Reagent | Molar Eq. | Purpose | Key Considerations |
| 1-Isobutyl-1H-indole | 1.0 | Substrate | Ensure high purity |
| N,N-Dimethylformamide (DMF) | 3.5 - 5.0 | Reagent/Solvent | Use anhydrous grade |
| Phosphorus Oxychloride (POCl₃) | 1.1 - 1.2 | Activating Agent | Highly corrosive and moisture-sensitive; handle in a fume hood |
| Sodium Hydroxide (NaOH) | As needed | Quenching/Hydrolysis | Added slowly to control exotherm |
Protocol II: C3-Aminomethylation via the Mannich Reaction
The Mannich reaction is a three-component condensation that provides an efficient route to C3-aminomethylated indoles, often called "gramine" analogs.[13][14] The reaction involves an active hydrogen compound (indole), an aldehyde (typically formaldehyde), and a secondary amine (like dimethylamine).[15] The resulting Mannich base is a valuable synthetic intermediate, as the dialkylamino group can act as a leaving group, enabling further C3-functionalization.[16]
Experimental Protocol:
-
Reagent Preparation (Eschenmoser's Salt Alternative): While classic conditions use aqueous formaldehyde and amine, a more reproducible method involves pre-forming or using a stable iminium salt. For this protocol, we will generate the iminium ion in situ.
-
Reaction: To a flask containing a solution of 1-isobutyl-1H-indole (1.0 eq) in glacial acetic acid, add a solution of dimethylamine (as a 40% aqueous solution, 1.2 eq) and formaldehyde (as a 37% aqueous solution, 1.2 eq). Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup and Purification: Pour the reaction mixture into an excess of cold 10% aqueous sodium hydroxide solution. Extract the product with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The resulting crude oil or solid can be purified by silica gel column chromatography.
| Reagent | Molar Eq. | Purpose | Key Considerations | | :--- | :--- | :--- | | 1-Isobutyl-1H-indole | 1.0 | Substrate | --- | | Dimethylamine (40% aq.) | 1.2 | Amine Component | Handle in a well-ventilated fume hood | | Formaldehyde (37% aq.) | 1.2 | Aldehyde Component | Carcinogen; handle with appropriate PPE | | Glacial Acetic Acid | Solvent | Acid Catalyst | --- |
Protocol III: Directed C2-Lithiation and Functionalization
While the C3 position is electronically favored, functionalization at the C2 position can be achieved. This often requires overcoming the innate reactivity of the indole. One powerful method is directed ortho-metalation, specifically lithiation. By treating the N-substituted indole with a strong organolithium base, a proton can be abstracted from the C2 position. The resulting C2-lithiated species is a potent nucleophile that can be trapped with various electrophiles.
Causality: The choice of base and temperature is critical. A strong, sterically hindered base like tert-butyllithium (t-BuLi) is often used. The reaction is performed at very low temperatures (typically -78°C) to prevent side reactions and potential rearrangement of the lithiated intermediate.[17][18]
Caption: General scheme for the C2-functionalization of indole via directed lithiation.
Experimental Protocol:
-
Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 1-isobutyl-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add tert-butyllithium (t-BuLi, 1.1 eq, typically 1.7 M in pentane) dropwise via syringe. Stir the solution at -78°C for 1 hour. A color change is often observed, indicating the formation of the lithiated species.
-
Electrophilic Quench: Add the desired electrophile (e.g., N,N-dimethylformamide for formylation, trimethylsilyl chloride for silylation, or iodine for iodination; 1.2 eq) dropwise at -78°C.
-
Workup and Purification: After stirring for an additional 1-2 hours at -78°C, allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography.
Safety Precaution: Organolithium reagents like t-BuLi are extremely pyrophoric and react violently with water. All manipulations must be performed by trained personnel under a strict inert atmosphere using syringe and cannula techniques.
Advanced Strategies: Transition Metal-Catalyzed C-H Functionalization of the Benzene Ring
Functionalizing the benzenoid half of the indole (positions C4-C7) is significantly more challenging due to the lower intrinsic reactivity of these sites.[1] Modern synthetic chemistry has overcome this challenge through the use of transition-metal catalysis, particularly with palladium, rhodium, and copper.[19][20] These methods often rely on a directing group (DG) installed on the indole nitrogen, which coordinates to the metal center and positions it in proximity to a specific C-H bond on the benzene ring, enabling selective activation.[21][22][23]
While 1-isobutyl-1H-indole lacks a classical directing group, related protocols demonstrate the feasibility of C7 arylation by first replacing the N-alkyl group with a removable directing group like N-pivaloyl or N-phosphinoyl.[21][22] This represents a more advanced, multi-step approach but provides access to previously hard-to-reach isomers. A general workflow is presented below for conceptual understanding.
Caption: Conceptual workflow for C7 functionalization using a directing group strategy.
Conclusion
The 1-isobutyl-1H-indole scaffold offers a versatile platform for the development of novel chemical entities. By understanding the fundamental principles of indole reactivity, researchers can employ a suite of reliable synthetic methods to achieve desired functionalization patterns. Classical electrophilic substitutions such as the Vilsmeier-Haack and Mannich reactions provide robust access to the electronically rich C3 position. For more challenging transformations, such as C2 functionalization, directed lithiation offers a powerful, albeit technically demanding, solution. Finally, the frontier of benzene ring modification is being actively explored through transition-metal-catalyzed C-H activation, promising future access to the full range of possible indole isomers. The protocols and principles outlined in this guide provide a solid foundation for the rational design and synthesis of novel indole derivatives in a research and drug development setting.
References
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Bellina, F., & Cauteruccio, S. (2014). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journal of Organic Chemistry, 10, 864-884. [Link]
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Wang, B., Qi, Z., & Shi, Z. (2015). Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. Journal of the American Chemical Society, 138(2), 495-498. [Link]
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Ferreira, E. M., & Stoltz, B. M. (2003). Catalytic C−H Bond Functionalization with Palladium(II): Aerobic Oxidative Annulations of Indoles. Journal of the American Chemical Society, 125(32), 9578-9579. [Link]
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Yang, B., Liu, Y., Zhang, J., & Wang, J. (2017). Palladium-Catalyzed Direct C–H Functionalization of Indoles with the Insertion of Sulfur Dioxide: Synthesis of 2-Sulfonated Indoles. Organic Letters, 19(24), 6618-6621. [Link]
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Wang, B., Qi, Z., & Shi, Z. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-498. [Link]
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Khatun, N., Barman, P., & Deka, D. C. (2020). Alkylation of 1H-indole via the borrowing hydrogen strategy. ResearchGate. [Link]
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Hunt, K. W., Moreno, D. A., Suiter, N., Clark, C. T., & Kim, G. (2009). Selective Synthesis of 1-functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 5054-5057. [Link]
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Sridharan, V., et al. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2825-2831. [Link]
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Patil, S. A., & Patil, R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3584-3591. [Link]
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Application Notes and Protocols: 1-Isobutyl-1H-indole as a Versatile Fluorescent Probe
Introduction: The Potential of N-Alkylated Indoles in Fluorescence Applications
The indole scaffold is a cornerstone in the world of fluorescence, most notably as the fluorophore of the amino acid tryptophan. The intrinsic fluorescence of the indole ring is exquisitely sensitive to its local microenvironment, making it a powerful tool for probing protein structure and dynamics.[1] Beyond its natural role, the indole moiety has been extensively utilized in the design of small-molecule fluorescent probes for a myriad of applications in analytical chemistry, molecular imaging, and materials science.[2]
Simple N-alkylation of the indole nitrogen, as in 1-isobutyl-1H-indole, offers a strategic modification that preserves the core fluorescent properties of the indole ring while enhancing its hydrophobicity. This increased lipophilicity can facilitate membrane permeability and promote interactions with nonpolar environments, such as the hydrophobic pockets of proteins or lipid bilayers. While extensive characterization of 1-isobutyl-1H-indole as a fluorescent probe is an emerging area, its structural simplicity and the well-understood photophysics of the indole chromophore allow for the development of robust application protocols.
This guide provides a comprehensive overview of 1-isobutyl-1H-indole as a fluorescent probe, including its synthesis, predicted photophysical properties, and detailed protocols for its application in cellular imaging and as a probe for protein hydrophobicity.
Photophysical Characteristics of 1-Isobutyl-1H-indole
Table 1: Predicted Photophysical Properties of 1-Isobutyl-1H-indole in Various Solvents
| Property | Nonpolar Solvent (e.g., Cyclohexane) | Polar Aprotic Solvent (e.g., Acetonitrile) | Polar Protic Solvent (e.g., Methanol) |
| Excitation Max (λex) | ~285 nm | ~285 nm | ~285 nm |
| Emission Max (λem) | ~330 nm | ~340 nm | ~350 nm |
| Stokes Shift | ~45 nm | ~55 nm | ~65 nm |
| Quantum Yield (Φf) | High (~0.4) | Moderate (~0.2) | Low (~0.1) |
Note: These values are estimates based on the known behavior of indole and N-alkylated indole derivatives. Experimental verification is strongly recommended.
The expected trend is a bathochromic (red) shift in the emission maximum as the solvent polarity increases. This is due to the larger dipole moment of the indole ring in the excited state compared to the ground state, which is stabilized by polar solvent molecules. This solvatochromism is a key feature that can be exploited to probe the local environment of the molecule.
Synthesis of 1-Isobutyl-1H-indole
The synthesis of 1-isobutyl-1H-indole can be readily achieved through the N-alkylation of indole. A common and effective method involves the deprotonation of the indole nitrogen with a strong base, followed by nucleophilic substitution with an isobutyl halide.[3]
Protocol 1: Synthesis of 1-Isobutyl-1H-indole
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
1-Bromo-2-methylpropane (isobutyl bromide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add indole (1.0 equivalent).
-
Deprotonation: Dissolve the indole in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form the highly nucleophilic indolide anion. Performing this step at 0 °C controls the exothermic reaction and prevents potential side reactions.
-
-
Alkylation: While maintaining the temperature at 0 °C, add isobutyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-isobutyl-1H-indole as a pure compound.
Caption: Workflow for the synthesis of 1-isobutyl-1H-indole.
Application in Cellular Imaging
The hydrophobic nature of 1-isobutyl-1H-indole suggests its potential as a fluorescent stain for lipid-rich structures within cells, such as membranes and lipid droplets. The following protocol is a general guideline for staining live or fixed cells.
Protocol 2: Cellular Staining with 1-Isobutyl-1H-indole
Materials:
-
1-Isobutyl-1H-indole stock solution (1-10 mM in DMSO)
-
Cells cultured on glass-bottom dishes or coverslips
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS) - for fixed cell imaging
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) - for fixed cell imaging
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation filter)
Procedure for Live-Cell Imaging:
-
Cell Preparation: Culture cells to the desired confluency on imaging-grade dishes or coverslips.
-
Probe Preparation: Prepare a working solution of 1-isobutyl-1H-indole in pre-warmed cell culture medium. A typical starting concentration is 1-10 µM.
-
Causality: The optimal concentration should be determined empirically to maximize signal while minimizing potential cytotoxicity.
-
-
Staining: Remove the existing cell culture medium and replace it with the medium containing 1-isobutyl-1H-indole.
-
Incubation: Incubate the cells at 37 °C in a CO₂ incubator for 15-30 minutes.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope. Excite in the UV range (e.g., ~285 nm, if available, or a standard DAPI filter set) and collect emission in the blue-green range (e.g., ~330-400 nm).
Procedure for Fixed-Cell Imaging:
-
Cell Preparation and Fixation: Culture cells as described above. Wash with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Causality: Permeabilization is necessary to allow the probe to cross the cell membrane and access intracellular compartments.
-
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the fixed (and permeabilized) cells with a working solution of 1-isobutyl-1H-indole in PBS (1-10 µM) for 15-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image as described for live cells.
Caption: Workflows for live and fixed-cell imaging with 1-isobutyl-1H-indole.
Application as a Probe for Protein Hydrophobicity
The fluorescence of 1-isobutyl-1H-indole is expected to be enhanced in nonpolar environments. This property can be harnessed to study the hydrophobic regions of proteins.[4][5][6] When the probe binds to a hydrophobic pocket on a protein, its fluorescence quantum yield increases, and the emission maximum typically shifts to a shorter wavelength (a blue shift).
Protocol 3: Probing Protein Hydrophobicity
Materials:
-
1-Isobutyl-1H-indole stock solution (1-10 mM in a suitable organic solvent like ethanol or DMSO)
-
Purified protein of interest in a suitable buffer (e.g., PBS or Tris buffer)
-
Buffer solution used for the protein
-
Fluorometer
Procedure:
-
Instrument Setup: Set the excitation and emission wavelengths on the fluorometer. Based on the predicted properties, start with an excitation wavelength of ~285 nm and scan the emission from 300 nm to 450 nm.
-
Blank Measurement: Record the fluorescence spectrum of the buffer solution alone.
-
Probe in Buffer: Add a small aliquot of the 1-isobutyl-1H-indole stock solution to the buffer to a final concentration of 1-5 µM. Record the fluorescence spectrum. This represents the fluorescence of the free probe in an aqueous environment.
-
Protein Titration: Prepare a series of solutions with a constant concentration of 1-isobutyl-1H-indole (e.g., 2 µM) and varying concentrations of the protein of interest.
-
Causality: By systematically increasing the protein concentration, you can observe the change in fluorescence as more probe molecules bind to the protein's hydrophobic sites.
-
-
Incubation and Measurement: Allow each solution to equilibrate for 5-10 minutes at a controlled temperature. Record the fluorescence spectrum for each protein concentration.
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the protein concentration.
-
Observe any shifts in the emission maximum. A blue shift indicates the probe is in a more hydrophobic environment.
-
The increase in fluorescence intensity can be used to determine the binding affinity (Kd) of the probe for the protein by fitting the data to a suitable binding isotherm model.
-
Caption: Workflow for assessing protein hydrophobicity using 1-isobutyl-1H-indole.
Troubleshooting
-
Low Signal in Cellular Imaging: Increase the probe concentration or the incubation time. Ensure that the microscope filters are appropriate for the excitation and emission wavelengths.
-
High Background Fluorescence: Decrease the probe concentration or increase the number of washing steps.
-
Photobleaching: Reduce the excitation light intensity or the exposure time. Use an anti-fade mounting medium for fixed cells.
-
No Change in Fluorescence with Protein: The protein may not have accessible hydrophobic binding sites for the probe. Alternatively, the probe concentration may be too high, leading to signal saturation.
Conclusion
1-Isobutyl-1H-indole represents a simple yet potentially powerful fluorescent probe. Its synthesis is straightforward, and its predicted photophysical properties make it a suitable candidate for investigating hydrophobic environments in biological systems. The protocols provided herein offer a solid foundation for researchers to begin exploring the utility of this and other N-alkylated indoles in their own work. As with any novel probe, empirical optimization of the experimental conditions is crucial for obtaining reliable and meaningful results.
References
-
Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Journal of Agricultural and Food Chemistry. [Link]
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Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. PMC - NIH. [Link]
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Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid. Wageningen University & Research. [Link]
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Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Author Manuscript. [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. [Link]
-
A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI. [Link]
-
Fluorescent Probes and Quenchers in Studies of Protein Folding and Protein-Lipid Interactions. PMC - NIH. [Link]
-
Study on the Fluorescent Activity of N2-Indolyl-1,2,3-triazole. NIH. [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
-
in the chemical literature: N-alkylation of an indole. YouTube. [Link]
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Application Notes & Protocols for the In Vitro Investigation of 1-Isobutyl-1H-indole
Preamble: The Indole Scaffold as a Privileged Structure in Drug Discovery
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring, is a structural feature in the amino acid tryptophan and is consequently found in a vast array of natural products and synthetic molecules with significant biological activities.[3][4][5] Marketed drugs containing the indole core span a wide range of therapeutic areas, including anti-inflammatory agents like Indomethacin, anti-cancer drugs such as Vincristine, and neurotransmitter agonists, underscoring the scaffold's versatility.[2][3][6]
The investigation of a novel indole derivative, such as 1-isobutyl-1H-indole, is therefore a scientifically grounded endeavor. The N-alkylation, in this case with an isobutyl group, can significantly modulate the compound's physicochemical properties—such as lipophilicity and metabolic stability—and thereby influence its biological activity and mechanism of action. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to initiate the in vitro characterization of 1-Isobutyl-1H-indole, proposing a logical, tiered approach to elucidate its potential therapeutic value.
Part 1: Hypothesized Biological Activity & Initial Target Validation
Given the broad bioactivity of indole derivatives, the initial characterization of 1-isobutyl-1H-indole should begin with broad-spectrum screening to identify its primary area of influence. The most prominent and well-documented activities for N-substituted indoles fall into three main categories: oncology, inflammation, and neurobiology.
Oncology: A Primary Avenue of Investigation
The indole scaffold is a frequent feature in compounds targeting key cancer pathways, including tubulin polymerization, protein kinases, and apoptosis regulators like the Bcl-2 family.[2][3][7] Therefore, a primary hypothesis is that 1-isobutyl-1H-indole may possess antiproliferative properties.
Proposed Initial Assays:
-
Broad-Spectrum Antiproliferative Screening: Assess cytotoxicity against a panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon, liver).
-
Mechanism of Cell Death Analysis: Determine if the observed cytotoxicity is due to apoptosis or other mechanisms.
Anti-Inflammatory Potential
Many indole-containing molecules, famously Indomethacin, function by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2).[8][9] The structural features of 1-isobutyl-1H-indole warrant an investigation into its potential anti-inflammatory effects.
Proposed Initial Assays:
-
COX Enzyme Inhibition Assay: Directly measure the compound's ability to inhibit COX-1 and COX-2 enzymes.
-
Cytokine Release Assay: Evaluate the effect on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in stimulated immune cells.
Neurological Activity
The structural similarity of indole to the neurotransmitter serotonin makes it a prime candidate for interacting with neurological targets. Indole derivatives have been developed as receptor antagonists and enzyme inhibitors in the central nervous system.[10][11]
Proposed Initial Assays:
-
Cholinesterase Inhibition Assay: Assess the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[11][12]
-
Receptor Binding Assays: Screen for binding affinity against a panel of common CNS receptors.
Part 2: Core Experimental Protocols
The following protocols are designed to be self-validating, with clear positive and negative controls, providing a robust framework for the initial characterization of 1-Isobutyl-1H-indole.
Protocol 2.1: Antiproliferative Activity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13] A reduction in metabolic activity in treated cells suggests either cytotoxicity or cytostatic effects.
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.
Workflow Diagram:
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[13]
-
Compound Preparation: Prepare a 10 mM stock solution of 1-Isobutyl-1H-indole in DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of medium containing the various concentrations of the test compound.
-
Test Wells: 1-Isobutyl-1H-indole at various concentrations.
-
Vehicle Control: Medium with the same final concentration of DMSO as the test wells.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin at its known IC₅₀ concentration).
-
Blank Control: Medium only (no cells).
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation:
| Compound | Cell Line | IC₅₀ (µM) after 48h |
| 1-Isobutyl-1H-indole | MCF-7 | Experimental Value |
| 1-Isobutyl-1H-indole | A549 | Experimental Value |
| Doxorubicin (Control) | MCF-7 | ~0.1 |
| Doxorubicin (Control) | A549 | ~0.05 |
Protocol 2.2: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)
This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death induced by the compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can detect these exposed PS residues. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Logical Relationship Diagram:
Caption: Quadrant analysis for Annexin V/PI apoptosis assay.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with 1-Isobutyl-1H-indole at its determined IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine, 1 µM).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE™ Express. Combine all cells from a single well.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Lower-Left (Q3): Annexin V- / PI- (Live cells)
-
Lower-Right (Q4): Annexin V+ / PI- (Early apoptotic cells)
-
Upper-Right (Q2): Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Upper-Left (Q1): Annexin V- / PI+ (Necrotic cells)
-
Quantify the percentage of cells in each quadrant to determine the effect of the compound on apoptosis induction.
-
Part 3: Advanced Mechanistic Assays (Proposed)
Should initial screenings prove promising, the following assays can provide deeper mechanistic insights.
Tubulin Polymerization Assay
Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics.[6] This cell-free assay directly measures the compound's effect on the polymerization of purified tubulin.
Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter dye. An inhibitor will prevent or reverse this increase.
Data Presentation:
| Compound | Tubulin Polymerization IC₅₀ (µM) |
| 1-Isobutyl-1H-indole | Experimental Value |
| Colchicine (Positive Control) | ~2-5 |
| Paclitaxel (Promoter Control) | N/A (Promotes polymerization) |
| DMSO (Vehicle Control) | No Inhibition |
Bcl-2 Family Protein Binding Assay (ELISA-based)
If apoptosis is confirmed, investigating the interaction with key apoptosis regulators is a logical next step. Bcl-2 is an anti-apoptotic protein that is often overexpressed in cancer cells.[7]
Principle: An ELISA-based assay can quantify the binding affinity of the compound to purified Bcl-2 protein, measuring the displacement of a known ligand or a specific antibody.[7]
Signaling Pathway Diagram:
Caption: Hypothesized inhibition of Bcl-2 by 1-Isobutyl-1H-indole.
Conclusion and Future Directions
This document outlines a strategic and scientifically rigorous approach to the initial in vitro characterization of 1-isobutyl-1H-indole. By beginning with broad phenotypic screens and progressing to more specific, mechanism-based assays, researchers can efficiently identify and validate the primary biological activities of this novel compound. The indole scaffold's rich history in medicinal chemistry provides a strong rationale for this investigation, with significant potential for discovering a new lead compound in oncology, inflammation, or neurobiology.[2][3][4] A positive result in any of these primary assays would warrant further investigation, including structure-activity relationship (SAR) studies, advanced mechanistic validation, and eventual progression to in vivo models.
References
- Indole Test Protocol. American Society for Microbiology.
- Docking Studies of Novel Indole Compounds: Applic
- Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Journal of Chemical and Pharmaceutical Research.
- Application Notes and Protocols: In Vitro Evaluation of New Indole Derivatives Against Cancer Cell Lines. Benchchem.
- [Synthesis and biological evaluation of indole derivatives acting as anti-inflamm
- (PDF) A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central.
- Design, Synthesis, and Biological Evaluation of Indole Derivatives as Novel nociceptin/orphanin FQ (N/OFQ) Receptor Antagonists. PubMed.
- Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Deriv
- Biomedical Importance of Indoles. PubMed Central.
- The chemistry of isoindole n
- Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor. MedChemComm (RSC Publishing).
- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI.
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.
- A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology.
- 1-Isobutyl-1h-indole | C12H15N | CID 21800469. PubChem.
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
- Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors.
- Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. PubMed Central.
- Indole. Wikipedia.
- Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.
- Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.
- Unraveling the Dynamics of Host–Microbiota Indole Metabolism: An Investigation of Indole, Indolin-2-one, Is
- Novel 2-step synthetic indole compound 1,1,3-tri(3-indolyl)cyclohexane inhibits cancer cell growth in lung cancer cells and xenograft models. PubMed.
- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modul
- New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers in Microbiology.
- Microbiota-Derived Indole Metabolites Promote Human and Murine Intestinal Homeostasis through Regulation of Interleukin-10 Receptor. Cell Reports.
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- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust and Scalable Synthesis of 1-Isobutyl-1H-indole via Phase-Transfer Catalysis
Abstract
This application note provides a detailed, robust, and scalable protocol for the synthesis of 1-isobutyl-1H-indole. N-alkylated indoles are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1] Traditional N-alkylation methods often rely on stoichiometric amounts of strong, hazardous bases like sodium hydride in polar aprortic solvents such as DMF, posing significant safety and scalability challenges.[2][3] This guide details an optimized procedure utilizing phase-transfer catalysis (PTC), a technique well-suited for industrial-scale production due to its enhanced safety profile, operational simplicity, and high efficiency.[4][5] We will explore the underlying mechanism, provide a step-by-step scale-up protocol, and cover essential purification, characterization, and safety considerations.
Introduction: The Case for Phase-Transfer Catalysis in Indole Alkylation
The functionalization of the indole nitrogen (N-1 position) is a critical step in the synthesis of many triptan-class drugs, anti-inflammatory agents, and other specialty chemicals. The primary challenge in indole alkylation is achieving selective N-alkylation over the often-competing C-3 alkylation, as the indole nucleus possesses multiple nucleophilic sites.[6][7]
Classical methods often involve the deprotonation of indole with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide.[3] However, the combination of NaH with solvents like N,N-dimethylformamide (DMF) is known to be hazardous, with the potential for runaway thermal decomposition, especially on a larger scale.[2]
Phase-transfer catalysis (PTC) emerges as a superior alternative for scale-up. This methodology involves a biphasic system—typically an aqueous solution of a strong, inexpensive base (like NaOH) and an organic solvent containing the indole substrate. A catalytic amount of a phase-transfer agent, such as a quaternary ammonium salt, facilitates the reaction by transporting the reactive anion (indolide) from the aqueous to the organic phase. This approach circumvents the need for hazardous reagents and anhydrous conditions, simplifies the work-up, and often leads to higher yields and purities.[4]
Reaction Scheme and Mechanism
The N-alkylation of indole with isobutyl bromide proceeds via a nucleophilic substitution reaction, facilitated by a phase-transfer catalyst.
Overall Reaction:
The mechanism involves the continuous transfer of the hydroxide and subsequently the indolide anion across the phase boundary.
The PTC Catalytic Cycle:
-
Anion Exchange: The quaternary ammonium cation (Q+) from the catalyst (e.g., TBAB) pairs with a hydroxide ion (OH-) from the concentrated aqueous phase and transports it into the organic phase.
-
Deprotonation: In the organic phase, the hydroxide ion deprotonates the indole N-H, forming the indolide anion and a molecule of water.
-
Nucleophilic Attack: The indolide anion, now in proximity to the alkylating agent in the organic phase, performs a nucleophilic attack (SN2) on isobutyl bromide. This forms the desired 1-isobutyl-1H-indole and releases the bromide anion.
-
Catalyst Regeneration: The quaternary ammonium cation (Q+) pairs with the bromide anion and shuttles it back to the aqueous phase, where it can exchange for another hydroxide ion, thus completing the catalytic cycle.
Caption: Phase-Transfer Catalysis (PTC) cycle for N-alkylation of indole.
Materials and Reagents
Proper selection and handling of materials are critical for the success and safety of the scale-up synthesis.
| Reagent/Material | Grade | Supplier Example | CAS Number | Key Considerations |
| Indole | >99% | Sigma-Aldrich | 120-72-9 | Ensure purity to avoid side reactions. |
| Isobutyl bromide (1-Bromo-2-methylpropane) | >98% | Acros Organics | 78-77-3 | Flammable liquid and lachrymator. Handle with care. |
| Sodium Hydroxide (NaOH) | Pellets, >98% | Fisher Scientific | 1310-73-2 | Highly corrosive. Prepare 50% (w/w) solution carefully. |
| Tetrabutylammonium Bromide (TBAB) | >99% (PTC Grade) | TCI America | 1643-19-2 | Common and effective PTC catalyst. Can be substituted. |
| Toluene | ACS Reagent Grade | VWR | 108-88-3 | Flammable. Good solvent for indole and the product. |
| Diethyl Ether | ACS Reagent Grade | VWR | 60-29-7 | For extraction. Highly flammable. |
| Brine (Saturated NaCl solution) | N/A | N/A | 7647-14-5 | For washing/work-up. |
| Anhydrous Magnesium Sulfate | Anhydrous, Powder | Sigma-Aldrich | 7487-88-9 | For drying the organic phase. |
Equipment:
-
5 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet/outlet.
-
Heating/cooling circulator for the reactor jacket.
-
Addition funnel (500 mL).
-
Large separatory funnel (5 L).
-
Rotary evaporator with a suitable vacuum pump.
-
Vacuum distillation apparatus.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): Safety goggles, face shield, nitrile gloves, flame-retardant lab coat.
Detailed Experimental Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 145 g of 1-isobutyl-1H-indole.
Caption: Experimental workflow for the scale-up synthesis of 1-isobutyl-1H-indole.
Step-by-Step Procedure:
-
Reactor Setup: Assemble the 5 L jacketed reactor system in a fume hood. Ensure all joints are properly sealed and the system is under a gentle positive pressure of nitrogen.
-
Charging Reagents:
-
To the reactor, add indole (100 g, 0.85 mol), toluene (1 L), and tetrabutylammonium bromide (TBAB) (13.7 g, 0.0425 mol, 5 mol%).
-
Prepare the 50% (w/w) aqueous NaOH solution by carefully and slowly adding sodium hydroxide pellets (250 g) to deionized water (250 mL) in a separate beaker with cooling and stirring. Caution: This is a highly exothermic process.
-
Once cooled, add the 50% NaOH solution (500 mL) to the reactor.
-
-
Initiating Reaction:
-
Begin vigorous mechanical stirring (e.g., 300-400 RPM) to ensure good mixing between the two phases.
-
Set the circulator to heat the reactor jacket, bringing the internal temperature of the reaction mixture to 60-65°C.
-
-
Addition of Isobutyl Bromide:
-
Once the reaction mixture reaches the target temperature, begin the slow, dropwise addition of isobutyl bromide (128 g, 0.935 mol, 1.1 equivalents) via the addition funnel over a period of 1-2 hours.
-
Monitor the internal temperature closely; the reaction is exothermic. Adjust the addition rate or jacket temperature as needed to maintain the temperature within the 60-65°C range.
-
-
Reaction Monitoring:
-
After the addition is complete, maintain the reaction at 60-65°C with vigorous stirring.
-
Monitor the progress of the reaction every hour by taking a small aliquot from the organic layer and analyzing it by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the indole starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature.
-
Transfer the entire reactor contents to a 5 L separatory funnel. Add 1 L of deionized water to dissolve the sodium salts and dilute the caustic phase.
-
Separate the lower aqueous layer from the upper organic (toluene) layer.
-
Wash the organic layer sequentially with 1 L of deionized water and then 1 L of brine.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer to a large flask and add anhydrous magnesium sulfate (~50 g). Swirl for 15-20 minutes to dry the solution.
-
Filter off the magnesium sulfate and wash the filter cake with a small amount of toluene.
-
Concentrate the combined filtrate using a rotary evaporator to remove the toluene. This will yield the crude 1-isobutyl-1H-indole as an oil.
-
-
Purification:
-
Set up a vacuum distillation apparatus. Purify the crude oil under reduced pressure. The product, 1-isobutyl-1H-indole, is expected to distill at approximately 115-120°C at 5 mmHg.
-
Collect the pure fraction, which should be a colorless to pale yellow oil. The expected yield is 125-135 g (85-92%).
-
Characterization and Quality Control
The final product should be analyzed to confirm its identity and purity.
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Purity | >99.0% | GC-MS / HPLC |
| Identity | Conforms to the reference 1H and 13C NMR spectra | NMR Spectroscopy |
| Boiling Point | ~115-120°C @ 5 mmHg | Distillation |
| Expected NMR Data (CDCl3, 400 MHz) | ||
| 1H NMR (δ, ppm) | ~7.65 (d, 1H), 7.20-7.30 (m, 2H), 7.10 (t, 1H), 6.50 (d, 1H), 4.00 (d, 2H), 2.20 (m, 1H), 0.90 (d, 6H) | 1H NMR |
| 13C NMR (δ, ppm) | ~136.5, 128.5, 121.5, 121.0, 119.5, 109.5, 101.0, 50.0, 29.5, 20.5 | 13C NMR |
Note: NMR chemical shifts are predicted based on known values for N-alkylated indoles and may vary slightly.[8]
Safety Precautions and Waste Management
Chemical Hazards:
-
Isobutyl Bromide: Flammable liquid and vapor. Causes skin and serious eye irritation. It is also a lachrymator.[9]
-
Sodium Hydroxide (50% solution): Extremely corrosive. Causes severe skin burns and eye damage.[10]
-
Toluene: Highly flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Suspected of damaging fertility or the unborn child.
-
Diethyl Ether: Extremely flammable. May form explosive peroxides.
Handling Procedures:
-
All operations must be conducted in a well-ventilated chemical fume hood.[9]
-
Wear appropriate PPE, including a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or butyl rubber gloves.[11]
-
Ground all equipment to prevent static discharge, especially when handling flammable solvents like toluene and ether.[9]
-
Have appropriate spill kits (for solvents and caustics) and fire extinguishers (Class B) readily available.
Waste Disposal:
-
The aqueous caustic layer should be neutralized with acid (e.g., HCl) before disposal according to local regulations.
-
Organic waste containing toluene and residual product should be collected in a designated, labeled container for hazardous waste disposal.
-
Contaminated materials (gloves, filter paper, etc.) should be disposed of as solid chemical waste.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Ineffective stirring (poor phase mixing).2. Inactive catalyst.3. Low reaction temperature.4. Base concentration too low. | 1. Increase stirrer speed to >300 RPM.2. Use fresh, high-purity PTC catalyst.3. Ensure internal temperature is maintained at 60-65°C.4. Ensure 50% (w/w) NaOH is used. |
| Formation of Side Products (e.g., C3-alkylation) | 1. Reaction temperature is too high.2. Choice of solvent or catalyst. | 1. Maintain strict temperature control.2. PTC with NaOH generally favors N-alkylation. Ensure correct reagents are used.[12] |
| Incomplete Reaction | 1. Insufficient reaction time.2. Insufficient alkylating agent. | 1. Continue heating and monitoring until starting material is consumed.2. Ensure 1.1 equivalents of isobutyl bromide are added. |
| Difficult Phase Separation | Formation of an emulsion. | Add brine during the work-up to help break the emulsion. Allow the mixture to stand for a longer period. |
References
-
Gemoets, H. P. L., et al. (2018). Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Reaction Chemistry & Engineering. [Link]
-
Johns Hopkins University. (2019). Sodium hydride decomposes certain solvents-violently. [Link]
- Google Patents.
-
ResearchGate. Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow | Request PDF. [Link]
- Google Patents. Process of preparing purified aqueous indole solution - US5085991A.
-
Barco, A., et al. (1976). The use of phase-transfer catalysis for the N-alkylation of indole. Synthesis. [Link]
-
Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters. (2022). Molecules. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition. [Link]
-
New Jersey Department of Health. (2001). HAZARD SUMMARY - SODIUM HYDRIDE. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). Symmetry. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. (2021). Processes. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles... (2020). Organic & Biomolecular Chemistry. [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. (2023). Pharmaguideline. [Link]
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- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
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- 8. Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of 1-Isobutyl-1H-indole for Biological Screening
Abstract
The indole nucleus is a cornerstone scaffold in medicinal chemistry, integral to a multitude of natural products and synthetic drugs. This document provides a comprehensive guide for the strategic derivatization of 1-isobutyl-1H-indole, a lipophilic analogue of the indole core, to generate a library of novel compounds for biological screening. We present detailed, field-proven protocols for the functionalization of the C3 position through Vilsmeier-Haack formylation, Friedel-Crafts acylation, and the Mannich reaction. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles and experimental considerations. Furthermore, we outline a tiered biological screening cascade, including protocols for assessing antioxidant, cytotoxic, and anti-inflammatory activities, to facilitate the identification of promising lead compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel indole derivatives.
Introduction: The Strategic Importance of 1-Isobutyl-1H-indole
The indole ring system is a privileged structure in drug discovery, renowned for its ability to interact with a wide array of biological targets.[1] The N-H proton of the indole scaffold is readily substituted, offering a vector for modulating the molecule's physicochemical properties. The introduction of an isobutyl group at the N1 position enhances lipophilicity, which can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving oral bioavailability and cell membrane permeability.
This application note focuses on 1-isobutyl-1H-indole as a versatile starting material for generating a chemically diverse library of compounds. The primary site for electrophilic substitution on the indole ring is the electron-rich C3 position.[2] By targeting this position, we can introduce a variety of functional groups, each with the potential to impart distinct biological activities. The derivatization strategies outlined herein are chosen for their reliability, scalability, and the chemical diversity they afford, providing a solid foundation for a successful drug discovery campaign.
Synthesis of the Starting Material: 1-Isobutyl-1H-indole
A consistent and high-quality supply of the starting material is paramount for any derivatization campaign. The N-alkylation of indole is a well-established and robust reaction.
Protocol 1: Synthesis of 1-Isobutyl-1H-indole
Principle: This protocol employs a classical N-alkylation of the indole ring using isobutyl bromide in the presence of a base. Sodium hydride is a common and effective base for deprotonating the indole nitrogen, forming a highly nucleophilic indolide anion that readily reacts with the alkyl halide.[3]
Materials:
-
Indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Isobutyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C using an ice bath.
-
Add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise to the sodium hydride suspension.
-
Allow the reaction mixture to stir at room temperature for 1 hour.
-
Add isobutyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-isobutyl-1H-indole.
Characterization: The structure and purity of the synthesized 1-isobutyl-1H-indole should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Derivatization Strategies at the C3 Position
The following protocols detail three robust methods for introducing chemical diversity at the C3 position of 1-isobutyl-1H-indole.
Vilsmeier-Haack Formylation: Introduction of a Carboxaldehyde Group
The Vilsmeier-Haack reaction is a highly efficient method for the formylation of electron-rich aromatic compounds, including indoles.[4] The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and DMF, which acts as the electrophile.[5] The resulting indole-3-carboxaldehyde is a versatile intermediate for further synthetic transformations.[6]
Materials:
-
1-Isobutyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice bath
-
Aqueous sodium hydroxide solution (2 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF to 0 °C.
-
Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. Maintain the temperature at 0 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-isobutyl-1H-indole (1.0 equivalent) in anhydrous DMF dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Carefully add 2 M aqueous sodium hydroxide solution until the mixture is alkaline (pH > 10).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield 1-isobutyl-1H-indole-3-carboxaldehyde.
Friedel-Crafts Acylation: Introduction of Ketone Functionality
The Friedel-Crafts acylation introduces an acyl group at the C3 position of the indole ring, leading to the formation of 3-acylindoles. These compounds are valuable precursors for a wide range of biologically active molecules. While traditional methods often use strong Lewis acids, milder catalytic systems have been developed to accommodate sensitive substrates.
Materials:
-
1-Isobutyl-1H-indole
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Lewis acid (e.g., AlCl₃, Et₂AlCl) or a milder catalyst (e.g., Zinc Oxide)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Aqueous hydrochloric acid solution (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure (using Diethylaluminum Chloride):
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-isobutyl-1H-indole (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of diethylaluminum chloride (Et₂AlCl) (1.1 equivalents) in hexanes.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the desired acyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
| Catalyst System | Acylating Agent | Typical Yields | Reference |
| Diethylaluminum Chloride | Acyl Chlorides | High | |
| Zinc Oxide | Acyl Chlorides | Good to Excellent | |
| Yttrium(III) triflate | Acid Anhydrides | High (Microwave) |
Table 1: Comparison of Catalyst Systems for Friedel-Crafts Acylation of Indoles.
Mannich Reaction: Introduction of Aminomethyl Groups
The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, 1-isobutyl-1H-indole), formaldehyde, and a secondary amine. This reaction provides a straightforward route to 3-aminomethylindoles, also known as gramine analogues, which are of significant interest for their biological activities and as synthetic intermediates.
Materials:
-
1-Isobutyl-1H-indole
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Secondary amine (e.g., dimethylamine, piperidine, morpholine)
-
Acetic acid
-
Ethanol
-
Ice bath
-
Aqueous potassium carbonate solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous potassium carbonate
Procedure:
-
In a round-bottom flask, cool a solution of the secondary amine (1.2 equivalents) in ethanol to 0 °C.
-
Add aqueous formaldehyde (1.2 equivalents) dropwise, followed by acetic acid (1.5 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-isobutyl-1H-indole (1.0 equivalent) in ethanol.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Add aqueous potassium carbonate solution to the residue until it is basic.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.
-
Filter and concentrate the solvent to yield the crude Mannich base.
-
Purify the product by flash column chromatography or crystallization.
Visualization of the Derivatization Workflow
Figure 1: Workflow for the synthesis and derivatization of 1-isobutyl-1H-indole for biological screening.
Biological Screening Cascade
The synthesized library of 1-isobutyl-1H-indole derivatives can be subjected to a tiered screening process to identify compounds with promising biological activity. The indole scaffold is associated with a wide range of pharmacological effects, including antioxidant, anticancer, and anti-inflammatory properties.[1]
Figure 2: A tiered biological screening cascade for the evaluation of novel indole derivatives.
Antioxidant Activity Screening
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen for the radical scavenging activity of compounds. Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds dissolved in a suitable solvent (e.g., DMSO, methanol)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep the solution in the dark.
-
Prepare serial dilutions of the test compounds and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the test compound dilutions or the positive control to the respective wells. For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the DPPH radicals).
Cytotoxicity Screening
Principle: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, thus providing a measure of cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
CO₂ incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a positive control (e.g., doxorubicin). Include a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Anti-inflammatory Activity Screening
Principle: Inflammation is a key pathological feature of many diseases. A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from stimulated immune cells.[3] Lipopolysaccharide (LPS) is a potent stimulator of monocytes and macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Dexamethasone (positive control)
-
TNF-α ELISA kit
-
96-well cell culture plate
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-24 hours.
-
Collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the concentration of the test compound that inhibits 50% of TNF-α production (IC₅₀).
Conclusion
The synthetic and screening protocols provided in this application note offer a robust framework for the exploration of 1-isobutyl-1H-indole as a scaffold for the development of novel therapeutic agents. The strategic derivatization at the C3 position allows for the generation of a diverse chemical library with the potential for a wide range of biological activities. The tiered screening cascade enables the efficient identification of lead compounds for further optimization and preclinical development.
References
-
A one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. [Link]
-
A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. [Link]
-
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC. [Link]
-
In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
-
Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]
-
MTT (Assay protocol). Protocols.io. [Link]
-
Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
-
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones. ResearchGate. [Link]
-
Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. ACS Publications. [Link]
-
Antioxidant properties of ethenyl indole: DPPH assay and TDDFT studies. RSC Publishing. [Link]
-
Cu(OTf)2-catalyzed C3 aza-Friedel–Crafts alkylation of indoles with N,O-acetals. RSC Publishing. [Link]
-
Synthesis and Antioxidant Activity of Indole Derivatives Containing 4-Substituted Piperazine Moieties. Bentham Science Publishers. [Link]
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC. [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
-
DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]
-
A three-component Fischer indole synthesis. PubMed. [Link]
-
DPPH Antioxidant Assay, Cat # BAQ103, BAQ104. G-Biosciences. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde. ScienceDirect. [Link]
-
Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies. PMC. [Link]
-
Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]
-
Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]
-
Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. [Link]
-
Synthesis, Molecular Docking and Biological Evaluation of N-Substituted Indole Derivatives as Potential Anti-Inflammatory and Antioxidant Agents. PubMed. [Link]
-
Synthesis and Chemistry of Indole. [Link]
-
Indole - Mannich Reaction And Substitution By Elimination. ChemTube3D. [Link]
Sources
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. A three-component Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 1-Isobutyl-1h-indole Synthesis
Welcome to the technical support center for the synthesis of 1-Isobutyl-1h-indole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here, we will delve into common experimental challenges, provide evidence-based solutions, and explain the underlying chemical principles to empower you to enhance your reaction yields and product purity.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the N-alkylation of indole to produce 1-Isobutyl-1h-indole.
Q1: My reaction yield is very low, or the reaction is not proceeding at all. What are the likely causes?
A1: Several factors can contribute to low or no product formation in the N-alkylation of indole. Here’s a systematic approach to troubleshooting this issue:
-
Insufficient Basicity: The N-H bond of indole is weakly acidic (pKa ≈ 21 in DMSO), requiring a sufficiently strong base for deprotonation to form the reactive indolate anion.[1][2] If the base is too weak, the equilibrium will favor the starting materials.
-
Poor Reagent and Solvent Purity: Water and other protic impurities can neutralize the strong base and the indolate anion, effectively quenching the reaction.[2]
-
Solution: Ensure all reagents, including the indole and isobutyl halide, are pure and dry. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[2]
-
-
Inadequate Solubility: If the indole, base, or alkylating agent has poor solubility in the chosen solvent, the reaction kinetics will be severely hindered.
-
Low Reaction Temperature: The reaction may lack the necessary activation energy at lower temperatures.[2]
Q2: I am observing a significant amount of C3-alkylation byproduct. How can I improve the N-selectivity?
A2: The C3 position of indole is highly nucleophilic, often competing with the nitrogen for the alkylating agent.[1][5] Several strategies can be employed to favor N-alkylation:
-
Choice of Base and Counter-ion: The nature of the base and the resulting counter-ion can influence the regioselectivity. More ionic salts (e.g., sodium or potassium) tend to favor reaction at the nitrogen, while more covalent species (e.g., magnesium Grignard reagents) can lead to increased C3-alkylation.[1]
-
Solution: Use strong bases like NaH or KOH to generate the sodium or potassium indolate salt.[3]
-
-
Solvent Effects: The solvent plays a crucial role in directing the alkylation.
-
Solution: Polar aprotic solvents like DMF and DMSO generally favor N-alkylation.[1]
-
-
Reaction Temperature: As mentioned, higher temperatures can favor N-alkylation.[3][4]
-
Phase-Transfer Catalysis (PTC): This technique can be highly effective for selective N-alkylation.[6][7]
-
Solution: Employing a two-phase system (e.g., aqueous NaOH and an organic solvent like benzene or toluene) with a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate) can lead to high yields of the N-alkylated product.[6]
-
Q3: My reaction is producing di-alkylated products. How can I minimize this side reaction?
A3: Dialkylation, where both the nitrogen and the C3 position are alkylated, can occur with highly reactive alkylating agents or under forcing conditions.[3]
-
Control Stoichiometry: Carefully control the amount of the alkylating agent.
-
Monitor Reaction Time and Temperature: Over-running the reaction or using excessively high temperatures can promote side reactions.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction once the starting material is consumed.
-
II. Troubleshooting Guides
This section provides a more in-depth look at specific experimental problems and their solutions.
Guide 1: Optimizing Reaction Conditions for N-Alkylation
This guide provides a systematic approach to optimizing the reaction conditions to maximize the yield of 1-Isobutyl-1h-indole.
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH, 60% dispersion in oil) or Potassium Hydroxide (KOH) | Strong bases that effectively deprotonate the indole N-H to form the nucleophilic indolate anion.[2][3] |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Polar aprotic solvents that solvate the indolate anion and promote the SN2 reaction.[1][2][3] |
| Alkylating Agent | Isobutyl bromide or Isobutyl iodide | Isobutyl iodide is more reactive than the bromide, which may lead to a faster reaction but could also increase side products if not controlled. |
| Temperature | 25 °C to 80 °C | Start at room temperature and gradually increase if the reaction is slow. Higher temperatures often favor N-alkylation.[3][4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents moisture from quenching the strong base and the indolate anion.[2] |
Workflow for Optimizing N-Alkylation:
Caption: General workflow for optimizing the N-alkylation of indole.
Guide 2: Implementing Phase-Transfer Catalysis (PTC) for Enhanced Selectivity
PTC is an excellent alternative method that often provides high yields and selectivity for N-alkylation without the need for strong, anhydrous bases like NaH.[6]
| Parameter | Recommendation | Rationale |
| Base | 50% aqueous Sodium Hydroxide (NaOH) | A readily available and inexpensive strong base. |
| Organic Solvent | Toluene or Benzene | Forms a biphasic system with the aqueous base. |
| Phase-Transfer Catalyst | Tetrabutylammonium hydrogen sulfate (Bu4NHSO4) | Facilitates the transfer of the hydroxide ion into the organic phase to deprotonate the indole. |
| Temperature | Room Temperature to Reflux | The reaction can often be run at moderate temperatures. |
Workflow for Phase-Transfer Catalyzed N-Alkylation:
Caption: Workflow for N-alkylation of indole using phase-transfer catalysis.
III. Experimental Protocols
Protocol 1: Classical N-Alkylation of Indole with Sodium Hydride
This protocol describes a standard procedure for the synthesis of 1-Isobutyl-1h-indole using sodium hydride as the base.[8]
Materials:
-
Indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Isobutyl bromide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole (1.0 eq.).
-
Solvent Addition: Add anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add isobutyl bromide (1.1 eq.) dropwise. The reaction can then be stirred at room temperature or heated (e.g., to 80 °C) as required. Monitor the progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Extract the product with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation of Indole using Phase-Transfer Catalysis
This protocol provides an alternative method using phase-transfer catalysis.[6]
Materials:
-
Indole
-
Isobutyl bromide
-
Toluene
-
50% aqueous Sodium Hydroxide (NaOH)
-
Tetrabutylammonium hydrogen sulfate (Bu4NHSO4)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine indole (1.0 eq.), isobutyl bromide (1.2 eq.), toluene, and tetrabutylammonium hydrogen sulfate (0.05 eq.).
-
Base Addition: Add 50% aqueous NaOH.
-
Reaction: Stir the biphasic mixture vigorously at room temperature or heat to reflux. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x).
-
Washing: Combine the organic layers and wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
IV. Safety Precautions
-
Indole: Harmful if swallowed and toxic in contact with skin. Causes serious eye irritation.
-
Sodium Hydride: Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere.
-
Isobutyl Bromide: Flammable liquid and vapor. Causes skin and eye irritation.
-
DMF and DMSO: Can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, at all times.[9]
-
Kovac's Reagent (used for indole detection): Flammable and toxic.[10][11]
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.[10]
V. References
-
Indole - Wikipedia. Available from: [Link]
-
Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Available from: [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Available from: [Link]
-
The use of phase-transfer catalysis for the N-alkylation of indole. - IRIS - Unife. Available from: [Link]
-
B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles | ACS Catalysis. Available from: [Link]
-
Indole for synthesis SDS - Download & Subscribe for Updates. Available from: [Link]
-
Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Request PDF. Available from: [Link]
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC - NIH. Available from: [Link]
-
in the chemical literature: N-alkylation of an indole - YouTube. Available from: [Link]
-
Synthesis and Chemistry of Indole. Available from: [Link]
-
Exploring the World of Indole: Synthesis, Chemistry and Biofunctions - Safrole. Available from: [Link]
-
Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation | Request PDF. Available from: [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC - NIH. Available from: [Link]
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Publishing. Available from: [Link]
-
Bacteria: The Indole Test | Carolina Biological Supply. Available from: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. Available from: [Link]
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. Available from: [Link]
-
1H-Indoles from Deoxybenzoin Schiff Bases by Deprotonation—SNAr Cyclization - PMC. Available from: [Link]
-
Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC - NIH. Available from: [Link]
-
Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Publishing. Available from: [Link]
-
Enantioselective Synthesis of N-Alkylated Indoles Enabled by Nickel-Catalyzed C(sp3)–C(sp3) Coupling. Available from: [Link]
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. Available from: [Link]
-
Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides | The Journal of Organic Chemistry. Available from: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. Available from: [Link]
-
Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols. Available from: [Link]
-
Yields (%) of C-alkyl products (5) in the alkylation reactions of indole salts with alkyl halides in organic solvents and ionic liquids a,b . … - ResearchGate. Available from: [Link]
-
1-Isobutyl-1h-indole | C12H15N | CID 21800469 - PubChem. Available from: [Link]
-
Synthesis of indoles - Organic Chemistry Portal. Available from: [Link]
-
Indole Synthesis via Allenyl Ester; Enantioselective Total Synthesis of Geissoschizoline. Available from: [Link]
Sources
- 1. Indole - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bacteria: The Indole Test | Carolina Biological Supply [carolina.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of 1-Isobutyl-1H-indole
Prepared by the BenchChem Senior Application Scientist Team
Welcome to the technical support center for the purification of 1-Isobutyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common and nuanced challenges associated with isolating this compound. Our focus is on explaining the causality behind experimental choices to ensure reproducible, high-purity results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 1-Isobutyl-1H-indole?
A: The primary challenges stem from the common impurities generated during its synthesis and the physical properties of the indole scaffold itself. Typical synthesis involves the N-alkylation of indole, which can lead to a mixture of the desired N-alkylated product, unreacted indole, unreacted isobutyl halide, and undesired C3-alkylated side products.[1] The indole nucleus is also susceptible to oxidation and can be sensitive to strongly acidic conditions, which may lead to degradation or resinification during purification.[2][3]
Q2: What are the most common impurities I should expect from an N-alkylation synthesis?
A: The impurity profile is highly dependent on the reaction conditions (base, solvent, temperature). However, you should anticipate the following:
-
Unreacted Indole: The starting material. Its presence indicates incomplete conversion.
-
Unreacted Alkylating Agent: (e.g., isobutyl bromide). This is typically volatile and easily removed.
-
C3-Alkylated Indole: The indole ring has two primary nucleophilic sites, N1 and C3, with C3 often being more nucleophilic.[1] Incomplete deprotonation of the indole nitrogen can lead to competitive alkylation at the C3 position.
-
Di-alkylated Products: Over-alkylation can sometimes occur, though it is less common for the indole nitrogen.
-
Base and Solvent Residues: Salts (e.g., NaBr) and high-boiling solvents (e.g., DMF, DMSO) must be removed.
-
Oxidation Products: Indoles can slowly oxidize in air and light, often forming colored impurities that give the product a pink or yellowish hue.[2]
Q3: What key physical properties of 1-Isobutyl-1H-indole are important for purification?
A: Understanding the physical properties is critical for selecting a purification strategy. While specific experimental data for 1-Isobutyl-1H-indole is not extensively published, we can infer properties from its structure and related compounds like 1-Butyl-1H-indole.
-
Physical State: It is expected to be a liquid or a low-melting solid at room temperature.
-
Boiling Point: N-alkylated indoles have relatively high boiling points. For reference, 1-Butyl-1H-indole has a calculated boiling point well above 250°C at atmospheric pressure.[4] This suggests that vacuum distillation is a viable, and often necessary, technique to prevent thermal degradation.
-
Solubility: It is a non-polar molecule, showing good solubility in common organic solvents like hexanes, ethyl acetate, dichloromethane (DCM), and toluene, but it is insoluble in water.
-
Polarity: It is more non-polar than indole due to the masking of the N-H group. This difference in polarity is the primary basis for chromatographic separation from the starting material.
Q4: My purified 1-Isobutyl-1H-indole has a pinkish-yellow color. Is it impure?
A: Not necessarily, but it is an indication of minor oxidation. Pure indole and its simple alkylated derivatives are typically colorless.[5] The development of a pink or yellowish haze suggests the presence of trace oxidation products.[2] For many applications, this level of impurity is acceptable. However, for applications requiring very high purity, such as in drug development or for analytical standards, further purification by techniques like activated charcoal treatment followed by recrystallization or chromatography is recommended.[2]
Purification Troubleshooting Guides
This section provides detailed troubleshooting for common purification techniques.
Logical Flow for Purification Method Selection
The choice of purification method depends on the scale of your experiment and the nature of the impurities. The following diagram outlines a logical workflow for making this decision.
Caption: Decision workflow for selecting a purification strategy.
Issue 1: Problems with Flash Column Chromatography
Flash chromatography is the most common method for purifying indole derivatives on a lab scale.[6]
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Poor separation of product and unreacted indole. | 1. Optimize Mobile Phase with TLC: Screen solvent systems. A common starting point is a hexane/ethyl acetate gradient.[7] Since 1-isobutyl-1H-indole is significantly less polar than indole (no H-bond donor), it will have a higher Rf. Aim for a solvent system where the product Rf is ~0.3 for optimal separation. 2. Rationale: The key to separation is exploiting the polarity difference. The N-H bond in indole makes it much more polar and allows for strong interaction with the silica stationary phase, leading to lower Rf values. |
| Product co-elutes with C3-alkylated isomer. | 1. Use a Less Polar Solvent System: The N-alkyl and C3-alkyl isomers often have very similar polarities. Running the column with a very non-polar eluent (e.g., 1-2% Ethyl Acetate in Hexane) can often resolve these isomers. 2. Consider a Different Stationary Phase: If silica fails, consider using alumina (neutral or basic) or a C18-functionalized silica (reverse-phase), which offer different separation selectivities. 3. Rationale: Separation is based on subtle differences in how the isomers interact with the stationary phase. Changing the solvent or the stationary phase alters these interactions, potentially enhancing separation. |
| Significant peak tailing. | 1. Add a Basic Modifier: Add 0.1-1% triethylamine (TEA) to your mobile phase.[6] 2. Rationale: Standard silica gel is slightly acidic and can interact with the basic nitrogen of the indole ring, causing tailing.[6] The TEA acts as a competitive base, masking the acidic sites on the silica and leading to more symmetrical peaks. |
| Column Overloading. | 1. Maintain Proper Ratio: Use an appropriate ratio of crude material to stationary phase, typically 1:30 to 1:100 by weight for difficult separations.[2] 2. Rationale: Overloading saturates the stationary phase, preventing proper equilibration of the analyte between the mobile and stationary phases. This leads to broad bands that cannot be resolved. |
Issue 2: Challenges in Recrystallization
Recrystallization is an excellent final purification step if the product is a solid or can be induced to crystallize.[8]
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Product "oils out" instead of forming crystals. | 1. Reduce Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before moving to an ice bath. Rapid cooling can cause the product to crash out as an amorphous oil. 2. Use More Solvent: The solution may be too concentrated. Add a small amount of additional hot solvent to ensure the product remains dissolved until a lower temperature. 3. Rationale: Crystal formation is an equilibrium process that requires molecules to arrange in a defined lattice. Oiling out occurs when the solution becomes supersaturated too quickly for this ordered arrangement to happen. |
| Poor recovery of the product. | 1. Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[2] 2. Use a Co-solvent System: Dissolve the product in a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent or "anti-solvent" (e.g., water) at an elevated temperature until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly. 3. Rationale: Recovery is maximized when the product has high solubility in the hot solvent and very low solubility in the cold solvent. An anti-solvent dramatically reduces the solubility, forcing the product out of solution upon cooling. |
| Colored impurities persist in crystals. | 1. Activated Charcoal Treatment: Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution before filtration.[2] 2. Hot Filtration: Filter the hot solution quickly through a pre-warmed funnel to remove the charcoal and any insoluble impurities. 3. Rationale: Activated charcoal has a high surface area and adsorbs large, flat, colored molecules (like oxidation products) from the solution. Caution: It can also adsorb the desired product, so use it sparingly. |
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
This protocol is essential for determining the optimal mobile phase for flash chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Spotting capillaries
-
Crude 1-Isobutyl-1H-indole
-
Solvents: Hexane, Ethyl Acetate (EtOAc)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Sample Preparation: Dissolve a small amount of your crude product in a volatile solvent like DCM or EtOAc.
-
Spotting: Using a capillary, spot the dissolved sample onto the baseline of several TLC plates. Also spot reference standards of indole if available.
-
Eluent Preparation: Prepare a series of eluents with varying polarity in the developing chambers (e.g., 2% EtOAc/Hex, 5% EtOAc/Hex, 10% EtOAc/Hex).
-
Development: Place one TLC plate in each chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp. Circle the visible spots. If necessary, further visualize by dipping the plate in a staining solution.
-
Analysis: The ideal solvent system will show good separation between the product spot (higher Rf) and impurities/starting material (lower Rf). The target Rf for the product should be between 0.2 and 0.4 for effective column chromatography.[6]
Protocol 2: Purification by Normal-Phase Flash Chromatography
This protocol assumes an optimal mobile phase has been determined by TLC.
Materials:
-
Flash chromatography system (manual or automated)
-
Appropriately sized silica gel column
-
Mobile phase (e.g., 5% Ethyl Acetate in Hexane)
-
Crude 1-Isobutyl-1H-indole
-
Collection tubes
Procedure:
-
Column Packing: Pack the column with silica gel, either as a dry powder or as a slurry in the initial mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent (like DCM) and carefully apply it to the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This technique often improves resolution.
-
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a low polarity and gradually increase it.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process by TLC, spotting every few fractions to track the separation of compounds.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure (rotary evaporation) to yield the purified 1-Isobutyl-1H-indole.
Diagram of Common N-Alkylation Impurities
This diagram illustrates the relationship between reactants, the desired product, and common side products.
Caption: Common products from the N-alkylation of indole.
References
- BenchChem. (2025).
- BenchChem. (2025).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11148010, 1-Butyl-1H-indole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21800469, 1-Isobutyl-1h-indole. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting N-Allylation Side Reactions in Indole Synthesis.
-
Zhu, S., et al. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC, NIH. [Link]
-
MDPI. (n.d.). Domino Synthesis of 1,2,5-Trisubstituted 1H-Indole-3-carboxylic Esters Using a [3+2] Strategy. [Link]
-
MDPI. (n.d.). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection. [Link]
-
NIH. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. [Link]
-
MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). [Link]
- BenchChem. (2025). Technical Support Center: Purification of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole.
-
YouTube. (2017). Indole : Preparation, Structure & Physical & Chemical Properties. [Link]
Sources
- 1. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]
- 4. 1-Butyl-1H-indole | C12H15N | CID 11148010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-Isobutyl-1H-indole
Welcome to the Technical Support Center for the synthesis of 1-Isobutyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 1-Isobutyl-1H-indole?
A1: The primary methods for synthesizing N-alkylated indoles like 1-Isobutyl-1H-indole include:
-
Direct N-alkylation of indole: This is a widely used method involving the deprotonation of the indole nitrogen with a base, followed by nucleophilic substitution with an isobutyl halide (e.g., isobutyl bromide or iodide).[1][2] Common bases include sodium hydride (NaH) in a polar aprotic solvent like DMF or THF.[1] Phase-transfer catalysis can also be employed to facilitate this reaction.[3][4]
-
Fischer Indole Synthesis: This classic method involves the reaction of phenylhydrazine with isovaleraldehyde (3-methylbutanal) under acidic conditions to form the corresponding phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement to yield the indole core.[6][7][8] While powerful for creating substituted indoles, it can be sensitive to reaction conditions.[6]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form the C-N bond between an aryl halide and an amine.[9][10] In this context, it could involve the coupling of indole with an isobutyl halide.
-
Reductive Amination: A metal-free approach involves the reductive N-alkylation of indole with isovaleraldehyde using a reductant like triethylsilane (Et3SiH).[11]
Q2: I am observing a significant amount of a byproduct with the same mass as my desired product. What could it be?
A2: A common issue in the N-alkylation of indole is the formation of the C3-alkylated isomer, 3-isobutyl-1H-indole.[12] The C3 position of the indole ring is highly nucleophilic and can compete with the nitrogen for the alkylating agent.[12][13] The reaction conditions, particularly the choice of base and solvent, play a crucial role in determining the N- versus C-alkylation selectivity.
Q3: My Fischer Indole Synthesis is giving a low yield and a lot of tar-like material. What are the likely causes?
A3: Low yields and tar formation in the Fischer Indole Synthesis are often due to several factors:
-
Harsh Acidic Conditions: Strong acids and high temperatures can lead to degradation of the starting materials or the indole product itself, resulting in polymerization and tar formation.[14][15]
-
N-N Bond Cleavage: A significant side reaction is the cleavage of the N-N bond in the phenylhydrazone intermediate, which can be promoted by certain substituents on the phenylhydrazine.[14][16]
-
Incomplete Cyclization: The reaction may stall at the phenylhydrazone intermediate if the conditions are too mild (e.g., weak acid, low temperature).[14]
-
Side Reactions of the Carbonyl Compound: Aldehydes like isovaleraldehyde can undergo self-condensation (aldol condensation) under acidic conditions.[15]
Troubleshooting Guide
Issue 1: Low Yield in Direct N-Alkylation
Symptom: The reaction yields less than 50% of the desired 1-Isobutyl-1H-indole.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The base used is not strong enough or is of poor quality, leading to unreacted indole. | Use a strong base like sodium hydride (NaH) and ensure it is fresh.[1] Use an anhydrous polar aprotic solvent like DMF or THF to ensure the base's reactivity. |
| Poor Quality Alkylating Agent | The isobutyl halide may have degraded or contain impurities. | Use a freshly distilled or high-purity isobutyl halide. Isobutyl iodide is generally more reactive than isobutyl bromide. |
| Competitive C3-Alkylation | The nucleophilic C3 position of the indole ring competes with the nitrogen for the electrophile.[12] | Use of a strong base and a polar aprotic solvent generally favors N-alkylation.[1] Running the reaction at lower temperatures can sometimes improve selectivity. |
| Reaction Quenching | The presence of water or other protic impurities in the reaction mixture can quench the base and the indole anion. | Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Issue 2: Formation of Multiple Products (Impurity Profile)
Symptom: TLC or LC-MS analysis shows multiple spots/peaks in addition to the starting material and desired product.
| Potential Side Product | Plausible Mechanism | Mitigation Strategy |
| 3-Isobutyl-1H-indole | Direct electrophilic attack of the isobutyl halide at the electron-rich C3 position of the indole ring.[12] | Favor N-alkylation by using a strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF).[1] This fully deprotonates the nitrogen, making it a much stronger nucleophile than the C3 position. |
| 1,3-Diisobutyl-1H-indole | Over-alkylation of the initially formed 1-isobutyl-1H-indole at the C3 position. This is more likely if an excess of the alkylating agent is used. | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the isobutyl halide. Monitor the reaction progress closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Bis(indolyl)methane derivatives | In cases where an aldehyde is present (e.g., from degradation or as a starting material in reductive amination), it can react with two molecules of indole.[17] | Ensure the purity of all reagents and solvents. If using reductive amination, control the stoichiometry carefully. |
Issue 3: Reaction Stalls or Incomplete Conversion in Fischer Indole Synthesis
Symptom: Significant amount of the phenylhydrazone intermediate remains even after prolonged reaction time.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Acid Strength or Concentration | The[5][5]-sigmatropic rearrangement is acid-catalyzed and requires a sufficient concentration of a suitable acid.[14] | Increase the concentration of the acid catalyst or switch to a stronger acid. Polyphosphoric acid (PPA) or Lewis acids like ZnCl2 are often effective.[7][15] |
| Low Reaction Temperature | The rearrangement step often has a high activation energy and requires elevated temperatures to proceed at a reasonable rate.[15] | Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
| Unstable Phenylhydrazone | Some phenylhydrazones can be unstable and may decompose before cyclization. | Consider forming the phenylhydrazone in situ by reacting phenylhydrazine and isovaleraldehyde directly in the acidic reaction medium.[14] |
Experimental Protocols
Protocol 1: Optimized N-Alkylation of Indole with Isobutyl Bromide
This protocol is designed to favor the formation of 1-Isobutyl-1H-indole.
Materials:
-
Indole
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Isobutyl Bromide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add indole (1.0 eq.).
-
Add anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.[18]
-
Cool the reaction mixture back to 0 °C.
-
Add isobutyl bromide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting indole.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Main Reaction vs. Side Reaction in N-Alkylation
Caption: N- vs. C3-alkylation pathways of indole.
Fischer Indole Synthesis: Key Steps and a Major Side Reaction
Caption: Fischer indole synthesis and N-N cleavage side reaction.
References
- Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles - Benchchem.
- avoiding side reactions in Fischer indole synthesis - Benchchem.
- Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis.
- The use of phase-transfer catalysis for the N-alkylation of indole. - IRIS - Unife.
- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Publishing.
- Why Do Some Fischer Indolizations Fail? - PMC - NIH.
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook.
- Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Request PDF.
- Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI.
- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC - NIH.
- Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC - NIH.
- Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation | Request PDF - ResearchGate.
- How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? | ResearchGate.
- by-Step Guide for the N-alkylation of Indoles with Methyl 2-(bromomethyl)-4- chlorobenzoate - Benchchem.
- Fischer Indole Synthesis - Alfa Chemistry.
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- Fischer indole synthesis - Wikipedia.
- Fischer Indole Synthesis - Organic Chemistry Portal.
- Buchwald–Hartwig amination - Wikipedia.
- Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - MDPI.
- Fischer Indole Synthesis - J&K Scientific LLC.
- Copper-catalyzed alkylation reactions of indole: An overview | Request PDF - ResearchGate.
- Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling..
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv.
- New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI.
- in the chemical literature: N-alkylation of an indole - YouTube.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
- Enantioselective Synthesis of N-Alkylated Indoles Enabled by Nickel-Catalyzed C(sp3).
- Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH.
- Technical Support Center: Selective N-Alkylation of Indoles - Benchchem.
- Synthesis of indoles - Organic Chemistry Portal.
- Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC - PubMed Central.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC.
- A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes | Organic Letters.
Sources
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- 3. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]
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Technical Support Center: Optimization of Reaction Conditions for 1-Isobutyl-1H-indole
Welcome to the technical support center for the synthesis of 1-Isobutyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this common N-alkylation reaction. Our goal is to equip you with the knowledge to overcome experimental challenges and achieve high-yield, high-purity synthesis of your target compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-Isobutyl-1H-indole?
The most prevalent and straightforward method for synthesizing 1-Isobutyl-1H-indole is the N-alkylation of indole with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base.[1][2] This reaction, a classical SN2 type substitution, involves the deprotonation of the indole nitrogen to form a nucleophilic indolate anion, which then attacks the electrophilic carbon of the isobutyl halide.
Q2: I am observing low to no yield of my desired product. What are the likely causes?
Several factors can contribute to low or no product formation. Here's a systematic troubleshooting approach:
-
Insufficient Basicity: The N-H bond of indole has a pKa of approximately 17 in DMSO, requiring a sufficiently strong base for efficient deprotonation.[3] If the base is too weak, the concentration of the reactive indolate anion will be too low for the reaction to proceed effectively.[3]
-
Poor Reagent and Solvent Purity: Water or other protic impurities can quench the strong base and the indolate anion, effectively halting the reaction.[3]
-
Solution: Ensure that all reagents, including the indole, isobutyl halide, and solvent, are of high purity and anhydrous. It is crucial to use dry solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.[3]
-
-
Low Reaction Temperature: The reaction may lack the necessary activation energy at lower temperatures.[3]
-
Solution: Increasing the reaction temperature can significantly improve the reaction rate and yield. For many indole alkylations, temperatures ranging from room temperature to 80 °C or higher have proven beneficial.[3]
-
-
Poor Solubility: If any of the reactants (indole, base, or isobutyl bromide) have poor solubility in the chosen solvent, the reaction rate will be severely limited.[3]
-
Solution: Select a solvent that effectively dissolves all components. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidinone (NMP) are often excellent choices as they readily dissolve the indolate anion.[3]
-
Q3: My reaction is producing a significant amount of a side product. What is it, and how can I minimize it?
The most common side reaction in the alkylation of indole is C3-alkylation. The indole ring has two primary nucleophilic sites: the N1-position and the C3-position.[4][5] The C3 position is often inherently more nucleophilic, which can lead to the formation of 3-isobutyl-1H-indole as a byproduct.[4]
Strategies to Favor N-Alkylation over C3-Alkylation:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF is critical to fully deprotonate the indole nitrogen.[4] This generates the indolate anion, which is a more potent nucleophile at the nitrogen position, thus favoring N-alkylation.[4] Increasing the proportion of DMF in a THF/DMF solvent mixture has also been shown to enhance N-selectivity.[4]
-
Reaction Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[4]
-
Counter-ion Effects: The cation from the base can influence the site of alkylation. Experimenting with different bases (e.g., NaH, KH, Cs₂CO₃) can alter the counter-ion (Na⁺, K⁺, Cs⁺) and potentially improve N-selectivity.[4]
Q4: Are there alternative, more advanced methods for the N-alkylation of indoles?
Yes, for more complex substrates or to achieve higher selectivity, several modern catalytic methods have been developed:
-
Phase-Transfer Catalysis (PTC): This method is particularly useful for reactions in two-phase systems (e.g., aqueous NaOH and an organic solvent). A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the indolate anion from the aqueous phase to the organic phase where the alkylating agent resides.[6][7][8][9] This can lead to high yields under mild conditions.[7]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be applied to the N-arylation and, in some variations, the N-alkylation of indoles.[10][11][12][13] It offers broad substrate scope and functional group tolerance.[13]
-
Copper-Catalyzed N-Arylation (Ullmann Condensation): This is a classical method for forming N-arylindoles, which can be adapted for N-alkylation in some cases.[10][14][15][16] Modern advancements have led to milder reaction conditions.[14][15]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis of 1-Isobutyl-1H-indole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient base strength. 2. Presence of water or protic impurities. 3. Low reaction temperature. 4. Poor solubility of reactants. 5. Deactivated indole substrate (e.g., with electron-withdrawing groups). | 1. Use a stronger base such as NaH, KH, or Cs₂CO₃.[3] 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).[3] 3. Increase the reaction temperature, for example, to 60-80 °C.[3] 4. Switch to a more suitable polar aprotic solvent like DMF, DMSO, or NMP.[3] 5. Use more forcing conditions: a stronger base, higher temperature, or a more reactive alkylating agent (e.g., isobutyl iodide).[3] |
| Mixture of N- and C3-Alkylated Products | 1. Incomplete deprotonation of indole. 2. Reaction conditions favoring kinetic C3-alkylation. 3. Steric hindrance around the nitrogen atom. | 1. Use a stoichiometric amount or slight excess of a strong base (e.g., NaH) to ensure complete formation of the indolate anion.[4] 2. Increase the reaction temperature to favor the thermodynamically more stable N-alkylated product.[4] Use a highly polar aprotic solvent like DMF.[4] 3. If the indole is substituted at the C2 or C7 positions, this can sterically hinder the N-alkylation. Consider alternative synthetic routes if this is a persistent issue. |
| Reaction Stalls Before Completion | 1. Degradation of the base or indolate anion over time. 2. Insufficient amount of alkylating agent. 3. Side reaction consuming the alkylating agent. | 1. Ensure the reaction is kept under a strictly inert atmosphere. Consider adding the base in portions if the reaction is slow. 2. Use a slight excess (e.g., 1.1-1.2 equivalents) of the isobutyl halide. 3. Analyze the crude reaction mixture by techniques like GC-MS or LC-MS to identify potential side products. The alkylating agent could be reacting with the solvent or other components. |
| Difficulty in Product Purification | 1. Similar polarity of the starting material, product, and byproducts. 2. Formation of emulsions during aqueous workup. | 1. Optimize column chromatography conditions (e.g., try different solvent systems, use a gradient elution). Consider alternative purification methods like crystallization or preparative HPLC. 2. Use brine (saturated NaCl solution) to break emulsions during the workup. |
Section 3: Experimental Protocols & Data
Optimized Protocol for the N-Alkylation of Indole with Isobutyl Bromide
This protocol provides a reliable starting point for the synthesis of 1-Isobutyl-1H-indole.
Materials:
-
Indole
-
Sodium hydride (60% dispersion in mineral oil)
-
Isobutyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add indole (1.0 eq).
-
Add anhydrous DMF to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add isobutyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexanes and ethyl acetate).
Table of Recommended Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Base | NaH, KH, Cs₂CO₃ | Strong bases ensure complete deprotonation of indole, favoring N-alkylation.[3] |
| Solvent | DMF, THF, DMSO | Polar aprotic solvents effectively solvate the indolate anion.[3] |
| Temperature | 25 - 80 °C | Higher temperatures can increase reaction rate and favor the thermodynamic N-alkylated product. |
| Equivalents of Base | 1.1 - 1.5 eq | A slight excess ensures complete deprotonation of the indole. |
| Equivalents of Alkylating Agent | 1.1 - 1.2 eq | A slight excess drives the reaction to completion. |
| Atmosphere | Inert (N₂ or Ar) | Prevents quenching of the strong base and indolate anion by atmospheric moisture.[3] |
Section 4: Visualizing the Process
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield in the N-alkylation of indole.
Reaction Pathway: N- vs. C3-Alkylation
Caption: Competing pathways for N- and C3-alkylation of the indolate anion.
References
- Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. (n.d.).
- An efficient, mild, and selective Ullmann-type N-arylation of indoles catalyzed by copper(I) - ElectronicsAndBooks. (n.d.).
-
Recent Progress Concerning the N-Arylation of Indoles. (2021). Molecules, 26(17), 5173. [Link]. Retrieved from [Link]
- Scheme 3: Syntheses of indolyl amines through Buchwald-Hartwig cross coupling. (n.d.).
-
The use of phase-transfer catalysis for the N-alkylation of indole. (1976). Synthesis, (11), 767-768. Retrieved from [Link]
-
The Copper-Catalyzed N-Arylation of Indoles. (2001). Organic Letters, 3(18), 2871-2874. Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
-
Recent Progress Concerning the N-Arylation of Indoles - PubMed. (2021). Molecules, 26(17). Retrieved from [Link]
-
Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis | Request PDF. (n.d.). Retrieved from [Link]
-
CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. (2016). Journal of the American Chemical Society, 138(40), 13155-13158. Retrieved from [Link]
-
Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation | Request PDF. (2010). The Journal of Organic Chemistry, 75(21), 7226-7239. Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
The Copper-Catalyzed N-Arylation of Indoles | Journal of the American Chemical Society. (2001). Journal of the American Chemical Society, 123(32), 7727-7729. Retrieved from [Link]
-
Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). Organic & Biomolecular Chemistry, 17(26), 6423-6428. Retrieved from [Link]
- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.).
- A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. (n.d.).
-
One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). Organic & Biomolecular Chemistry, 18(48), 9831-9836. Retrieved from [Link]
- US7067676B2 - N-alkylation of indole derivatives - Google Patents. (n.d.).
- Enantioselective Synthesis of N-Alkylated Indoles Enabled by Nickel-Catalyzed C(sp3)–C(sp3) Coupling. (n.d.).
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). Molecules, 26(15), 4434. Retrieved from [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). Symmetry, 12(7), 1184. Retrieved from [Link]
-
in the chemical literature: N-alkylation of an indole - YouTube. (2019). Retrieved from [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2017). RSC Advances, 7(85), 54061-54083. Retrieved from [Link]
-
1-Isobutyl-1h-indole | C12H15N | CID 21800469 - PubChem - NIH. (n.d.). Retrieved from [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (n.d.). Retrieved from [Link]
-
Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles - Chemical Communications (RSC Publishing). (2011). Chemical Communications, 47(2), 784-786. Retrieved from [Link]
- Synthesis and Chemistry of Indole. (n.d.).
-
General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4 + 1] Annulative Double C–H Functionalization | Journal of the American Chemical Society. (2023). Journal of the American Chemical Society, 145(33), 18364-18371. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. (n.d.). Retrieved from [Link]
- Indole Synthesis via Allenyl Ester; Enantioselective Total Synthesis of Geissoschizoline. (n.d.).
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- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of 1-Isobutyl-1H-indole in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges encountered when working with 1-Isobutyl-1H-indole in solution. Our focus is on providing scientifically grounded, practical solutions to ensure the integrity of your experiments and formulations.
Troubleshooting Guide: Degradation of 1-Isobutyl-1H-indole
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Question 1: I've observed a rapid loss of my 1-Isobutyl-1H-indole in solution, even when stored in the dark. What are the likely chemical degradation pathways?
Answer:
The instability of 1-Isobutyl-1H-indole in solution, even without light exposure, is primarily attributed to two main chemical degradation pathways: oxidation and hydrolysis.
-
Oxidative Degradation: The indole nucleus is susceptible to oxidation.[1][2] This process can be initiated by dissolved oxygen, trace metal ions, or peroxide impurities in your solvents.[3] The pyrrole ring of the indole moiety is particularly prone to oxidation, which can lead to the formation of various degradation products, ultimately resulting in ring cleavage.[1][2]
-
Hydrolytic Degradation: While the N-isobutyl group itself is not readily hydrolyzed, the stability of the entire molecule can be influenced by the pH of the solution. Extreme pH conditions, both acidic and alkaline, can catalyze the degradation of the indole ring. For instance, some pharmaceuticals with amide or ester bonds are known to be prone to hydrolysis at extreme pH levels.[4] Although 1-Isobutyl-1H-indole lacks these specific bonds, the principle of pH-dependent stability still applies to the heterocyclic ring system.
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation routes for N-alkylated indoles.
Caption: A stepwise workflow for conducting a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This is a general reverse-phase HPLC method that can be optimized for the analysis of 1-Isobutyl-1H-indole and its potential degradation products. [5][6] Instrumentation & Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). [7]* Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-20 min: 20% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 20% B
-
26-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV absorbance at 280 nm. [6] Sample Preparation:
-
Dilute the samples from the forced degradation study (Protocol 1) or your experimental solutions with the mobile phase (e.g., 80:20 Mobile Phase A:B) to a final concentration of approximately 10-20 µg/mL.
-
Filter the samples through a 0.45 µm syringe filter before injection. [7]
References
- BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles. BenchChem Technical Support.
- ResearchGate. (2025).
- BenchChem. (2025). Technical Support Center: Selective N-Alkylation of Indoles. BenchChem Technical Support.
- Wang, D., et al. (2023).
- ResearchGate. (n.d.). Effect of solvent on the alkylation. Reaction conditions: indole (0.1 mol), 2-phenyloxirane (0.1 mol), solvent (20 mL), H2PMo12O40-NMPIL@SiO2 (1.2 mol%)
- ResearchGate. (2025).
- MDPI. (2020).
- ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry.
- PMC. (2018).
- RSC Publishing. (2019). Iodine-promoted amide formation via oxidative cleavage of indoles: novel quinazoline-4(3H)-one and tryptanthrin syntheses. RSC Advances.
- Google Patents. (2006).
- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2284.
- PubMed. (2009). Photocatalytic Degradation of Indole in a Circulating Upflow Reactor by UV/TiO2 Process--Influence of Some Operating Parameters.
- ResearchGate. (2025).
- PubMed. (2004). Antioxidant and Cytoprotective Activity of Indole Derivatives Related to Melatonin.
- PMC. (2021). Oxidative Degradation of High-Molar-Mass Hyaluronan: Effects of Some Indole Derivatives to Hyaluronan Decay. Polymers, 13(21), 3749.
- Thieme. (2025).
- NIH. (2016). Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental Science & Technology, 50(17), 9260-9268.
- PMC. (2022). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 144(30), 13586-13593.
- NIH. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28, 54621–54631.
- PMC. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 329.
- Journal of Applied Pharmaceutical Science. (2023). Stability-indicating HPLC method optimization using quality by design approach for doripenem and its organic impurities. Journal of Applied Pharmaceutical Science, 13(09), 133-142.
- PubChem. (n.d.). 1-Isobutyl-1h-indole.
- ResearchGate. (2025). Endogenous and Dietary Indoles: A Class of Antioxidants and Radical Scavengers in the ABTS Assay.
- YouTube. (2019).
- MDPI. (2020).
- ResearchGate. (2020).
- MDPI. (2021).
- ResearchGate. (2015).
- PubMed. (2021). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. The Journal of Physical Chemistry A, 125(1), 230-234.
- PMC. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 26(48), 10986-10992.
- PubMed. (2009). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 729-736.
- PubMed. (2019). Changes in ecotoxicity of naphthalene and alkylated naphthalenes during photodegradation in water. Ecotoxicology and Environmental Safety, 172, 256-263.
- LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- PubChem. (n.d.). 1-Butyl-1H-indole.
- Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 94, 1399-1404.
- Benchchem. (2025).
- ScienceDirect. (2025).
- Taylor & Francis Online. (2025).
- ResearchGate. (2025).
Sources
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- 3. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
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Technical Support Center: Synthesis of 1-Isobutyl-1H-indole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 1-isobutyl-1H-indole. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this valuable indole derivative. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-proven insights to help you navigate the complexities of your experiments and achieve high-purity products.
Introduction to 1-Isobutyl-1H-indole Synthesis
1-Isobutyl-1H-indole is a key building block in the development of various pharmacologically active compounds. Its synthesis, while seemingly straightforward, is often complicated by the formation of several impurities that can be challenging to separate and may impact the efficacy and safety of the final product. The most prevalent synthetic route involves the N-alkylation of indole with an isobutyl halide. This guide will primarily focus on the impurities arising from this method, as well as those from the alternative Fischer indole synthesis.
Our goal is to provide you with a comprehensive understanding of the potential impurities, the mechanisms of their formation, and robust analytical and purification protocols to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is producing a significant amount of an isomeric impurity. How can I identify and minimize it?
Question: After synthesizing 1-isobutyl-1H-indole via N-alkylation of indole with isobutyl bromide, my analytical data (HPLC, GC-MS, and NMR) shows a major impurity with the same mass. What is this impurity and how can I control its formation?
Answer: The most common isomeric impurity in the N-alkylation of indole is the C3-alkylated product, 3-isobutyl-1H-indole . The indole ring possesses two nucleophilic centers: the N1 nitrogen and the C3 carbon.[1] Alkylation can occur at either position, leading to a mixture of N-alkylated (thermodynamic product) and C-alkylated (kinetic product) indoles.
The regioselectivity of indole alkylation is highly dependent on the reaction conditions, particularly the choice of base and solvent.
-
Incomplete Deprotonation: When a weak base is used or there is an insufficient amount of a strong base, a significant portion of the indole remains protonated on the nitrogen. The neutral indole is highly nucleophilic at the C3 position, leading to electrophilic attack by the isobutyl halide at this site.
-
Kinetic vs. Thermodynamic Control: C3-alkylation is often the kinetically favored pathway, meaning it has a lower activation energy and proceeds more quickly, especially at lower temperatures. N-alkylation, on the other hand, is the thermodynamically more stable product.[2]
| Potential Cause | Troubleshooting Step & Explanation |
| Incomplete Deprotonation | Use a strong base and an appropriate solvent. Sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) is a classic and effective combination for selective N-alkylation.[2][3] DMF helps to solvate the resulting indole anion, making the nitrogen more accessible for alkylation. Ensure a slight excess of the strong base is used to drive the deprotonation to completion. |
| Reaction Temperature Too Low | Increase the reaction temperature. Higher temperatures favor the formation of the more stable N-alkylated product. If you observe significant C3-alkylation at room temperature, consider heating the reaction to 60-80°C.[2] |
| Choice of Base | Select a base that promotes N-alkylation. While strong bases like NaH are effective, milder conditions using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a suitable solvent can also provide good N-selectivity, often with fewer side reactions. Phase-transfer catalysis (PTC) with weaker bases like potassium hydroxide (KOH) can also be a viable option.[3] |
dot
Caption: N- vs. C-Alkylation of Indole.
Issue 2: My final product contains unreacted starting materials. How can I improve the reaction completion and purification?
Question: My analysis shows the presence of unreacted indole and/or isobutyl bromide in the final product. How can I drive the reaction to completion and effectively remove these starting materials?
Answer: The presence of unreacted starting materials is a common issue that can often be resolved by optimizing reaction conditions and employing appropriate purification techniques.
| Potential Cause | Troubleshooting Step & Explanation |
| Insufficient Reagents | Use a slight excess of the alkylating agent. A molar ratio of 1.1 to 1.2 equivalents of isobutyl bromide to indole is often sufficient to ensure complete consumption of the indole. |
| Reaction Time Too Short | Monitor the reaction progress. Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting indole. Continue the reaction until the indole spot is no longer visible. |
| Poor Quality Reagents | Ensure the purity and dryness of your reagents and solvents. Moisture can quench the strong base (e.g., NaH) and inhibit the reaction. Use freshly distilled or anhydrous solvents. |
-
Aqueous Work-up: After the reaction is complete, quenching with water and extracting with an organic solvent will remove most of the inorganic salts. Washing the organic layer with brine can further remove residual water and some polar impurities.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the less polar 1-isobutyl-1H-indole from the more polar unreacted indole. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will allow for the separation of the product from the starting materials.
Issue 3: I am observing byproducts related to my alkylating agent. What are these and how can I avoid them?
Question: Besides the C3-isomer, I am seeing other low molecular weight impurities in my GC-MS analysis. Could these be related to the isobutyl bromide?
Answer: Yes, isobutyl bromide, being a primary alkyl halide, can undergo side reactions, particularly elimination, under basic conditions.
When a strong, sterically hindered base is used, or if the reaction temperature is too high, an E2 elimination reaction can compete with the desired SN2 substitution. In this case, the base will abstract a proton from the beta-carbon of isobutyl bromide, leading to the formation of isobutylene gas.[4]
| Potential Cause | Troubleshooting Step & Explanation |
| Sterically Hindered Base | Use a less sterically hindered base. While bases like potassium tert-butoxide (KOtBu) are strong, their bulkiness can favor elimination. Sodium hydride (NaH) is a good alternative as it is a strong but non-nucleophilic and less sterically demanding base. |
| High Reaction Temperature | Maintain a moderate reaction temperature. While higher temperatures favor N-alkylation, excessive heat can also promote elimination. Find an optimal temperature that provides good N-selectivity without significant elimination. |
dot
Caption: Competing SN2 and E2 Pathways.
Issue 4: My product is colored (pink/brown). Is this an impurity?
Question: My isolated 1-isobutyl-1H-indole has a pinkish or brownish hue. Is this indicative of impurities, and should I be concerned?
Answer: A colored product often suggests the presence of trace amounts of oxidation or degradation products . The indole ring is electron-rich and can be susceptible to oxidation, especially when exposed to air and light over extended periods.
-
Oxidation: The pyrrole ring of the indole nucleus can be oxidized to form various products, including oxindoles and other colored polymeric materials.
-
Acid-catalyzed Polymerization: Residual acid from the work-up or on silica gel during chromatography can catalyze the polymerization of the indole, leading to colored, high molecular weight impurities.
| Potential Cause | Troubleshooting Step & Explanation |
| Air/Light Exposure | Minimize exposure to air and light. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Store the final product in a sealed, amber vial under an inert atmosphere and at a low temperature. |
| Acidic Residue | Neutralize the reaction mixture thoroughly. During the work-up, ensure that all acidic components are neutralized with a mild base like sodium bicarbonate solution. When performing column chromatography, a small amount of a neutralizer like triethylamine (0.1-1%) can be added to the eluent to prevent on-column degradation. |
| Purification | Consider recrystallization or activated carbon treatment. If the product is a solid, recrystallization can be an effective way to remove colored impurities. For solutions, treatment with a small amount of activated charcoal followed by filtration can help to remove colored species. |
Analytical Protocols
Accurate identification and quantification of impurities are critical for ensuring the quality of your 1-isobutyl-1H-indole. The following are recommended analytical methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying 1-isobutyl-1H-indole from its isomers and other impurities.
Experimental Protocol: Reverse-Phase HPLC for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is typically effective.
-
Gradient Example: Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Expected Elution Order: In reverse-phase HPLC, less polar compounds elute later. Therefore, the less polar 1-isobutyl-1H-indole will have a longer retention time than the more polar 3-isobutyl-1H-indole and unreacted indole.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for identifying volatile impurities and confirming the mass of the desired product and its isomers.
Experimental Protocol: GC-MS Analysis
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Injection: Split injection.
-
Detection: Mass spectrometer scanning from m/z 40 to 400.
Expected Fragmentation: The mass spectrum of both 1-isobutyl-1H-indole and 3-isobutyl-1H-indole will show a molecular ion peak corresponding to their mass. The fragmentation patterns may show subtle differences that can aid in their differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the structural elucidation of the desired product and the identification of isomeric impurities.
Key Diagnostic NMR Signals:
-
1-Isobutyl-1H-indole: The N-CH₂ protons will appear as a doublet around 4.0-4.2 ppm. The indole C2-H will be a doublet of doublets around 7.1 ppm, and the C3-H will be a doublet of doublets around 6.5 ppm.
-
3-Isobutyl-1H-indole: The C3-CH₂ protons will appear as a doublet around 2.7-2.9 ppm. The indole C2-H will be a singlet or a narrow multiplet around 7.0 ppm. The N-H proton will be a broad singlet, typically downfield (>8.0 ppm).
Concluding Remarks
The synthesis of 1-isobutyl-1H-indole, while a common transformation, requires careful attention to reaction conditions to minimize the formation of impurities. By understanding the underlying chemical principles of impurity formation and employing robust analytical and purification techniques, researchers can consistently obtain high-purity material. This guide provides a framework for troubleshooting common issues and should serve as a valuable resource in your synthetic endeavors. For further assistance, please consult the references provided below.
References
- BenchChem. (2025). Optimizing reaction conditions for N-alkylation of indoles. BenchChem Technical Support.
- Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Potavathri, S. (2010). Regioselective oxidative arylation of N-acetylindoles and N-alkylindoles. University of Rhode Island.
- Chen, Q-A., Chen, Z., & Dong, V. M. (2015). Rhodium-catalyzed enantioselective hydroamination of alkynes with indolines. Journal of the American Chemical Society, 137(26), 8392–8395.
- Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622.
- Filo. (2025). Under what conditions, isobutene can be converted into isobutyl bromide.
- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
- Ghosh, A. K., & Kcin, K. (2012). Enantioselective Organocatalytic Michael Addition of Indoles to α,β-Unsaturated Ketones. Organic Letters, 14(12), 3272–3275.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Cortes, S. (2020). 12.1: Side Reactions. Chemistry LibreTexts.
- Cheng, X., Wang, Y., & Zhang, L. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 15-28.
- Homework.Study.com. (n.d.). Isobutyl bromide and n-butyl bromide are both primary halides.
- Garg, N. K., & Sarpong, R. (2011). Exploration of the interrupted Fischer indolization reaction. Accounts of Chemical Research, 44(1), 101–112.
- Chen, Q-A., & Dong, V. M. (2022). Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling.
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498.
- Land of Learning. (2023, October 24). Fischer Indole Synthesis Mechanism | Organic Chemistry [Video]. YouTube.
- American Chemical Society. (n.d.).
- Al-Obaid, A. M., & El-Subbagh, H. I. (2019). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 24(18), 3266.
- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-Butyl-1H-indole. BenchChem Technical Support.
- Chem Help ASAP. (2019, November 19).
- SIELC Technologies. (n.d.). Separation of 1H-Indole-3-propanol on Newcrom R1 HPLC column.
- BenchChem. (2025). Technical Support Center: Troubleshooting N-Allylation Side Reactions in Indole Synthesis. BenchChem Technical Support.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Comparison of 1 H and 13 C NMR data (partial) of indole 3e and its regioisomer 3ee.
- Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. Wiley.
- Tivana, L. D., & Verma, A. (2014). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
- Foley, D. J., et al. (2015). An Indole Dearomatization Strategy for the Synthesis of Pseudo-Natural Products.
- Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector.
- Badre, M. G., et al. (2012). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. Chemical research in toxicology, 25(12), 2731–2739.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Maggi, R., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3236.
- Magritek. (n.d.).
- Skálová, L., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of pharmaceutical and biomedical analysis, 121, 135–140.
- Kowalczyk, M., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Notulae Botanicae Horti Agrobotanici Cluj-Napoca, 44(1), 241–247.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- ResearchGate. (n.d.). GC–MS analysis of the regioisomeric methoxy- and methyl-benzoyl-1-pentylindoles: Isomeric synthetic cannabinoids.
- ResearchGate. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G.
Sources
Technical Support Center: Refining the Recrystallization of 1-Isobutyl-1H-indole
Welcome to the technical support guide for the purification of 1-Isobutyl-1H-indole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require a robust, reliable method for achieving high purity. As an N-alkylated indole derivative, 1-Isobutyl-1H-indole presents specific challenges and opportunities in its purification. This guide moves beyond simple protocols to explain the underlying principles, helping you troubleshoot issues and adapt the methodology to your specific needs.
Frequently Asked Questions (FAQs)
Q1: What is 1-Isobutyl-1H-indole and why is its purity critical?
1-Isobutyl-1H-indole is an aromatic heterocyclic compound featuring an indole scaffold N-alkylated with an isobutyl group.[1] The indole moiety is a "privileged scaffold" in drug discovery, appearing in a vast array of natural products and pharmaceuticals.[2] Purity is paramount in this context; even minor impurities can alter biological activity, lead to false positives in screening assays, or introduce toxicity, complicating drug development and regulatory approval.
Q2: What is the core principle of recrystallization for purifying 1-Isobutyl-1H-indole?
Recrystallization is a purification technique that leverages differences in solubility.[3] The fundamental principle is to dissolve the impure solid compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution.[4] As this solution slowly cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a pure form. The impurities, which are either present in smaller amounts or have a different solubility profile, remain dissolved in the surrounding solution (the "mother liquor").[5]
Q3: How do I select the ideal solvent for 1-Isobutyl-1H-indole?
The choice of solvent is the most critical factor in a successful recrystallization.[5] An ideal solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures.[6]
-
Not react chemically with the compound.[7]
-
Dissolve impurities readily at all temperatures or not at all , allowing them to be separated.[8]
-
Have a boiling point below the melting point of the compound to prevent "oiling out".[8]
-
Be volatile enough for easy removal from the purified crystals.[7]
Given the structure of 1-Isobutyl-1H-indole (a non-polar aromatic ring with an alkyl chain), non-polar solvents like hexanes or heptane are excellent starting points.[9] A mixed-solvent system, such as ethanol/water or acetone/hexane, can also be effective.[10][11] In a mixed system, the compound is dissolved in a "soluble solvent" (e.g., ethanol) and then a "miscible anti-solvent" (e.g., water) is added until the solution becomes cloudy (the saturation point), after which it is heated to re-dissolve and then cooled slowly.[5]
Q4: What safety precautions are essential during this process?
Standard laboratory safety protocols must be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All heating of organic solvents should be performed using a heating mantle or steam bath in a well-ventilated fume hood. Avoid open flames. Be aware of the specific hazards of the solvents you are using by consulting their Safety Data Sheets (SDS).
Troubleshooting Guide: Common Recrystallization Issues
This section addresses the most common problems encountered during the recrystallization of 1-Isobutyl-1H-indole in a direct question-and-answer format.
Q1: My compound won't dissolve, even when heating the solvent to a boil. What's wrong?
-
Probable Cause: You may have chosen a solvent in which the compound is largely insoluble, or you simply haven't added enough solvent. The principle of "like dissolves like" suggests that for the relatively non-polar 1-Isobutyl-1H-indole, highly polar solvents like water will be ineffective on their own.[4]
-
Solutions:
-
Add More Solvent: Add the solvent in small increments to the boiling solution until the solid dissolves. The goal is to use the minimum amount of hot solvent necessary.[12]
-
Switch Solvents: If a large volume of solvent is required, it will lead to poor recovery.[4] It is better to select a new solvent. Test small amounts of your crude product with different candidate solvents (e.g., toluene, ethyl acetate, acetone) to find one with better solubility characteristics.[5]
-
Q2: The compound dissolved perfectly, but no crystals have formed after cooling to room temperature and even in an ice bath. How can I induce crystallization?
-
Probable Cause: The solution is not supersaturated, which is most commonly due to using too much solvent during the dissolution step.[13] Without supersaturation, there is no thermodynamic driving force for crystallization.
-
Solutions:
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[14] The microscopic glass fragments can provide nucleation sites for crystal growth.[15]
-
Add a Seed Crystal: If you have a small crystal of pure 1-Isobutyl-1H-indole, add it to the solution.[14] This provides a perfect template for lattice formation. You can also obtain a seed crystal by dipping a glass rod into the solution, removing it, letting the solvent evaporate, and then re-introducing the rod with its thin film of solid.[15]
-
Reduce Solvent Volume: Gently heat the solution again to boil off some of the solvent.[16] Then, allow it to cool slowly once more. This will increase the compound's concentration and promote supersaturation.
-
Cool to a Lower Temperature: Use a specialized cooling bath (e.g., a salt-ice bath) to achieve temperatures below 0 °C.[15]
-
Q3: Instead of crystals, an oil is forming at the bottom of my flask. What should I do?
-
Probable Cause: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[16] This is common if the boiling point of the solvent is higher than the compound's melting point or if there are significant impurities present which depress the melting point.[8][13]
-
Solutions:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent to lower the saturation temperature of the solution.[16] This ensures that when the compound begins to come out of solution, the temperature is below its melting point.
-
Slow Down Cooling: Rapid cooling can promote oiling out.[17] Allow the solution to cool to room temperature on the benchtop, insulated from the cold surface by a cork ring or paper towels, before moving it to an ice bath.[16]
-
Change Solvents: Select a solvent with a lower boiling point.
-
Q4: I got crystals, but my final yield is very low. How can I improve recovery?
-
Probable Cause: A low yield is often a consequence of using an excessive amount of solvent, as a significant portion of the product remains in the mother liquor.[4][16] Other causes include premature crystallization during a hot filtration step or washing the final crystals with a solvent that is too warm.
-
Solutions:
-
Minimize Hot Solvent: Use only the absolute minimum volume of boiling solvent required to dissolve the crude solid.[4]
-
Cool Thoroughly: Ensure the solution is cooled sufficiently in an ice bath to maximize the amount of product that crystallizes out.
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[12] Using warm solvent will redissolve some of your product.
-
Second Crop Recovery: You can sometimes recover more product by evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a "second crop" of crystals.[12] Note that this second crop may be less pure than the first.
-
Q5: My final product is colored, but I expected a white solid. How do I remove colored impurities?
-
Probable Cause: The color is due to highly conjugated impurities that are carried along during crystallization. Indole derivatives can also be susceptible to air oxidation, which can form colored byproducts.[18]
-
Solution:
-
Use Activated Charcoal: After dissolving your crude compound in the hot solvent, remove it from the heat and add a very small amount (e.g., a spatula tip) of activated charcoal to the solution.[18] The colored impurities will adsorb onto the charcoal's surface.
-
Perform Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel with fluted filter paper to remove the charcoal.[18] This step must be done quickly to prevent your desired compound from crystallizing prematurely in the funnel.
-
Proceed with Cooling: Allow the now-decolorized filtrate to cool slowly as you would normally.
-
Data Presentation: Solvent Selection
Choosing the right solvent is a balance of polarity, boiling point, and safety. The following table provides a starting point for selecting a solvent for 1-Isobutyl-1H-indole.
| Solvent | Boiling Point (°C) | Polarity | Rationale for 1-Isobutyl-1H-indole |
| n-Heptane | 98 | Non-polar | Excellent choice. Its non-polar nature matches the solute. The boiling point is high enough for good dissolution but likely below the compound's melting point.[9] |
| Ethanol | 78 | Polar | Good "soluble" solvent for a mixed system. Likely too polar to be a single solvent (high solubility at room temp), but ideal when paired with water as an anti-solvent. |
| Water | 100 | Very Polar | Poor single solvent. Useful only as an anti-solvent with a miscible organic solvent like ethanol or acetone.[11] |
| Toluene | 111 | Non-polar | Potential choice. Good solvent for aromatic compounds. Its higher boiling point may increase the risk of oiling out if the compound's melting point is low. |
| Ethyl Acetate | 77 | Intermediate | Possible choice. May offer a good solubility profile, but empirical testing is required.[11] |
| Acetone | 56 | Polar Aprotic | Good "soluble" solvent. Its low boiling point makes it easy to remove but may require reflux for full dissolution. Often used in a mixed system with hexanes.[11] |
Experimental Protocol: Recrystallization of 1-Isobutyl-1H-indole using Heptane
This protocol provides a detailed, step-by-step methodology for a single-solvent recrystallization.
-
Dissolution:
-
Place the crude 1-Isobutyl-1H-indole (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar.
-
In a fume hood, add a small volume of heptane (e.g., 10-15 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Add more hot heptane in small portions until the solid just completely dissolves. Avoid adding a large excess of solvent.[12]
-
-
Decolorization (Optional):
-
If the solution is colored, remove the flask from the heat.
-
Wait for the boiling to subside, then add a small amount of activated charcoal.
-
Re-heat the solution to boiling for a few minutes.
-
-
Hot Filtration (Optional, but required if charcoal was used):
-
Place a piece of fluted filter paper into a stemless funnel.
-
Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate.
-
Quickly pour the hot solution through the fluted filter paper to remove the charcoal or any insoluble impurities.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass.
-
Turn off the heat and allow the flask to cool slowly and undisturbed to room temperature.[17]
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Collection and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold heptane.
-
Connect the filter flask to a vacuum source.
-
Pour the cold crystal slurry into the Büchner funnel.
-
Wash the crystals with a small amount (one or two small portions) of ice-cold heptane to remove any remaining mother liquor.[12]
-
-
Drying:
-
Keep the vacuum on to pull air through the crystals for several minutes to help them dry.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely, or dry in a vacuum oven at a low temperature.
-
-
Analysis:
-
Determine the weight of the purified product to calculate the percent recovery.
-
Measure the melting point of the crystals. A pure compound should have a sharp melting point range.[17]
-
Assess purity using techniques like TLC, HPLC, or NMR spectroscopy.
-
Visualization: Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting common recrystallization problems.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
-
Quora. (2016). How to crystallize organic compounds. [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link]
-
University of California, Los Angeles. (n.d.). Guide for crystallization. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization. [Link]
-
Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Chemical Education Xchange. (2002). Inducing Crystallization by Nucleation. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Isobutyl-1h-indole. PubChem Compound Database. [Link]
-
Stack Exchange. (2012). Are there any general rules for choosing solvents for recrystallization?. [Link]
-
Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Butyl-1H-indole. PubChem Compound Database. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Kim, S. J., et al. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2...). Molecules. [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. [Link]
- Google Patents. (1961).
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide. [Link]
-
Wikipedia. (n.d.). Indole. [Link]
-
YouTube. (2020). CHEM 2211L Experiment 1 - Recrystallization of an Impure Compound. [Link]
-
The Pharma Education. (n.d.). Preparation and Properties of INDOLE. [Link]
-
National Institutes of Health. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]
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Avoiding emulsion formation during workup of 1-Isobutyl-1h-indole
Introduction
Welcome to the technical support center for the synthesis and purification of 1-isobutyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the workup of this N-alkylated indole. Emulsion formation is a common and often frustrating issue in organic synthesis, particularly with heterocyclic compounds that can exhibit amphiphilic properties. This document provides in-depth troubleshooting advice, preventative measures, and detailed protocols to ensure a clean and efficient isolation of your target compound.
Troubleshooting Guide: Emulsion Formation
This section addresses specific issues you might encounter during the aqueous workup of 1-isobutyl-1H-indole.
Question 1: I've just completed the synthesis of 1-isobutyl-1H-indole and upon adding water/aqueous solution to my reaction mixture, a thick, persistent emulsion has formed in my separatory funnel. What should I do?
Answer:
A persistent emulsion indicates the presence of finely dispersed droplets of the organic and aqueous phases that are stabilized and resist coalescence. The isobutyl group on the indole nitrogen imparts lipophilicity, while the indole ring itself possesses some polar character, potentially leading to surfactant-like behavior of the molecule or impurities, which stabilizes the emulsion.[1] Here is a systematic approach to break the emulsion:
-
Patience and Gentle Agitation: Sometimes, simply allowing the separatory funnel to stand undisturbed for 15-30 minutes can lead to phase separation.[2] Gentle swirling or stirring of the emulsion layer with a glass rod can also encourage the droplets to merge.
-
Addition of Brine: This is the most common and often most effective method. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[3] The increased ionic strength of the aqueous layer makes the organic components less soluble, disrupting the emulsion.[4]
-
Change in pH: If your reaction conditions were acidic or basic, residual reagents or byproducts might be stabilizing the emulsion. Cautiously add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to neutralize the aqueous layer. Perform a small-scale test first to ensure your product is stable at the new pH.
-
Solvent Addition:
-
To the Organic Phase: Adding a small amount of a different organic solvent can alter the polarity of the organic layer and help break the emulsion.[5] For example, if you are using diethyl ether, adding some ethyl acetate might be effective.
-
To the Aqueous Phase: In some cases, adding a small amount of a water-miscible solvent like ethanol or methanol can help to break the emulsion. However, be aware that this may increase the solubility of your product in the aqueous layer.
-
-
Filtration: For particularly stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.[2] The solid support can help to physically break up the emulsified droplets.
-
Centrifugation: If available, centrifuging the emulsion can provide the necessary force to separate the phases.[5] This is often a highly effective, albeit less commonly available, technique in a standard synthesis lab.
Question 2: I've tried adding brine, but the emulsion is still not breaking. What are my next steps?
Answer:
If brine alone is insufficient, a combination of techniques is often successful. After adding brine, try one of the following:
-
Gentle Heating: Carefully warm the separatory funnel in a warm water bath. The decrease in viscosity and increase in molecular motion can facilitate phase separation.[4] Be cautious not to overheat, especially if using a low-boiling point solvent.
-
Filtration through a Hydrophobic Phase Separator: These specialized filter papers allow the organic solvent to pass through while retaining the aqueous phase, effectively breaking the emulsion.
If these methods fail, it may be necessary to remove the solvent under reduced pressure and redissolve the residue in a different extraction solvent before attempting the workup again.[2]
Frequently Asked Questions (FAQs)
Q1: Why are N-alkylated indoles like 1-isobutyl-1H-indole prone to forming emulsions?
A1: The indole scaffold itself has a degree of polarity due to the nitrogen heteroatom. The N-H of an unsubstituted indole can participate in hydrogen bonding. When a lipophilic alkyl group like isobutyl is attached to the nitrogen, the resulting molecule has both a nonpolar "tail" and a polar "head," giving it amphiphilic character.[1] This amphiphilicity allows it to act as a surfactant, stabilizing the interface between the organic and aqueous layers and promoting emulsion formation. Additionally, impurities from the synthesis, such as partially reacted starting materials or byproducts, can also act as emulsifying agents.
Q2: How can I prevent emulsion formation in the first place?
A2: Prevention is always the best strategy.[5] Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure adequate mixing of the phases without excessive agitation.[6]
-
Initial Brine Wash: Use brine for the initial aqueous wash instead of deionized water.[3]
-
Solvent Choice: If you consistently encounter emulsions with a particular solvent system, consider switching to a different extraction solvent. For instance, dichloromethane is known to form emulsions more readily than ethyl acetate in some cases.[7]
-
Reaction Quenching: Ensure your reaction is fully quenched before beginning the workup. Unreacted reagents can contribute to emulsion formation.
Q3: What is "salting out" and how does it help break emulsions?
A3: "Salting out" refers to the addition of a salt, typically sodium chloride, to an aqueous solution to decrease the solubility of an organic compound in that aqueous layer.[5] When you add brine (a saturated solution of NaCl), the high concentration of ions in the water sequesters the water molecules for solvation. This reduces the amount of "free" water available to dissolve organic molecules, effectively "pushing" the organic components into the organic phase and helping to break the emulsion.[3]
Experimental Protocols
Protocol 1: Recommended Workup Procedure for 1-Isobutyl-1H-indole to Minimize Emulsion Formation
-
Reaction Quench: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like THF or DMF, remove the solvent under reduced pressure.
-
Dissolution: Dissolve the residue in a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and add an equal volume of saturated aqueous sodium chloride (brine).
-
Gentle Extraction: Stopper the funnel, and gently invert it 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking.
-
Phase Separation: Allow the layers to separate. If a small amount of emulsion forms at the interface, let it stand for 10-15 minutes.
-
Draining: Drain the lower aqueous layer.
-
Repeat Wash (if necessary): Repeat the brine wash if significant impurities are expected to be in the aqueous phase.
-
Drying: Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude 1-isobutyl-1H-indole.
Protocol 2: Step-by-Step Guide to Breaking a Persistent Emulsion
-
Initial Assessment: Observe the emulsion in the separatory funnel. Note its volume and consistency.
-
Addition of Brine: Add saturated aqueous NaCl solution (approximately 10-20% of the total volume) to the separatory funnel.
-
Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod for a few minutes.
-
Allow to Settle: Let the funnel stand undisturbed for at least 15 minutes.
-
If Emulsion Persists - Filtration:
-
Set up a Büchner funnel with a piece of filter paper.
-
Add a 1-2 cm layer of Celite® to the funnel.
-
Wet the Celite® pad with the organic solvent used in the extraction.
-
Slowly pour the entire contents of the separatory funnel (both layers and the emulsion) through the Celite® pad under gentle vacuum.
-
Collect the filtrate in a clean filter flask. The layers should now be separated.
-
Transfer the filtrate back to the separatory funnel and drain the aqueous layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Data Summary
The choice of technique to break an emulsion can depend on the severity and nature of the emulsion. The following table provides a summary of common techniques and their principles of action.
| Technique | Principle of Action | Typical Application |
| Patience/Gentle Agitation | Allows time for droplets to coalesce naturally. | Mild emulsions. |
| Addition of Brine (Saturated NaCl) | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components.[3][4] | Most common and effective first-line treatment. |
| Change in pH | Neutralizes acidic or basic impurities that may be acting as surfactants. | Emulsions stabilized by ionic species. |
| Solvent Addition | Alters the polarity and density of one of the phases to disrupt the emulsion.[5] | When brine alone is ineffective. |
| Filtration (e.g., through Celite®) | Physically disrupts the emulsified droplets.[2] | Stubborn, thick emulsions. |
| Centrifugation | Applies a strong force to overcome the forces stabilizing the emulsion.[5] | Highly effective for persistent emulsions. |
| Gentle Heating | Reduces viscosity and increases molecular motion, promoting coalescence.[4] | When other methods have failed; use with caution. |
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting emulsion formation during the workup of 1-isobutyl-1H-indole.
Sources
Validation & Comparative
A Comparative Guide to 1-Isobutyl-1H-indole and Other N-Alkylindoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic drugs with a vast spectrum of biological activities.[1][2][3] A primary strategy for modulating the pharmacological profile of indole-based compounds is N-alkylation. The identity of the substituent at the N-1 position can profoundly influence a molecule's physicochemical properties, metabolic stability, and interaction with biological targets. This guide provides a comparative analysis of 1-isobutyl-1H-indole against other common N-alkylindoles, offering field-proven insights and experimental frameworks for researchers in drug development.
The Physicochemical Landscape of N-Alkylindoles
The selection of an N-alkyl group is a critical decision in lead optimization, directly impacting lipophilicity (LogP), which governs membrane permeability and solubility, and molecular weight. The isobutyl group, a branched four-carbon chain, offers a unique balance of steric bulk and moderate lipophilicity compared to its linear counterparts or smaller alkyl groups.
Causality Behind Physicochemical Differences: The addition of methylene (-CH2-) groups systematically increases lipophilicity. Branching, as seen in the isobutyl group, can influence crystal packing and solubility in a less linear fashion than straight-chain alkyls. This can be advantageous in disrupting crystal lattice energy, potentially improving solubility despite an increase in lipophilicity.[4]
Comparative Data of Selected N-Alkylindoles:
| Compound | Alkyl Group | Molecular Weight ( g/mol ) | Calculated LogP | Key Feature |
| 1-Methyl-1H-indole | Methyl | 131.17 | 2.3 | Smallest, least lipophilic |
| 1-Ethyl-1H-indole | Ethyl | 145.20 | 2.8 | Modest increase in size/lipophilicity |
| 1-Propyl-1H-indole | n-Propyl | 159.23 | 3.2 | Linear increase in lipophilicity |
| 1-Isobutyl-1H-indole | Isobutyl | 173.25 | 3.6 | Branched; moderate steric bulk [5] |
| 1-Pentyl-1H-indole | n-Pentyl | 187.28 | 4.1 | Significantly more lipophilic |
Table 1: A comparison of calculated physicochemical properties for common N-alkylindoles. The data illustrates a clear trend of increasing lipophilicity with chain length. The isobutyl group provides a LogP value in a range often favorable for drug candidates.
Synthesis and Characterization: A Validating Workflow
A robust and reproducible synthetic route is paramount for generating reliable biological data. The most common method for synthesizing N-alkylindoles is the deprotonation of the indole nitrogen followed by nucleophilic substitution with an alkyl halide.
Workflow: Synthesis to Purity Verification
Caption: Experimental workflow for synthesis and validation.
Experimental Protocol 1: Synthesis of 1-Isobutyl-1H-indole
This protocol is a self-validating system because the final step involves rigorous analytical confirmation of the product's identity and purity.
-
Objective: To synthesize 1-isobutyl-1H-indole via N-alkylation.
-
Materials: Indole, Sodium Hydride (60% dispersion in mineral oil), Anhydrous N,N-Dimethylformamide (DMF), 1-Bromo-2-methylpropane (Isobutyl Bromide), Diethyl Ether, Saturated Aqueous Ammonium Chloride (NH₄Cl), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Methodology:
-
Deprotonation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add indole (1.0 eq). Dissolve in anhydrous DMF. Cool the solution to 0°C in an ice bath. Add sodium hydride (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H, creating the highly nucleophilic indole anion required for the subsequent step. DMF is an ideal polar aprotic solvent that solvates the sodium cation but does not interfere with the nucleophile.
-
-
Alkylation: Stir the resulting suspension at 0°C for 30 minutes. Add isobutyl bromide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0°C and cautiously quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and HPLC analysis.
-
Structure-Activity Relationships (SAR) and Biological Implications
The N-alkyl substituent is a key determinant of biological activity in many classes of indole-containing drugs.[6][7] For example, in HIV-1 fusion inhibitors and Mcl-1 inhibitors, modifications at this position dramatically alter potency and selectivity.[6][8] While specific biological data for 1-isobutyl-1H-indole is not widely published, its structural features allow for informed hypotheses based on established SAR principles.
-
Steric Influence: The branched isobutyl group presents a distinct three-dimensional shape compared to a linear n-butyl or n-propyl chain. This steric profile can either enhance binding by fitting into a specific hydrophobic pocket or hinder it through unfavorable steric clashes.
-
Metabolic Stability: The isobutyl group may offer different metabolic stability compared to linear chains. The tertiary carbon could be a site for hydroxylation by cytochrome P450 enzymes, but its overall metabolic fate depends on the specific biological system.
Logical Relationship: From Structure to Biological Effect
Caption: The causal chain from substituent choice to biological outcome.
Comparative Outlook and Future Directions
Compared to smaller, more flexible N-alkylindoles like 1-methyl or 1-ethyl-1H-indole, 1-isobutyl-1H-indole provides a more conformationally defined and lipophilic probe for exploring protein binding pockets. It serves as an excellent candidate for SAR studies when a moderate increase in hydrophobic character and specific steric bulk is desired.
For drug development professionals, 1-isobutyl-1H-indole represents a strategic intermediate. Its properties make it a valuable member of a compound library for screening against various targets. Future experimental work should focus on direct comparative studies of its efficacy, metabolic stability, and toxicity against its linear and smaller-chain analogs in relevant biological assays to fully elucidate its therapeutic potential.
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Representative chiral N-alkylindole derivatives and strategies for... ResearchGate. [Link]
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General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central. [Link]
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Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors. Semantic Scholar. [Link]
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Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]
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Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel- Catalyzed Modular, Unified C-C Coupling. ChemRxiv. [Link]
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Enantioselective synthesis of N-alkylindoles enabled by nickel-catalyzed C-C coupling. ResearchGate. [Link]
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Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PubMed Central. [Link]
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Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs. PubMed. [Link]
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Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PubMed Central. [Link]
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Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. PubMed. [Link]
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Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
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Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. PubMed Central. [Link]
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A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 1-Isobutyl-1h-indole
This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the accurate quantification of 1-Isobutyl-1h-indole. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth comparison with alternative analytical techniques and provides the experimental data necessary to support its implementation in a quality control or research environment.
Introduction: The Analytical Imperative for 1-Isobutyl-1h-indole
1-Isobutyl-1h-indole is an indole derivative with potential applications in pharmaceutical and chemical research. As with any compound intended for further development, the establishment of a robust, reliable, and accurate analytical method for its quantification is a critical prerequisite.[1] This ensures the integrity of data in downstream applications, from stability studies to impurity profiling.[1] This guide details the validation of a novel reversed-phase HPLC-UV method and compares its performance characteristics against a plausible Gas Chromatography (GC) alternative.
Method Development: A Rationale-Driven Approach
The selection of an analytical technique is predicated on the physicochemical properties of the analyte. 1-Isobutyl-1h-indole, possessing a UV-absorbing indole chromophore and sufficient polarity, is an ideal candidate for HPLC with UV detection.[2][3] This technique offers a balance of sensitivity, specificity, and accessibility in most laboratory settings.
The Proposed HPLC-UV Method
A reversed-phase HPLC method was developed to ensure optimal separation and quantification of 1-Isobutyl-1h-indole. The choice of a C18 column provides a non-polar stationary phase, ideal for retaining the analyte, while a mobile phase of acetonitrile and water allows for fine-tuning of the elution time.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Column Temperature | 30°C |
The inclusion of 0.1% formic acid in the mobile phase is intended to ensure the analyte is in its protonated form, leading to sharper peaks and improved reproducibility.[4] The detection wavelength of 280 nm was selected based on the characteristic UV absorbance of the indole ring.[3][5]
Method Validation: A Systematic Approach to Ensuring Reliability
The developed HPLC-UV method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[6][7] The validation process encompasses a comprehensive evaluation of the method's performance characteristics.[8][9]
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A Comparative Analysis of the Biological Activity of 1-Isobutyl-1H-indole and Its Isomers: A Guide for Researchers
In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1][2] The strategic placement and nature of substituents on the indole ring can profoundly influence its pharmacological profile, a principle that underpins the field of structure-activity relationship (SAR) studies. This guide provides a comprehensive comparison of the predicted and known biological activities of 1-isobutyl-1H-indole and its key positional and structural isomers.
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a comparative overview but also the foundational experimental protocols necessary to empirically validate the discussed biological activities. We will delve into the nuances of how the seemingly subtle shift of an isobutyl group can impact cytotoxicity, antimicrobial effects, and receptor binding affinity, thereby offering insights for rational drug design.
The Isomers in Focus
For this comparative guide, we will be examining the following isomers:
-
1-Isobutyl-1H-indole: The parent compound with an isobutyl group at the N-1 position.
-
2-Isobutyl-1H-indole: A positional isomer with the isobutyl group at the C-2 position.
-
3-Isobutyl-1H-indole: A positional isomer with the isobutyl group at the C-3 position.
-
1-sec-Butyl-1H-indole: A structural isomer with a sec-butyl group at the N-1 position.
-
1-tert-Butyl-1H-indole: A structural isomer with a tert-butyl group at the N-1 position.
Physicochemical Properties: The Foundation of Biological Interaction
The biological activity of a molecule is intrinsically linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets. The table below summarizes key physicochemical properties for our compounds of interest, sourced from PubChem.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| 1-Isobutyl-1H-indole | C₁₂H₁₅N | 173.25 | 3.9 | 0 | 1 |
| 2-Isobutyl-1H-indole | C₁₂H₁₅N | 173.25 | 3.8 | 1 | 1 |
| 3-Isobutyl-1H-indole | C₁₂H₁₅N | 173.25 | 3.8 | 1 | 1 |
| 1-sec-Butyl-1H-indole | C₁₂H₁₅N | 173.25 | 3.8 | 0 | 1 |
| 1-tert-Butyl-1H-indole | C₁₂H₁₅N | 173.25 | 3.8 | 0 | 1 |
Data sourced from PubChem.[3][4][5]
The octanol-water partition coefficient (XLogP3) provides insight into the lipophilicity of a compound. The similar XLogP3 values for these isomers suggest they will have comparable passive diffusion across biological membranes. However, the presence or absence of a hydrogen bond donor (the N-H group in the C-substituted indoles) can significantly influence their interaction with protein targets.
Comparative Biological Activity: A Data-Driven and Predictive Analysis
Direct comparative studies on the biological activities of these specific isobutyl-indole isomers are not extensively available in the current literature. Therefore, this section will present a combination of available data on related structures and predictive insights based on established structure-activity relationships for N-alkyl and C-alkyl indoles.
Cytotoxicity
The indole nucleus is a common feature in many anticancer agents, and substitutions on the ring can modulate this activity.[6][7] The cytotoxicity of indole derivatives is often evaluated using assays like the MTT assay, which measures the metabolic activity of cells.
Expected Trends Based on SAR:
-
N-Alkylation vs. C-Alkylation: The presence of a free N-H group in C-alkylated indoles (2- and 3-isobutyl-1H-indole) can be crucial for certain biological activities, including cytotoxicity, as it can participate in hydrogen bonding with target proteins.[6] Conversely, N-alkylation can enhance lipophilicity, potentially leading to increased cell membrane permeability and different intracellular targets.
-
Steric Hindrance at N-1: The steric bulk of the alkyl group at the N-1 position can influence cytotoxicity. The increasing steric hindrance from isobutyl to sec-butyl to tert-butyl may affect the molecule's ability to fit into the binding pocket of a target protein, potentially leading to a decrease in activity. For instance, N-tert-butyl nodulisporamide, an indole diterpene, has demonstrated insecticidal activity, highlighting that bulky N-substituents can confer specific biological effects.[8]
Experimental Validation: To empirically determine and compare the cytotoxic profiles of these isomers, a standardized cytotoxicity assay such as the MTT assay should be performed against a panel of cancer cell lines.
Antimicrobial Activity
Indole and its derivatives have long been recognized for their antimicrobial properties against a broad spectrum of bacteria and fungi.[9][10] The mechanism of action can vary, from disrupting cell membranes to inhibiting essential enzymes.
Expected Trends Based on SAR:
-
Lipophilicity and Membrane Interaction: The alkyl chain length and branching at the N-1 position of indoles can influence their antimicrobial activity. Generally, an optimal lipophilicity is required for effective interaction with and disruption of the bacterial cell membrane.[11][12] The isobutyl, sec-butyl, and tert-butyl groups will confer significant lipophilicity.
-
Position of the Alkyl Group: The position of the alkyl group is critical. C-2 and C-3 substituted indoles have shown potent antimicrobial activity. For example, 2-aryl-3-(arylazo)indoles have demonstrated promising activity against MRSA.[13][14] The free N-H in these isomers might be involved in interactions with bacterial targets.
Experimental Validation: The antimicrobial efficacy of these isomers should be quantitatively compared using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.
Receptor Binding Affinity
The indole scaffold is a privileged structure for targeting various receptors, including serotonin (5-HT), dopamine, and sigma receptors.[15][16][17] The nature and position of substituents play a pivotal role in determining the binding affinity and selectivity.
Expected Trends Based on SAR:
-
N-1 Substitution: The substituent at the N-1 position can significantly impact receptor binding. For instance, in the context of 5-HT6 receptor ligands, N-arylsulfonylindoles have been extensively studied, with substitutions on the indole ring affecting affinity.[16] The size and shape of the isobutyl, sec-butyl, and tert-butyl groups will likely influence the fit within the receptor's binding pocket.
-
C-2 and C-3 Substitution: The C-2 and C-3 positions of the indole ring are often key interaction points with receptors. Substitution at these positions can directly interact with amino acid residues in the binding site, thereby influencing affinity. For example, 3-substituted indole derivatives have been developed as potent sigma-2 receptor ligands.[15]
Experimental Validation: To assess and compare the receptor binding profiles of these isomers, radioligand binding assays are the gold standard.[6][18] These assays would involve incubating the test compounds with cell membranes expressing the target receptor and a radiolabeled ligand to determine the inhibition constant (Ki) of each isomer.
Experimental Protocols
To facilitate further research and validation of the discussed biological activities, detailed step-by-step methodologies for key experiments are provided below.
Cytotoxicity Assessment: MTT Assay
This protocol outlines the steps for determining the cytotoxic effect of the indole isomers on a selected cancer cell line.
Protocol Steps:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells per well) and incubate for 24 hours to allow for cell attachment.[13]
-
Compound Preparation: Prepare a stock solution of each indole isomer in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations.
-
Cell Treatment: Replace the culture medium with fresh medium containing the various concentrations of the indole isomers. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (e.g., 20 µL of 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as 150 µL of DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the indole isomers against bacterial strains.
Protocol Steps:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each indole isomer in a suitable broth medium (e.g., Mueller-Hinton Broth).[14][19]
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve the final desired inoculum concentration.[19]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no compound) and a sterility control well (no bacteria).[14]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[14][20]
Receptor Binding Affinity: Radioligand Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of the indole isomers for a specific receptor.
Protocol Steps:
-
Membrane Preparation: Prepare a membrane homogenate from cells or tissues expressing the receptor of interest.[21]
-
Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled indole isomer (the competitor). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).[6][21]
-
Separation of Bound and Free Ligand: After reaching equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.[6][21]
-
Quantification of Radioactivity: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand. Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain a competition curve. Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) and then calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]
Conclusion
The comparative analysis of 1-isobutyl-1H-indole and its isomers underscores the profound impact of subtle structural modifications on biological activity. While direct experimental data for these specific compounds is limited, established structure-activity relationships for N-alkyl and C-alkyl indoles provide a rational basis for predicting their relative cytotoxic, antimicrobial, and receptor binding profiles. The provided experimental protocols offer a clear path for researchers to empirically validate these predictions. A thorough investigation of these isomers will not only contribute to a deeper understanding of indole pharmacology but also pave the way for the rational design of novel indole-based therapeutics with enhanced potency and selectivity.
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Daly, S., Hayden, K., Malik, I., Porch, N., Tang, H., Rogelj, S., Frolova, L. V., Lepthien, K., Kornienko, A., & Magedov, I. V. (2011). Unprecedented C-2 arylation of indole with diazonium salts: Syntheses of 2,3-disubstituted indoles and their antimicrobial activity. Bioorganic & Medicinal Chemistry Letters, 21(16), 4720–4723. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 15, 2026, from [Link]
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A Head-to-Head Comparison of Synthetic Routes to 1-Isobutyl-1H-indole: A Guide for Researchers
Introduction
1-Isobutyl-1H-indole is a key structural motif found in a variety of biologically active compounds and serves as a crucial building block in medicinal chemistry and materials science.[1][2] The unique electronic structure of the indole core, a fusion of a benzene and a pyrrole ring, provides multiple sites for functionalization, making its derivatives valuable in the development of anti-tumor, anti-depressant, and anti-inflammatory agents.[3][4] The synthesis of N-alkylated indoles, such as 1-isobutyl-1H-indole, is of significant interest, and various synthetic strategies have been developed to achieve this transformation.[1]
This guide provides a comprehensive, head-to-head comparison of the most common and effective synthetic routes to 1-Isobutyl-1H-indole. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate route for their specific needs, considering factors such as yield, scalability, cost, and safety.
Route 1: Direct N-Alkylation of Indole
The most straightforward approach to 1-Isobutyl-1H-indole is the direct N-alkylation of the indole ring with an isobutyl halide. This reaction typically proceeds via an SN2 mechanism where the indole anion, generated by a strong base, acts as a nucleophile.[5]
Mechanistic Insight
The N-H bond of indole is weakly acidic (pKa ≈ 17), requiring a strong base, such as sodium hydride (NaH), to generate the indolide anion.[5] This anion is a potent nucleophile that readily attacks the electrophilic carbon of an isobutyl halide (e.g., isobutyl bromide), displacing the halide and forming the desired N-C bond.[5] The choice of solvent is critical; polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to solvate the cation and facilitate the reaction.
Experimental Protocol
Materials:
-
Indole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Isobutyl bromide (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add isobutyl bromide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-Isobutyl-1H-indole.
Workflow Diagram
Caption: Workflow for Direct N-Alkylation.
Route 2: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[6][7] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[8] For the synthesis of 1-Isobutyl-1H-indole, N-isobutyl-N-phenylhydrazine and an appropriate aldehyde would be the starting materials.
Mechanistic Insight
The reaction proceeds through several key steps:
-
Hydrazone Formation: The N-isobutyl-N-phenylhydrazine reacts with an aldehyde (e.g., acetaldehyde) to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[7][7]-sigmatropic rearrangement, which is the key bond-forming step.[8][9]
-
Aromatization and Cyclization: The resulting intermediate loses a molecule of ammonia and undergoes cyclization and aromatization to form the indole ring.[10]
A variety of Brønsted and Lewis acids can be used to catalyze this reaction, including polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or p-toluenesulfonic acid (p-TsOH).[8][11]
Experimental Protocol
Materials:
-
N-isobutyl-N-phenylhydrazine (1.0 eq)
-
Acetaldehyde (or its equivalent, e.g., paraldehyde) (1.1 eq)
-
Polyphosphoric acid (PPA)
-
Ice-water
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Add N-isobutyl-N-phenylhydrazine (1.0 eq) to polyphosphoric acid at room temperature with vigorous stirring.
-
Heat the mixture to 80-100 °C.
-
Add acetaldehyde (1.1 eq) dropwise to the hot mixture.
-
Maintain the temperature and continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with toluene (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Isobutyl-1H-indole.
Reaction Scheme
Caption: Fischer Indole Synthesis Pathway.
Route 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12] This modern method allows for the coupling of an amine (indole in this case) with an aryl halide. While typically used for N-arylation, modifications can be adapted for N-alkylation, or more commonly, the indole nitrogen can be coupled with a suitable aryl partner, which is then elaborated. For the direct synthesis of 1-Isobutyl-1H-indole, this method is less common but conceptually possible through related palladium-catalyzed alkylations. A more relevant application would be the synthesis of a substituted indole precursor followed by isobutylation.
Mechanistic Insight
The catalytic cycle generally involves:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the isobutyl halide.
-
Amine Coordination and Deprotonation: The indole coordinates to the Pd(II) complex, followed by deprotonation with a base to form a palladium-indolide species.
-
Reductive Elimination: The final step is the reductive elimination of the 1-isobutyl-1H-indole product, regenerating the Pd(0) catalyst.[12]
The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered phosphine ligands often employed.[13]
Due to the less direct applicability for this specific target molecule, a detailed experimental protocol is omitted in favor of the more common routes. However, it remains a valuable tool for the synthesis of more complex indole derivatives.[14][15]
Comparative Analysis
| Feature | Direct N-Alkylation | Fischer Indole Synthesis |
| Starting Materials | Indole, isobutyl halide | Phenylhydrazine derivative, aldehyde/ketone |
| Reagent Cost & Availability | Generally low to moderate | Can be higher depending on hydrazine |
| Reaction Conditions | Strong base (NaH), anhydrous | Harsh acidic conditions (PPA), high temp[6] |
| Typical Yields | Good to excellent | Moderate to excellent |
| Scalability | Good, but NaH requires caution | Good, PPA can be viscous |
| Substrate Scope | Broad for various alkyl halides | Very broad, versatile for substitutions[6] |
| Key Advantages | Straightforward, high-yielding | Builds the indole core, highly versatile |
| Key Disadvantages | Use of hazardous NaH, potential for C-alkylation | Harsh conditions, potential for side reactions |
Conclusion and Recommendations
For the direct and efficient synthesis of 1-Isobutyl-1H-indole from commercially available indole, Direct N-Alkylation is the recommended route. It is a high-yielding and procedurally simple method, provided appropriate safety precautions are taken with sodium hydride.
The choice between these methods will ultimately depend on the specific goals of the researcher, including the availability of starting materials, desired scale, and tolerance for particular reaction conditions.
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A Senior Application Scientist's Guide to Confirming the Structure of 1-Isobutyl-1h-indole using 2D NMR
Introduction: The Imperative of Unambiguous Structural Elucidation in Drug Development
In the landscape of pharmaceutical research and drug development, the precise structural confirmation of a synthesized molecule is not merely a procedural step but the bedrock of all subsequent research.[1][2][3] An error in structural assignment can lead to the misinterpretation of biological activity, wasted resources, and potential safety issues. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a foundational sketch of a molecule, it often falls short in cases of complex spin systems or where isomers could exist. This is particularly true for N-alkylated indoles, a common scaffold in pharmacologically active compounds.[4][5]
This guide provides an in-depth, practical comparison of 2D NMR techniques to definitively confirm the substitution pattern and overall structure of 1-Isobutyl-1h-indole. We will move beyond a simple recitation of steps to explore the causality behind our experimental choices, demonstrating how a logical workflow of COSY, HSQC, and HMBC experiments creates a self-validating system for structural elucidation.[6][7][8]
The Analytical Challenge: Is it 1-, 3-, or C-alkylated?
The synthesis of 1-Isobutyl-1h-indole aims to attach an isobutyl group to the nitrogen of the indole ring. However, side reactions could potentially lead to alkylation at C3 or other positions. Our task is to use 2D NMR to prove, unequivocally, that the isobutyl group is attached to the N1 position.
Figure 1. Target molecule 1-Isobutyl-1h-indole with standard IUPAC numbering.
Step 1: Foundational Analysis with 1D NMR (¹H & ¹³C)
Before venturing into two dimensions, a thorough analysis of 1D spectra is crucial. It allows us to identify the types of protons and carbons present and formulate hypotheses that will be tested with 2D experiments.
Expected ¹H and ¹³C Chemical Shifts: Based on established data for indole and alkyl moieties, we can predict the approximate chemical shifts.[9][10][11][12][13]
| Atom Number | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| 2 | ~7.15 | d | ~128.5 |
| 3 | ~6.55 | d | ~101.5 |
| 4 | ~7.65 | d | ~121.5 |
| 5 | ~7.12 | t | ~120.0 |
| 6 | ~7.20 | t | ~122.0 |
| 7 | ~7.55 | d | ~110.0 |
| 3a | - | - | ~129.0 |
| 7a | - | - | ~136.0 |
| 1' (N-CH₂) | ~4.05 | d | ~47.5 |
| 2' (CH) | ~2.15 | m | ~29.0 |
| 3', 4' (CH₃) | ~0.90 | d | ~20.5 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts for 1-Isobutyl-1h-indole in CDCl₃.
While this 1D data suggests the presence of both an indole and an isobutyl group, it does not confirm their connectivity. The key is to bridge the gap between these two fragments.
Step 2: Mapping Proton Networks with COSY
The 'Why': Correlation Spectroscopy (COSY) is the essential first step in 2D analysis. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[14][15][16][17] This allows us to map out distinct, unbroken chains of coupled protons, known as spin systems. For our molecule, we expect to see two separate spin systems: one for the aromatic protons of the indole ring and one for the aliphatic protons of the isobutyl chain.
Expected Correlations:
-
Indole System: Correlations will be observed between H2-H3, H4-H5, H5-H6, and H6-H7, confirming the connectivity around the indole core.
-
Isobutyl System: A clear correlation path will be seen from the two methyl protons (H3'/H4') to the methine proton (H2'), and from the methine proton (H2') to the methylene protons (H1').
The crucial observation from the COSY spectrum is the absence of any correlation between the indole protons and the isobutyl protons. This confirms they are isolated spin systems, separated by a heteroatom (the nitrogen) or a quaternary carbon.[18]
Diagram 2: Workflow for assigning protonated carbons using HSQC.
Step 4: Bridging the Fragments with HMBC - The Definitive Proof
The 'Why': This is the keystone experiment for confirming the N-alkylation. The Heteronuclear Multiple Bond Correlation (HMBC) experiment detects correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four in conjugated systems. [19][20][21][22][23]Unlike HSQC, it suppresses one-bond correlations. This allows us to "see" across the nitrogen atom and connect the isobutyl spin system to the indole spin system.
The Crucial Correlations: The definitive proof of the 1-isobutyl structure comes from observing long-range correlations from the N-CH₂ protons (H1') to carbons within the indole ring.
-
H1' (~4.05 ppm) → C2 (~128.5 ppm): This is a three-bond correlation (³JCH) across the N1-C2 bond.
-
H1' (~4.05 ppm) → C7a (~136.0 ppm): This is a two-bond correlation (²JCH) across the N1-C7a bond.
The presence of these two cross-peaks in the HMBC spectrum is irrefutable evidence that the isobutyl group is attached to the N1 position. Additionally, HMBC helps assign the quaternary carbons (C3a, C7a) which were invisible in the HSQC spectrum. For instance, H2 will show a correlation to C3a and C7a, and H4 will show a correlation to C3a. [21][22]
Diagram 3: Key HMBC correlations confirming the N1-C1' bond.
Integrated Analysis: A Self-Validating Conclusion
By systematically applying this 2D NMR workflow, we construct a complete and validated picture of the molecule:
-
1D NMR identified the constituent parts: an indole and an isobutyl group.
-
COSY confirmed the internal connectivity of these two parts, showing them as distinct spin systems.
-
HSQC unambiguously linked each proton to its directly attached carbon.
-
HMBC provided the critical long-range correlations that bridged the two spin systems across the nitrogen atom, confirming the 1-isobutyl substitution pattern and allowing for the assignment of quaternary carbons.
This multi-pronged approach provides a higher degree of confidence than any single experiment alone and stands as a powerful alternative to methods like X-ray crystallography, with the significant advantage of providing structural information in a solution state relevant to many biological assays. [24]
Experimental Protocols
Sample Preparation
-
Analyte Quantity: Weigh 15-20 mg of the purified 1-Isobutyl-1h-indole sample. A higher concentration is beneficial for ¹³C-based experiments like HSQC and HMBC. [10]2. Solvent: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to a clean, dry NMR tube.
-
Homogenization: Cap the tube and vortex gently until the sample is fully dissolved. Ensure no solid particles remain.
-
Standard: Tetramethylsilane (TMS) is typically present in the solvent to be used as an internal reference standard (δ = 0.00 ppm).
NMR Data Acquisition
Spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz.
A. ¹H NMR (Standard 1D)
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans (NS): 16.
-
Relaxation Delay (D1): 2 seconds.
B. ¹³C{¹H} NMR (Proton Decoupled 1D)
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 160 ppm.
-
Number of Scans (NS): 1024 or more.
-
Relaxation Delay (D1): 2 seconds.
C. COSY (¹H-¹H Correlation)
-
Pulse Program: Standard COSY90 (e.g., cosygpqf). [17]* Spectral Width: Set to the same region as the ¹H spectrum in both dimensions.
-
Number of Scans (NS): 4-8 per increment.
-
Increments (F1 dimension): 256-512.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
D. HSQC (¹H-¹³C One-Bond Correlation)
-
Pulse Program: Phase-sensitive edited HSQC with gradient selection (e.g., hsqcedetgpsisp2.3). [25]* ¹H Spectral Width (F2): Set to the same region as the ¹H spectrum.
-
¹³C Spectral Width (F1): Set to cover the expected carbon chemical shift range (e.g., 0-150 ppm).
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Number of Scans (NS): 8-16 per increment.
-
Increments (F1 dimension): 256.
E. HMBC (¹H-¹³C Multiple-Bond Correlation)
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgpndqf).
-
¹H Spectral Width (F2): Set to the same region as the ¹H spectrum.
-
¹³C Spectral Width (F1): Set to cover the full carbon chemical shift range, including quaternary carbons (e.g., 0-160 ppm).
-
Long-Range Coupling Constant (ⁿJCH): Optimized for a long-range coupling of 8 Hz. Note: It may be beneficial to run a second HMBC optimized for 4-5 Hz to capture a wider range of correlations. [26]* Number of Scans (NS): 16-32 per increment.
-
Increments (F1 dimension): 512.
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Sathis Kumar, D., et al. (2011). Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. ResearchGate. [Link]
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Farley, K. A., et al. (2023). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In Fast 2D Solution-state NMR Concepts and Applications. Royal Society of Chemistry. [Link]
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JoVE. (2024, December 5). 2D NMR: Overview of Homonuclear Correlation Techniques. Retrieved January 15, 2026, from [Link]
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Magritek. (2015, January 13). Observing Spin Systems using COSY. Retrieved January 15, 2026, from [Link]
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Hubert, J., et al. (2015). 2D-Cosy NMR Spectroscopy as a Quantitative Tool in Biological Matrix: Application to Cyclodextrins. AAPS PharmSciTech. [Link]
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ResearchGate. (n.d.). 1H(400 MHz) and 13C (100MHz) NMR spectral data for indole 15 in DMSO-d6. Retrieved January 15, 2026, from [Link]
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JEOL. (n.d.). COSY/TOCSY Analysis. Retrieved January 15, 2026, from [Link]
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da Silva, V. C., et al. (2012). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules. [Link]
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The V. M. Gorbatov Federal Research Center for Food Systems of Russian Academy of Sciences. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. [Link]
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Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry. [Link]
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Al-Ghorbani, M., et al. (2022). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. RSC Medicinal Chemistry. [Link]
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University of Regensburg. (n.d.). Chemical shifts. Retrieved January 15, 2026, from [Link]
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Chen, J., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances. [Link]
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Albrecht, Ł. (2018). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry. [Link]
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Anublog. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 15, 2026, from [Link]
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The Analytical Gauntlet: A Comparative Guide to In Silico and Experimental Data for 1-Isobutyl-1H-indole
In the fast-paced world of drug discovery and development, the robust characterization of novel chemical entities is paramount. For molecules like 1-Isobutyl-1H-indole, a derivative of the privileged indole scaffold, understanding its physicochemical and spectroscopic properties is the first step towards unlocking its therapeutic potential.[1][2] This guide provides an in-depth comparison of in silico predictive data against established experimental data for this compound and its close structural analogs. As researchers and drug development professionals, the ability to critically evaluate and integrate both computational and empirical data streams is essential for making informed decisions, saving valuable resources, and accelerating the journey from molecule to medicine.
The Subject Molecule: 1-Isobutyl-1H-indole
1-Isobutyl-1H-indole is a small molecule featuring an indole ring system N-alkylated with an isobutyl group. The indole moiety is a common feature in a vast array of biologically active compounds, making its derivatives, such as the one , intriguing subjects for medicinal chemistry.[3][4]
Caption: 2D structure of 1-Isobutyl-1H-indole.[5]
The Two Pillars of Characterization: In Silico Prediction and Experimental Analysis
Modern molecular characterization stands on two pillars: computational (in silico) prediction and physical (experimental) analysis.
-
In Silico Prediction: These methods utilize computational algorithms and models to estimate a molecule's properties based on its structure.[1][4] They are invaluable for high-throughput screening and prioritizing candidates in the early stages of drug discovery due to their speed and low cost.
-
Experimental Analysis: This involves the physical measurement of a molecule's properties using laboratory instrumentation. While being the gold standard for accuracy, experimental methods are often more time-consuming and resource-intensive.[6][7]
The synergy between these two approaches is where true analytical power lies. In silico predictions can guide experimental design, while experimental data serves to validate and refine computational models.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Isobutyl-1H-indole
The core principle of chemical waste management is to mitigate risks to personnel and the environment. This is achieved through a thorough understanding of the compound's potential hazards, adherence to established regulatory guidelines, and the implementation of a robust, self-validating disposal protocol.
Part 1: Hazard Assessment and Characterization
Before any disposal procedures are initiated, a thorough hazard assessment is paramount. Based on data from the parent compound, indole, and general toxicological information on similar derivatives, 1-isobutyl-1h-indole should be treated as a hazardous substance.
| Hazard Class | Description | GHS Pictogram | Precautionary Statement | Source |
| Acute Toxicity, Oral | Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [1][2] | |
| Acute Toxicity, Dermal | Toxic in contact with skin. | P280: Wear protective gloves/ protective clothing. P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [1][2] | |
| Serious Eye Irritation | Causes serious eye irritation. | P280: Wear eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] | |
| Hazardous to the Aquatic Environment, Acute | Very toxic to aquatic life. | P273: Avoid release to the environment. P391: Collect spillage. | [1][2] |
Causality Behind Hazard Classification:
The hazardous nature of indole and its derivatives stems from their chemical structure and reactivity. The indole ring system can interact with biological macromolecules, leading to toxicity. The lipophilic nature of the isobutyl group in 1-isobutyl-1h-indole may enhance its ability to penetrate biological membranes, potentially increasing its bioavailability and toxicity compared to the parent indole. The acute aquatic toxicity is a common feature of many aromatic heterocyclic compounds.
Part 2: Regulatory Framework
The disposal of 1-isobutyl-1h-indole is governed by a multi-tiered regulatory framework. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified as hazardous based on its characteristics (ignitability, corrosivity, reactivity, and toxicity) or if it is specifically listed. Given the toxicological profile of indole, it is prudent to manage 1-isobutyl-1h-indole as a hazardous waste.[3][4]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform employees about the hazards of chemicals in the workplace.[5] This includes providing access to safety data sheets and training on safe handling and emergency procedures.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of 1-isobutyl-1h-indole. Each step is designed to minimize exposure and prevent environmental contamination.
1. Personal Protective Equipment (PPE):
Before handling any waste, ensure the appropriate PPE is worn. This is the first line of defense against chemical exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
2. Waste Segregation and Collection:
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect unadulterated 1-isobutyl-1h-indole powder or residue in a dedicated, clearly labeled, and sealable container.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Contaminated materials such as weighing paper, gloves, and pipette tips should be collected in a separate, labeled container lined with a chemically resistant bag.
-
-
Liquid Waste:
-
Solutions containing 1-isobutyl-1h-indole should be collected in a dedicated, leak-proof, and clearly labeled waste container.
-
The container material must be compatible with the solvent used.
-
Crucially, do not mix incompatible waste streams. For example, do not mix acidic waste with basic waste, or oxidizing agents with organic compounds.
-
3. Labeling:
Accurate and complete labeling is a legal requirement and essential for safe handling by waste management personnel.
-
All waste containers must be labeled with the words "HAZARDOUS WASTE".
-
The label must include:
-
The full chemical name: "1-isobutyl-1h-indole"
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
4. Storage:
Designated and proper storage of hazardous waste is crucial to prevent accidents.
-
Store hazardous waste containers in a designated, well-ventilated, and secure area.
-
The storage area should be away from general laboratory traffic and sources of ignition.
-
Secondary containment (e.g., a larger, chemically resistant tub or tray) is mandatory to contain any potential leaks or spills.
5. Disposal Request and Manifest:
The final step is to arrange for the collection and disposal by a licensed hazardous waste management company.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
A hazardous waste manifest, a legal document that tracks the waste from "cradle to grave," must be completed. This is typically handled by the EHS department in conjunction with the waste vendor.
Part 4: Visualization of the Disposal Workflow
The following diagrams illustrate the logical flow of the disposal process.
Caption: Experimental workflow for the disposal of 1-isobutyl-1h-indole.
Caption: Decision tree for waste stream segregation.
Part 5: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[1]
-
Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
-
Conclusion
The proper disposal of 1-isobutyl-1h-indole is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. By understanding the potential hazards, adhering to established protocols, and maintaining a culture of safety, researchers can ensure that their work contributes to scientific advancement without compromising the well-being of themselves, their colleagues, or the environment. This guide provides a robust framework for achieving that goal, empowering you to manage the complete lifecycle of your chemical compounds with confidence and integrity.
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Occupational Safety and Health Administration. (n.d.). Hazard Communication. U.S. Department of Labor. Retrieved from [Link]
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PubChem. (n.d.). 1-Isobutyl-1h-indole. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Isobutyl-1H-indole
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. However, with great innovation comes the profound responsibility of ensuring the safety of the researchers who make it possible. This guide provides an in-depth, procedural framework for the safe handling of 1-Isobutyl-1H-indole, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
While a specific Safety Data Sheet (SDS) for 1-Isobutyl-1H-indole is not always readily available, its structural class—substituted indoles—provides a solid foundation for a robust risk assessment. The guidance herein is synthesized from the known hazards of the parent indole molecule and its derivatives, ensuring a cautious and comprehensive approach to safety.[1]
Hazard Assessment: Understanding the Risks of the Indole Class
The indole heterocyclic scaffold is a common motif in biologically active compounds. However, the parent compound and its derivatives present several potential hazards that dictate our safety protocols. It is prudent to assume 1-Isobutyl-1H-indole shares these characteristics.
Based on data from analogous compounds, the primary hazards include:
-
Acute Toxicity: Indole itself is classified as harmful if swallowed and toxic in contact with skin.[2][3][4]
-
Serious Eye Damage/Irritation: Direct contact with indole derivatives can cause serious eye irritation or damage.[2][3][5]
-
Skin Irritation: Many indole compounds are known to cause skin irritation.[5]
-
Respiratory Irritation: Some derivatives may cause respiratory irritation upon inhalation.[5]
These potential hazards are the "why" behind the stringent PPE and handling protocols that follow. Each procedural step is a direct countermeasure to a known risk.
| Potential Hazard | Classification and Risk | Primary Exposure Routes | Authoritative Source |
| Oral Toxicity | Harmful if swallowed. | Ingestion | [2][3] |
| Dermal Toxicity | Toxic in contact with skin. | Skin Absorption | [2][4][5] |
| Eye Damage | Causes serious eye irritation/damage. | Eye Contact | [2][3][5] |
| Skin Irritation | Causes skin irritation. | Skin Contact | [5] |
| Respiratory Irritation | May cause respiratory irritation. | Inhalation | [5] |
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of simple compliance but a critical, risk-mitigation strategy. The following equipment is mandatory when handling 1-Isobutyl-1H-indole in any form (solid or solution).
| Protection Type | Specific Recommendation | Rationale and Expert Insight |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield.[6][7] | Standard safety glasses are insufficient. The significant risk of serious eye irritation from splashes or aerosolized particles of indole derivatives necessitates the full seal provided by goggles or the comprehensive barrier of a face shield.[2][5] |
| Hand Protection | Chemical-resistant, powder-free nitrile or neoprene gloves.[8][9] | The dermal toxicity of indole compounds means skin contact must be prevented.[2] Nitrile and neoprene offer excellent resistance to a broad range of chemicals. The use of powder-free gloves is critical to prevent the powder from absorbing the chemical and becoming a secondary source of contamination.[7] For extensive handling, consider double-gloving.[10] |
| Body Protection | A long-sleeved, fully-buttoned laboratory coat. | Your lab coat is the primary barrier against accidental spills and contamination of personal clothing. Ensure it is made of a suitable material and fits correctly.[8] |
| Respiratory Protection | All handling of 1-Isobutyl-1H-indole must be performed within a certified chemical fume hood. | This is an engineering control that serves as the primary method of respiratory protection.[8][10] A fume hood prevents the inhalation of vapors or fine powders, which may cause respiratory tract irritation.[5] A separate respirator is typically not required if all work is conducted within a properly functioning fume hood. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize exposure and ensure procedural integrity. The following diagram and protocol outline the critical steps from preparation to disposal.
Caption: Workflow for the safe handling of 1-Isobutyl-1H-indole.
Detailed Handling Protocol:
-
Preparation:
-
Review Documentation: Before any work begins, thoroughly review the Safety Data Sheet for indole or closely related, commercially available derivatives to re-familiarize yourself with the hazards.[8]
-
Work Area Setup: Ensure your chemical fume hood is certified and functioning correctly. The work surface should be clean and lined with absorbent, disposable bench paper to contain minor spills.[10]
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment and place them within the fume hood before introducing the 1-Isobutyl-1H-indole. This minimizes the time the container is open.
-
-
Chemical Handling:
-
Don PPE: Put on all required PPE as detailed in the table above. Ensure your lab coat is buttoned and gloves are pulled over the cuffs of your sleeves.
-
Weighing and Transfer: If handling a solid, perform weighings within the fume hood or in a ventilated balance enclosure to prevent inhalation of fine particles. Use appropriate tools (spatulas, etc.) to minimize dust generation. When transferring liquids, do so slowly and carefully to avoid splashing.
-
Perform Experiment: Keep all containers with 1-Isobutyl-1H-indole capped when not in immediate use.
-
-
Post-Handling & Decontamination:
-
Clean Equipment: All non-disposable equipment that has come into contact with the chemical must be decontaminated. Rinse with an appropriate solvent (check solubility) and wash thoroughly.
-
Clean Workspace: Carefully wipe down the work surface inside the fume hood with an appropriate cleaning agent. Dispose of the contaminated bench paper as solid hazardous waste.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, followed by the lab coat (turning it inside out as it's removed), and finally, eye protection.
-
Personal Hygiene: Immediately wash your hands and forearms thoroughly with soap and water after removing your gloves.[2]
-
Emergency Procedures: Immediate Response Actions
Preparedness is key to mitigating the harm from an accidental exposure.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. A physician must be called immediately.[2]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate attention from an ophthalmologist.[2]
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11][12]
-
If Swallowed: Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician without delay.[2]
Disposal Plan: Compliant Waste Management
All waste containing 1-Isobutyl-1H-indole must be treated as hazardous waste. Improper disposal can lead to environmental contamination and regulatory non-compliance.
Caption: Compliant waste disposal workflow.
-
Waste Segregation:
-
Solid Waste: Collect unused solid 1-Isobutyl-1H-indole, contaminated lab paper, and used gloves in a designated, sealed container for solid hazardous waste.[1]
-
Liquid Waste: Collect all solutions containing 1-Isobutyl-1H-indole in a dedicated, sealed, and properly vented hazardous waste container. Do not mix with other incompatible waste streams.[1]
-
Sharps: Any contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container.[1]
-
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "1-Isobutyl-1H-indole," and the date of accumulation. Store these containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health and Safety (EHS) department.
-
Disposal: Never dispose of 1-Isobutyl-1H-indole down the drain or in regular trash.[13] Follow your institution's specific procedures for hazardous waste pickup and disposal.[1][3]
By adhering to these rigorous safety protocols, you not only protect yourself and your colleagues but also uphold the integrity of your research environment.
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- Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid. (n.d.). Benchchem.
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- SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.
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- PI28/PI061: Personal Protective Equipment for Handling Pesticides. (2019). University of Florida.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). NIOSH.
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- 1H-Indole, N-Boc protected - Safety D
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
